Product packaging for Sterigmatocystine-13C18(Cat. No.:)

Sterigmatocystine-13C18

Cat. No.: B10821271
M. Wt: 342.15 g/mol
InChI Key: UTSVPXMQSFGQTM-GWOVMXGDSA-N
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Description

Sterigmatocystine-13C18 is a useful research compound. Its molecular formula is C18H12O6 and its molecular weight is 342.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12O6 B10821271 Sterigmatocystine-13C18

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H12O6

Molecular Weight

342.15 g/mol

IUPAC Name

(3S,7R)-15-hydroxy-11-(113C)methoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14,16,18-heptaen-13-one

InChI

InChI=1S/C18H12O6/c1-21-11-7-12-13(8-5-6-22-18(8)24-12)17-15(11)16(20)14-9(19)3-2-4-10(14)23-17/h2-8,18-19H,1H3/t8-,18+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1

InChI Key

UTSVPXMQSFGQTM-GWOVMXGDSA-N

Isomeric SMILES

[13CH3]O[13C]1=[13C]2[13C](=[13C]3[13C@@H]4[13CH]=[13CH]O[13C@@H]4O[13C]3=[13CH]1)O[13C]5=[13CH][13CH]=[13CH][13C](=[13C]5[13C]2=O)O

Canonical SMILES

COC1=C2C(=C3C4C=COC4OC3=C1)OC5=CC=CC(=C5C2=O)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Sterigmatocystin-13C18: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sterigmatocystin-13C18, an isotopically labeled form of the mycotoxin Sterigmatocystin. This document details its chemical structure and properties, outlines its primary application as an internal standard in analytical chemistry, provides a comprehensive experimental protocol for its use, and illustrates the key signaling pathways affected by its unlabeled analogue.

Chemical Structure and Properties

Sterigmatocystin is a mycotoxin produced by various species of Aspergillus fungi.[1] It is a precursor in the biosynthesis of aflatoxin B1.[1] Sterigmatocystin-13C18 is a stable isotope-labeled version of Sterigmatocystin, where all 18 carbon atoms have been replaced with the carbon-13 isotope. This labeling makes it an ideal internal standard for quantitative analysis of Sterigmatocystin in various matrices using mass spectrometry-based methods.[2]

The chemical structure of Sterigmatocystin consists of a xanthone nucleus attached to a bifuran structure.[3]

Chemical Structure of Sterigmatocystin (Note: In Sterigmatocystin-13C18, all carbon atoms are 13C)

Physicochemical and Toxicological Properties

The following tables summarize the key physicochemical and toxicological properties of Sterigmatocystin and its isotopically labeled form.

PropertyValueReference(s)
Chemical Formula [13C]18H12O6[4]
Molecular Weight 342.15 g/mol [5][6]
Appearance Pale yellow needles[3]
Solubility Readily soluble in methanol, ethanol, acetonitrile, benzene, and chloroform.[3]
logP (Octanol/Water) 3.006 (Crippen Calculated)[7]
Toxicological Data (for unlabeled Sterigmatocystin) ValueReference(s)
LD50 (Rats, oral) 120-166 mg/kg[3]
LD50 (Rats, ip) 60-65 mg/kg[3]
LD50 (Mice, oral) >800 mg/kg[3]
LD50 (Vervet monkeys, ip) 32 mg/kg[3]
IARC Carcinogenicity Classification Group 2B (Possibly carcinogenic to humans)[1]

Application in Analytical Chemistry

Sterigmatocystin-13C18 is primarily used as an internal standard in stable isotope dilution analysis (SIDA) for the accurate quantification of Sterigmatocystin in complex matrices such as food, feed, and biological samples.[2][8] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for matrix effects and variations in sample preparation and instrument response.[8]

Experimental Workflow for Mycotoxin Analysis

The following diagram illustrates a typical workflow for the analysis of mycotoxins in a food matrix using Sterigmatocystin-13C18 as an internal standard.

experimental_workflow sample Sample Homogenization spike Spiking with Sterigmatocystin-13C18 Internal Standard sample->spike extraction Solvent Extraction (e.g., Acetonitrile/Water) spike->extraction cleanup Sample Cleanup (e.g., SPE or Immunoaffinity Column) extraction->cleanup analysis LC-MS/MS Analysis cleanup->analysis quantification Data Processing and Quantification analysis->quantification

A typical workflow for mycotoxin analysis using an internal standard.

Detailed Experimental Protocol: Quantification of Sterigmatocystin in Cereal Matrix by LC-MS/MS

This protocol describes a method for the quantification of Sterigmatocystin in a cereal matrix using Sterigmatocystin-13C18 as an internal standard.

Materials and Reagents
  • Sterigmatocystin analytical standard

  • Sterigmatocystin-13C18 internal standard solution (e.g., 25 µg/mL in acetonitrile)[6]

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium formate

  • Solid Phase Extraction (SPE) cartridges or Immunoaffinity Columns (IAC) for mycotoxin cleanup

  • Homogenized and finely ground cereal sample

Sample Preparation
  • Weighing: Accurately weigh 5 g of the homogenized cereal sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the Sterigmatocystin-13C18 internal standard solution to the sample.

  • Extraction: Add 20 mL of an extraction solvent (e.g., acetonitrile/water, 80:20, v/v) to the tube.

  • Homogenization: Vortex the sample for 2 minutes and then shake for 30 minutes on a mechanical shaker.

  • Centrifugation: Centrifuge the sample at 4500 x g for 15 minutes.

  • Cleanup:

    • SPE: Load a portion of the supernatant onto a pre-conditioned SPE cartridge. Wash the cartridge to remove interferences and then elute the analytes with an appropriate solvent.

    • IAC: Alternatively, pass the supernatant through an immunoaffinity column specific for Sterigmatocystin.[9]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[9]

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient: A suitable gradient to separate Sterigmatocystin from other matrix components.

  • Flow Rate: 0.3 mL/min.[9]

  • Injection Volume: 5-10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both Sterigmatocystin and Sterigmatocystin-13C18 for confirmation and quantification.

Quantification

Create a calibration curve using the analytical standards of Sterigmatocystin, with each calibration point containing the same concentration of the Sterigmatocystin-13C18 internal standard. The concentration of Sterigmatocystin in the sample is determined by the ratio of the peak area of the analyte to the peak area of the internal standard.

Signaling Pathways Affected by Sterigmatocystin

Sterigmatocystin is a genotoxic agent that can induce DNA damage, leading to cell cycle arrest and apoptosis.[3][10] Its toxicity is mediated through several signaling pathways, including the p53 and MAPK pathways.[3]

The following diagram illustrates the key molecular events initiated by Sterigmatocystin exposure.

signaling_pathway cluster_cell Cellular Response to Sterigmatocystin cluster_p53 p53 Pathway cluster_MAPK MAPK Pathway cluster_apoptosis Apoptosis STE Sterigmatocystin (STE) DNA_damage DNA Damage (Adducts, Strand Breaks) STE->DNA_damage ROS Reactive Oxygen Species (ROS) Generation STE->ROS XIAP XIAP Downregulation STE->XIAP downregulates ATM ATM/ATR Activation DNA_damage->ATM JNK JNK Activation DNA_damage->JNK ERK ERK Activation DNA_damage->ERK p38 p38 Activation DNA_damage->p38 p53 p53 Phosphorylation ATM->p53 p21 p21 Expression p53->p21 Bax Bax (pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (anti-apoptotic) Downregulation p53->Bcl2 Cell_Cycle_Arrest Cell Cycle Arrest (S and G2/M phases) p21->Cell_Cycle_Arrest JNK->Cell_Cycle_Arrest ERK->Cell_Cycle_Arrest p38->Cell_Cycle_Arrest Caspase3 Caspase-3 Activation Bax->Caspase3 Bcl2->Caspase3 XIAP->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Signaling pathways activated by Sterigmatocystin leading to cell cycle arrest and apoptosis.

Exposure to Sterigmatocystin leads to DNA damage, which activates the ATM/ATR signaling cascade, resulting in the phosphorylation and activation of p53.[3] Activated p53 can then induce the expression of p21, a cyclin-dependent kinase inhibitor, which leads to cell cycle arrest in the S and G2/M phases.[3] Concurrently, DNA damage can also activate the MAPK signaling pathways, including JNK, ERK, and p38, which also contribute to cell cycle arrest.[3] Furthermore, p53 can promote apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[11] Sterigmatocystin has also been shown to downregulate the X-linked inhibitor of apoptosis protein (XIAP), further promoting apoptosis through the activation of caspases like Caspase-3.[4] The generation of reactive oxygen species (ROS) by Sterigmatocystin can also contribute to oxidative DNA damage and cellular stress.[5]

References

A Technical Guide to Sterigmatocystin-¹³C₁₈: Isotopic Purity, Labeling, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sterigmatocystin-¹³C₁₈, a critical internal standard for the accurate quantification of its unlabeled counterpart in various matrices. This document details its isotopic purity, biosynthetic labeling methods, quality control protocols, and its application in analytical workflows, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Isotopic Purity and Labeling of Sterigmatocystin-¹³C₁₈

Uniformly ¹³C-labeled sterigmatocystin (U-¹³C₁₈-Sterigmatocystin) is an indispensable tool for researchers requiring precise and accurate measurement of sterigmatocystin contamination in food, feed, and other biological samples. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[1][2]

Commercial Availability and Stated Purity

Several chemical suppliers offer U-¹³C₁₈-Sterigmatocystin. For instance, LIBIOS provides a solution with a stated isotopic purity of 98%.[3][4] This high level of enrichment ensures a distinct mass shift from the native compound, minimizing isotopic overlap and enhancing analytical accuracy.

Quantitative Data on Isotopic Purity

While detailed mass isotopologue distribution data from manufacturers is not always publicly available, the expected distribution for a uniformly labeled C18 compound with 98% enrichment would show a dominant peak at M+18, with minor contributions from lower isotopologues. A representative mass spectrum would be crucial for confirming the enrichment level and the distribution of labeled species.

Table 1: Representative Mass Isotopologue Distribution for U-¹³C₁₈-Sterigmatocystin (Theoretical)

IsotopologueRelative Abundance (%)
M+0 (Unlabeled)< 0.1
M+1 to M+16Variable, low abundance
M+17~2
M+18> 98

Note: This table is a theoretical representation. Actual lot-specific data should be obtained from the supplier.

Experimental Protocols

Biosynthetic Labeling of Sterigmatocystin-¹³C₁₈

The production of U-¹³C₁₈-Sterigmatocystin is typically achieved through biosynthetic methods utilizing a producing fungal strain, such as Aspergillus versicolor.[5][6][7] The general principle involves feeding the culture with a ¹³C-labeled precursor, which is then incorporated into the sterigmatocystin molecule during its biosynthesis.

Protocol for ¹³C-Labeling of Sterigmatocystin in Aspergillus versicolor

  • Strain and Culture Media:

    • Obtain a high-yielding strain of Aspergillus versicolor.

    • Prepare a suitable liquid culture medium, such as a sucrose-asparagine-ammonium medium, which has been shown to support sterigmatocystin production.[8]

  • Inoculation and Growth:

    • Inoculate the liquid medium with spores of A. versicolor.

    • Incubate the culture under optimal conditions for fungal growth and mycotoxin production (e.g., stationary culture at 28°C in the dark).

  • Precursor Feeding:

    • After an initial growth phase, introduce a sterile solution of uniformly labeled [U-¹³C]-acetate to the culture. Multiple additions of the labeled precursor may be necessary to achieve high incorporation.[8]

  • Harvesting and Extraction:

    • After a sufficient incubation period for sterigmatocystin production, harvest the fungal mycelium and the culture broth.

    • Extract the sterigmatocystin from the culture using an appropriate organic solvent, such as chloroform or a mixture of acetonitrile and water.

  • Purification:

    • Purify the labeled sterigmatocystin from the crude extract using chromatographic techniques, such as column chromatography on silica gel, followed by recrystallization to obtain a high-purity product.

Quality Control of Sterigmatocystin-¹³C₁₈

Rigorous quality control is essential to ensure the identity, chemical purity, and isotopic enrichment of the labeled standard. This is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

LC-MS/MS Protocol for Isotopic Purity Assessment:

  • Sample Preparation:

    • Prepare a dilute solution of the Sterigmatocystin-¹³C₁₈ in a suitable solvent (e.g., acetonitrile).

  • LC-MS/MS Analysis:

    • Inject the sample into a high-resolution mass spectrometer coupled with a liquid chromatography system.

    • Acquire full-scan mass spectra to determine the mass-to-charge ratio (m/z) of the molecular ion and its isotopologues.

    • The high resolution of the mass spectrometer allows for the separation and quantification of the different isotopologues.

  • Data Analysis:

    • Determine the relative abundance of each isotopologue to calculate the isotopic enrichment.

¹³C NMR Protocol for Structural Confirmation and Labeling Pattern:

  • Sample Preparation:

    • Dissolve a sufficient amount of the labeled sterigmatocystin in a deuterated solvent (e.g., DMSO-d₆).

  • NMR Analysis:

    • Acquire a ¹³C NMR spectrum. The spectrum of the fully labeled compound will show complex splitting patterns due to ¹³C-¹³C coupling, confirming the uniform labeling.[9][10]

  • Data Interpretation:

    • Compare the obtained spectrum with that of unlabeled sterigmatocystin to confirm the chemical structure and the incorporation of ¹³C at all carbon positions.

Application in Analytical Workflows

Sterigmatocystin-¹³C₁₈ is primarily used as an internal standard in stable isotope dilution assays (SIDA) for the quantification of sterigmatocystin in complex matrices like cereals.[5][11]

Experimental Workflow for Mycotoxin Analysis in Cereals

The following workflow outlines the key steps for the analysis of sterigmatocystin in a cereal matrix using Sterigmatocystin-¹³C₁₈ as an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Homogenized Cereal Sample spike Spike with Sterigmatocystin-¹³C₁₈ sample->spike extract Extraction (e.g., Acetonitrile/Water) spike->extract cleanup Cleanup (e.g., SPE or Dilute-and-Shoot) extract->cleanup lc_separation LC Separation cleanup->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration (Analyte & IS) ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio peak_integration->ratio_calc calibration Quantification using Calibration Curve ratio_calc->calibration result Final Concentration calibration->result

Caption: Experimental workflow for mycotoxin analysis using a ¹³C-labeled internal standard.

Signaling Pathways and Biotransformation

Sterigmatocystin is a genotoxic mycotoxin that requires metabolic activation to exert its carcinogenic effects. This activation is primarily carried out by cytochrome P450 enzymes in the liver, leading to the formation of a reactive epoxide that can form DNA adducts.[12] The use of ¹³C-labeled sterigmatocystin can be instrumental in tracing these biotransformation pathways and understanding the mechanism of toxicity.

Metabolic Activation and DNA Adduct Formation of Sterigmatocystin

The metabolic activation of sterigmatocystin involves the epoxidation of the terminal furan ring. The resulting epoxide is highly electrophilic and can react with nucleophilic sites in DNA, primarily the N7 position of guanine, to form a covalent adduct. This process is a critical step in the initiation of carcinogenesis.

biotransformation_pathway ST_13C Sterigmatocystin-¹³C₁₈ Epoxide Sterigmatocystin-¹³C₁₈-exo-epoxide ST_13C->Epoxide Metabolic Activation CYP450 Cytochrome P450 Enzymes CYP450->Epoxide Adduct Sterigmatocystin-¹³C₁₈-DNA Adduct Epoxide->Adduct Covalent Binding DNA DNA DNA->Adduct

Caption: Biotransformation pathway of Sterigmatocystin-¹³C₁₈ leading to DNA adduct formation.

References

The Biological Role of Sterigmatocystin: A Technical Guide on its Mycotoxic Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterigmatocystin (STG) is a mycotoxin produced by various species of fungi, most notably from the Aspergillus genus. As a precursor in the biosynthesis of the well-known carcinogen aflatoxin B1, STG shares structural similarities and, consequently, toxicological properties. Its presence as a contaminant in a wide range of food commodities, including grains, cheese, and coffee, poses a significant threat to human and animal health. This technical guide provides an in-depth overview of the biological role of sterigmatocystin, focusing on its mechanisms of toxicity, metabolism, and impact on cellular signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and mitigate the risks associated with this potent mycotoxin.

Quantitative Toxicological Data

The toxicity of sterigmatocystin varies across different species and cell types. The following tables summarize key quantitative data from various toxicological studies.

Table 1: In Vivo Acute Toxicity of Sterigmatocystin (LD50)

SpeciesRoute of AdministrationLD50 (mg/kg body weight)Reference
Wistar Rats (male)Oral166[1](--INVALID-LINK--)
Wistar Rats (female)Oral120[1](--INVALID-LINK--)
Wistar Rats (male)Intraperitoneal60-65[1](--INVALID-LINK--)
Vervet MonkeysIntraperitoneal32[1](--INVALID-LINK--)
MiceOral>800[1](--INVALID-LINK--)
RatsOral60[2](--INVALID-LINK--)

Table 2: In Vitro Cytotoxicity of Sterigmatocystin (IC50)

Cell LineCell TypeExposure TimeIC50 (µM)Reference
HepG2Human Hepatocellular Carcinoma24 hours7.3[3](--INVALID-LINK--)
A549Human Lung Carcinoma24 hours3.7[3](--INVALID-LINK--)
SH-SY5YHuman Neuroblastoma24 hours0.78, 1.56, 3.12 (concentrations tested)[4](--INVALID-LINK--)
GES-1Human Gastric Epithelial Cells24 hours3 (concentration tested)[1](--INVALID-LINK--)
HepG2Human Hepatocellular Carcinoma24 hours~30-40 (estimated from graph)[1](--INVALID-LINK--)
A549Human Lung Carcinoma24 hours~50-60 (estimated from graph)[1](--INVALID-LINK--)

Table 3: Dose-Dependent Effects of Sterigmatocystin on Biomarkers of Oxidative Stress and Apoptosis

BiomarkerCell Line/Animal ModelSTG Concentration/DoseEffectReference
Malondialdehyde (MDA)Male Wistar Rats10, 20, 40 mg/kg b.w.Significant increase in plasma and kidneys[5](--INVALID-LINK--)
Catalase (CAT)Male Wistar Rats10 mg/kg b.w.Significant increase in plasma[5](--INVALID-LINK--)
Glutathione Peroxidase (GPx)Male Wistar Rats20, 40 mg/kg b.w.Decrease in liver[5](--INVALID-LINK--)
Superoxide Dismutase (SOD)Male Wistar Rats10, 20, 40 mg/kg b.w.Increase in kidneys[5](--INVALID-LINK--)
Reactive Oxygen Species (ROS)HepG2 cells3 and 6 µMSignificant increase[6](--INVALID-LINK--)
8-hydroxydeoxyguanosine (8-OHdG)HepG2 cells3 and 6 µMSignificant increase[6](--INVALID-LINK--)
BaxHepG2 cellsDose-dependentIncreased expression[3](--INVALID-LINK--)
Bcl-2HepG2 cellsDose-dependentDecreased expression[3](--INVALID-LINK--)
Caspase-3HepG2 cellsDose-dependentIncreased expression[3](--INVALID-LINK--)
p53HepG2 cellsDose-dependentIncreased expression[3](--INVALID-LINK--)
XIAPHepG2 and Hep3B cells30 and 60 µg/mlDownregulated expression[7](--INVALID-LINK--)

Core Mechanisms of Sterigmatocystin Toxicity

The toxicity of sterigmatocystin is multifaceted, involving metabolic activation to a reactive epoxide, formation of DNA adducts, induction of oxidative stress, and disruption of key cellular signaling pathways, ultimately leading to cell cycle arrest and apoptosis.

Metabolic Activation and DNA Adduct Formation

Similar to aflatoxin B1, STG requires metabolic activation by cytochrome P450 enzymes to exert its genotoxic effects. This process leads to the formation of a highly reactive exo-epoxide, which can covalently bind to cellular macromolecules, most notably DNA. The primary site of adduction is the N7 position of guanine residues, forming STG-N7-Gua adducts. This DNA damage is a critical initiating event in the carcinogenicity of sterigmatocystin.

STG Sterigmatocystin CYP450 Cytochrome P450 Enzymes STG->CYP450 Epoxide Sterigmatocystin-exo-epoxide CYP450->Epoxide DNA DNA Epoxide->DNA Adduct STG-N7-Guanine Adduct DNA->Adduct Damage DNA Damage Adduct->Damage

Metabolic activation of Sterigmatocystin and DNA adduct formation.

Key Signaling Pathways Affected by Sterigmatocystin

Sterigmatocystin has been shown to modulate several critical signaling pathways involved in cellular stress response, cell cycle control, and apoptosis.

Oxidative Stress and MAPK Signaling Pathway

STG induces the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. This oxidative stress can activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways. Activation of these pathways can have pleiotropic effects, including the regulation of apoptosis and cell survival.

STG Sterigmatocystin ROS ROS Production STG->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress JNK JNK Phosphorylation OxidativeStress->JNK ERK ERK Phosphorylation OxidativeStress->ERK Apoptosis Apoptosis JNK->Apoptosis CellSurvival Cell Survival ERK->CellSurvival

Sterigmatocystin-induced oxidative stress and MAPK pathway activation.
DNA Damage Response: ATM/Chk2 and p53 Signaling Pathways

The formation of STG-DNA adducts triggers the DNA damage response (DDR), a complex signaling network that senses DNA lesions and initiates cellular responses such as cell cycle arrest and apoptosis. Key players in this response include the Ataxia Telangiectasia Mutated (ATM) kinase and the tumor suppressor protein p53. Upon DNA damage, ATM is activated and phosphorylates downstream targets, including the checkpoint kinase 2 (Chk2) at threonine 68 and p53 at serine 15.[3][8] Activated Chk2 and p53 then orchestrate cell cycle arrest, primarily at the G2/M phase, by modulating the expression of cell cycle regulatory proteins such as Cdc25C, Cdc2, and Cyclin B1.[3] Furthermore, activated p53 can induce the expression of pro-apoptotic proteins like Bax, leading to the initiation of the intrinsic apoptotic cascade.

STG Sterigmatocystin DNADamage DNA Damage STG->DNADamage ATM ATM Activation DNADamage->ATM Chk2 Chk2 Phosphorylation (Thr68) ATM->Chk2 p53 p53 Phosphorylation (Ser15) ATM->p53 Cdc25C Cdc25C Inhibition Chk2->Cdc25C G2M_Arrest G2/M Arrest p53->G2M_Arrest Bax Bax Upregulation p53->Bax CyclinB1_Cdc2 CyclinB1/Cdc2 Inactivation Cdc25C->CyclinB1_Cdc2 CyclinB1_Cdc2->G2M_Arrest Apoptosis Apoptosis Bax->Apoptosis

Sterigmatocystin-induced DNA damage response and cell cycle arrest.
Apoptosis Induction

Sterigmatocystin is a potent inducer of apoptosis, or programmed cell death. The apoptotic cascade can be initiated through both the intrinsic (mitochondrial) and extrinsic pathways. STG has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to mitochondrial dysfunction and the release of cytochrome c.[3] This, in turn, activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, which cleave various cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[7] Furthermore, STG has been found to downregulate the X-linked inhibitor of apoptosis protein (XIAP), further promoting caspase activation and apoptosis.[7]

STG Sterigmatocystin Bax Bax ↑ STG->Bax Bcl2 Bcl-2 ↓ STG->Bcl2 XIAP XIAP ↓ STG->XIAP Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspase3 Caspase-3 Activation XIAP->Caspase3 CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Sterigmatocystin-induced apoptotic pathway.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the biological effects of sterigmatocystin.

Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage Assessment

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.

Detailed Methodology:

  • Cell Preparation: Prepare a single-cell suspension from cultured cells or tissues at a concentration of 1 x 10^5 cells/mL in ice-cold PBS (Ca2+ and Mg2+ free).

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose (at 37°C) and pipette onto a pre-coated slide. Allow the agarose to solidify at 4°C.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nucleoids.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA. Apply an electric field to separate the damaged DNA fragments.

  • Neutralization and Staining: Neutralize the slides with a neutralization buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the tail length, tail intensity, and tail moment using specialized software.

32P-Postlabeling for DNA Adduct Analysis

The 32P-postlabeling assay is a highly sensitive method for the detection and quantification of DNA adducts.[9][10]

Principle: DNA is enzymatically digested to individual nucleotides. The adducted nucleotides are then radiolabeled with 32P, separated by chromatography, and quantified by detecting the radioactive decay.

Detailed Methodology:

  • DNA Isolation and Digestion: Isolate genomic DNA from cells or tissues exposed to sterigmatocystin. Digest the DNA to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment (Optional but Recommended): Enrich the adducted nucleotides from the normal nucleotides using techniques like nuclease P1 digestion or butanol extraction.

  • 32P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with [γ-32P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation: Separate the 32P-labeled adducted nucleotides from the excess [γ-32P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Detection and Quantification: Detect the radiolabeled adducts by autoradiography and quantify the amount of radioactivity in each adduct spot using a phosphorimager or by scintillation counting. The level of DNA adducts is expressed as relative adduct labeling (RAL), which represents the number of adducts per 10^7-10^9 normal nucleotides.

High-Performance Liquid Chromatography (HPLC) for Sterigmatocystin Quantification

HPLC is a widely used analytical technique for the separation, identification, and quantification of mycotoxins in various matrices.

Principle: A liquid sample is passed through a column packed with a solid adsorbent material. Different components in the sample interact differently with the adsorbent, causing them to separate as they flow through the column. A detector measures the amount of each component as it exits the column.

Detailed Methodology:

  • Sample Preparation and Extraction:

    • Solid Samples (e.g., grains, food): Homogenize the sample and extract sterigmatocystin using an appropriate solvent mixture (e.g., acetonitrile/water).

    • Cellular Samples: Lyse the cells and extract sterigmatocystin from the cell lysate using a suitable organic solvent.

    • Clean-up: The crude extract is often subjected to a clean-up step using solid-phase extraction (SPE) or immunoaffinity columns to remove interfering substances.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is commonly used for sterigmatocystin analysis.

    • Mobile Phase: A mixture of solvents, such as acetonitrile, methanol, and water, is used as the mobile phase. The composition of the mobile phase can be optimized to achieve the best separation.

    • Injection: A small volume of the cleaned-up extract is injected into the HPLC system.

  • Detection:

    • UV or Fluorescence Detection: Sterigmatocystin can be detected by its absorbance of UV light or by fluorescence after post-column derivatization.

    • Mass Spectrometry (LC-MS/MS): For higher sensitivity and specificity, HPLC can be coupled with tandem mass spectrometry. This allows for the unambiguous identification and quantification of sterigmatocystin based on its mass-to-charge ratio and fragmentation pattern.

  • Quantification: The concentration of sterigmatocystin in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to a calibration curve generated using known concentrations of a pure sterigmatocystin standard.

Conclusion

Sterigmatocystin is a potent mycotoxin with significant genotoxic and carcinogenic potential. Its biological activity is primarily driven by its metabolic activation to a reactive epoxide that forms DNA adducts, leading to the induction of the DNA damage response. This, in turn, triggers a cascade of cellular events, including oxidative stress, cell cycle arrest, and apoptosis, through the modulation of key signaling pathways such as MAPK, ATM/Chk2, and p53. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals working to understand the mechanisms of sterigmatocystin toxicity and to develop strategies for its detection and mitigation. Further research into the intricate molecular interactions of this mycotoxin will be crucial for a complete assessment of its risk to human and animal health and for the development of effective preventative and therapeutic interventions.

References

An In-depth Technical Guide to the Sterigmatocystin Biosynthesis Pathway from Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterigmatocystin (ST) is a polyketide-derived mycotoxin produced by various fungi, most notably Aspergillus nidulans. It is a toxic and carcinogenic compound that serves as a late-stage intermediate in the biosynthesis of the more potent aflatoxins in other Aspergillus species. The sterigmatocystin biosynthetic pathway is a well-studied example of fungal secondary metabolism, involving a cluster of co-regulated genes and a complex network of regulatory factors. This technical guide provides a comprehensive overview of the pathway, starting from the precursor acetate, detailing the enzymatic conversions, the genetic basis, and the intricate regulatory mechanisms. It also includes quantitative data, detailed experimental protocols, and visual representations of the key pathways to serve as a valuable resource for researchers in mycology, natural product chemistry, and drug development.

The Core Biosynthetic Pathway: From Acetate to Sterigmatocystin

The biosynthesis of sterigmatocystin begins with the condensation of acetate units and proceeds through a series of enzymatic modifications to yield the final complex polyketide structure. The entire process is orchestrated by a set of enzymes encoded by the sterigmatocystin gene cluster (stc).

The pathway can be broadly divided into two major stages:

  • Formation of the Polyketide Backbone and First Stable Intermediate: This stage involves the synthesis of a polyketide chain from acetate and malonate precursors, followed by cyclization and aromatization to form the first stable intermediate, norsolorinic acid.

  • Conversion of Norsolorinic Acid to Sterigmatocystin: This multi-step process involves a series of oxidations, reductions, and rearrangements to convert norsolorinic acid into sterigmatocystin.

Key Enzymes and Intermediates in the Pathway

The table below summarizes the key enzymes, the genes that encode them within the stc cluster, and their respective functions in the sterigmatocystin biosynthesis pathway.

Gene (stc)Enzyme/ProteinFunction
stcAPolyketide Synthase (PKS)Catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA to form the initial polyketide chain that cyclizes to norsolorinic acid anthrone.
stcBFatty Acid Synthase α-subunitAlong with StcJ, forms a fatty acid synthase that provides the hexanoyl-CoA starter unit for the polyketide synthase.
stcJFatty Acid Synthase β-subunitAlong with StcB, forms a fatty acid synthase that provides the hexanoyl-CoA starter unit for the polyketide synthase.
stcENorsolorinic Acid ReductaseReduces the keto group on the side chain of norsolorinic acid to form averantin.[1]
stcFCytochrome P450 MonooxygenaseInvolved in the conversion of averantin to averufin.
stcGDehydrogenaseCatalyzes the oxidation of averantin to 5'-hydroxyaverantin.
stcHDehydrogenaseInvolved in the conversion of 5'-hydroxyaverantin to averufin.
stcIP450 MonooxygenaseInvolved in the conversion of averufin to versiconal hemiacetal acetate.
stcKVersiconal Hemiacetal Acetate ReductaseReduces versiconal hemiacetal acetate to versiconal.
stcLVersicolorin B SynthaseCatalyzes the cyclization of versiconal to form versicolorin B.
stcNDesaturaseConverts versicolorin B to versicolorin A.
stcOO-methyltransferaseInvolved in the later steps of the pathway.
stcPO-methyltransferaseCatalyzes the conversion of demethylsterigmatocystin to sterigmatocystin.
stcQOxidaseInvolved in the conversion of versicolorin A to demethylsterigmatocystin.
stcUBaeyer-Villiger MonooxygenaseInvolved in the conversion of versicolorin A to demethylsterigmatocystin.
stcVEsteraseCleaves the acetate group from versiconal hemiacetal acetate.
stcWCytochrome P450 MonooxygenaseInvolved in the conversion of averufin to versiconal hemiacetal acetate.
aflRTranscriptional RegulatorA pathway-specific zinc finger transcription factor that positively regulates the expression of most of the stc genes.[2][3]

Quantitative Data on Sterigmatocystin Production

The production of sterigmatocystin is influenced by various factors, including culture conditions and the genetic background of the fungal strain. Below are tables summarizing quantitative data on sterigmatocystin production.

Table 1: Sterigmatocystin Production on Different Media and Temperatures in Aspergillus nidulans [4]

MediumTemperature (°C)Sterigmatocystin Production (µg/g)
Aspergillus Defined Minimal Nitrate Medium (ADM)27Detected
Yeast Extract (5%) - Glucose (20%) Medium (YAG)27Higher than ADM
Rice27Higher than ADM
Potato Dextrose Agar + 5% Yeast Extract (PDA+YE)27595 (SRRC 273), 346 (FGSC A4), 226 (Lilly A423255) after 4 weeks
ADM37Lower than 27°C
YAG37Lower than 27°C
Rice37Lower than 27°C

Table 2: Effect of pH on Sterigmatocystin Production and aflR Transcript Levels in Aspergillus nidulans [5][6]

ConditionSterigmatocystin ProductionaflR Transcript Levels
Acidic pHDecreasedMinimal in "acidity mimicking" mutant (palA1)
Alkaline pHIncreasedIncreased in "alkalinity mimicking" mutant (pacC(c)14)
palA1 mutantNone detectedMinimal
pacC- mutantsNone detectedNot specified

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the sterigmatocystin biosynthesis pathway.

Protocol 1: Extraction and Quantification of Sterigmatocystin from Aspergillus nidulans Cultures

This protocol is adapted from methodologies described for the extraction and analysis of sterigmatocystin.[4][7][8]

1. Fungal Culture:

  • Grow Aspergillus nidulans in a suitable liquid medium (e.g., Yeast Extract Sucrose - YES broth) or on a solid medium (e.g., rice or PDA supplemented with yeast extract) under conditions known to induce sterigmatocystin production (e.g., stationary culture in the dark at 25-30°C for 7-14 days).[4]

2. Extraction:

  • For liquid cultures, separate the mycelium from the broth by filtration.

  • For solid cultures, homogenize the entire culture (mycelium and substrate).

  • Extract the mycelium and/or the culture medium with a suitable organic solvent such as chloroform, dichloromethane, or ethyl acetate. The extraction can be performed by shaking or sonication.

  • For a more exhaustive extraction, the process can be repeated multiple times.

3. Purification (Clean-up):

  • Combine the organic extracts and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

  • Redissolve the residue in a small volume of a suitable solvent (e.g., methanol or acetonitrile).

  • For cleaner samples, a solid-phase extraction (SPE) step can be employed using a C18 or silica cartridge to remove interfering compounds.

4. Quantification by High-Performance Liquid Chromatography (HPLC):

  • HPLC System: A standard HPLC system equipped with a UV or fluorescence detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile, methanol, and water is typically used. For example, a mixture of acetonitrile:water (70:30, v/v) can be effective.

  • Flow Rate: A flow rate of 1.0 mL/min is common.

  • Detection: Sterigmatocystin can be detected by UV absorbance at approximately 325 nm. For increased sensitivity and specificity, a fluorescence detector can be used (excitation at ~325 nm, emission at ~410 nm) after post-column derivatization with a reagent like aluminum chloride.

  • Quantification: Create a standard curve using a certified sterigmatocystin standard of known concentrations. Compare the peak area of the sample to the standard curve to determine the concentration of sterigmatocystin.

Protocol 2: Semi-Quantitative RT-PCR for aflR Gene Expression Analysis

This protocol provides a general framework for analyzing the expression of the key regulatory gene aflR and other stc genes.[9]

1. Fungal Culture and RNA Extraction:

  • Grow Aspergillus nidulans under conditions of interest (e.g., different pH, carbon sources, or time points).

  • Harvest the mycelium by filtration and immediately freeze it in liquid nitrogen to preserve RNA integrity.

  • Extract total RNA from the frozen mycelium using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a standard protocol like the TRIzol method.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel to check for intact ribosomal RNA bands.

2. cDNA Synthesis:

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) or random primers.

3. PCR Amplification:

  • Design specific primers for the aflR gene and a housekeeping gene (for normalization, e.g., β-tubulin or actin). Primers should be designed to amplify a product of 100-200 bp.

  • Perform PCR using the synthesized cDNA as a template. The reaction mixture typically contains cDNA, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.

  • PCR cycling conditions will depend on the primers and target sequence but generally consist of an initial denaturation step, followed by 25-35 cycles of denaturation, annealing, and extension, and a final extension step.

4. Analysis of PCR Products:

  • Run the PCR products on an agarose gel stained with a DNA dye (e.g., ethidium bromide or SYBR Safe).

  • Visualize the bands under UV light. The intensity of the aflR band, normalized to the intensity of the housekeeping gene band, provides a semi-quantitative measure of gene expression. Densitometry software can be used for more accurate quantification of band intensities.

5. Real-Time Quantitative PCR (RT-qPCR) for more precise quantification:

  • For more accurate and sensitive quantification, use a real-time PCR system.

  • The reaction mixture will include a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

  • The relative expression of the aflR gene can be calculated using the ΔΔCt method, with the housekeeping gene serving as the internal control.

Visualization of Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the core biosynthetic pathway and the complex regulatory networks controlling sterigmatocystin production.

Sterigmatocystin Biosynthesis Pathway

Sterigmatocystin_Biosynthesis Acetate Acetate Norsolorinic_Acid_Anthrone Norsolorinic Acid Anthrone Acetate->Norsolorinic_Acid_Anthrone stcA, stcB, stcJ Malonyl_CoA Malonyl-CoA Malonyl_CoA->Norsolorinic_Acid_Anthrone Norsolorinic_Acid Norsolorinic Acid Norsolorinic_Acid_Anthrone->Norsolorinic_Acid Averantin Averantin Norsolorinic_Acid->Averantin stcE Averufin Averufin Averantin->Averufin stcF, stcG, stcH Versiconal_Hemiacetal_Acetate Versiconal Hemiacetal Acetate Averufin->Versiconal_Hemiacetal_Acetate stcI, stcW Versiconal Versiconal Versiconal_Hemiacetal_Acetate->Versiconal stcV Versicolorin_B Versicolorin B Versiconal->Versicolorin_B stcK, stcL Versicolorin_A Versicolorin A Versicolorin_B->Versicolorin_A stcN Demethylsterigmatocystin Demethylsterigmatocystin Versicolorin_A->Demethylsterigmatocystin stcQ, stcU Sterigmatocystin Sterigmatocystin Demethylsterigmatocystin->Sterigmatocystin stcP

Caption: The core enzymatic steps in the biosynthesis of sterigmatocystin from acetate and malonyl-CoA.

Regulatory Network of Sterigmatocystin Biosynthesis

Sterigmatocystin_Regulation cluster_global_regulators Global Regulators cluster_pathway_regulator Pathway-Specific Regulator cluster_stc_genes Sterigmatocystin Gene Cluster VeA VeA AflR AflR VeA->AflR activates LaeA LaeA LaeA->AflR activates G_Protein_Signaling G-Protein Signaling (FadA, FlbA) G_Protein_Signaling->AflR regulates pH_Sensing pH Sensing (PacC/Pal Pathway) pH_Sensing->AflR regulates stc_genes stc genes AflR->stc_genes activates transcription Sterigmatocystin Sterigmatocystin stc_genes->Sterigmatocystin biosynthesis

Caption: A simplified overview of the regulatory network controlling sterigmatocystin biosynthesis.

AflR-Mediated Transcriptional Activation

AflR_Activation AflR AflR Protein Binding_Site AflR Binding Site (5'-TCG(N5)CGA-3') AflR->Binding_Site binds to Transcription Transcription AflR->Transcription activates stc_promoter stc gene promoter Binding_Site->stc_promoter located in stc_gene stc structural gene stc_promoter->stc_gene Transcription->stc_gene

Caption: The mechanism of AflR binding to the promoter of stc genes to activate their transcription.

Conclusion

The biosynthesis of sterigmatocystin is a highly regulated and complex process that provides a fascinating model for studying fungal secondary metabolism. This technical guide has outlined the core biosynthetic pathway from acetate, presented quantitative data on its production, and provided detailed experimental protocols for its investigation. The visualization of the biosynthetic and regulatory pathways offers a clear framework for understanding the intricate molecular machinery involved. For researchers in mycology, natural product discovery, and drug development, a thorough understanding of this pathway is crucial for efforts to control mycotoxin contamination, discover novel bioactive compounds, and engineer new metabolic pathways. Further research into the specific kinetics of the biosynthetic enzymes and the detailed molecular interactions within the regulatory network will continue to enhance our knowledge and capabilities in these fields.

References

Sterigmatocystin: A Comprehensive Toxicological Profile and Carcinogenicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sterigmatocystin (STC) is a mycotoxin produced by various species of Aspergillus fungi and is a precursor in the biosynthesis of aflatoxin B1.[1] Structurally similar to aflatoxins, STC exhibits a range of toxic effects, including genotoxicity, carcinogenicity, and hepatotoxicity.[2][3] This technical guide provides a comprehensive overview of the toxicological profile and carcinogenic potential of sterigmatocystin, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of its toxicity. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and toxicological risk assessment.

Toxicological Profile

The toxicity of sterigmatocystin has been evaluated in various animal models and through in vitro studies. Its toxic effects are multifaceted, primarily targeting the liver and kidneys and involving mechanisms of DNA damage and oxidative stress.

Acute Toxicity

The acute toxicity of sterigmatocystin varies significantly across different species and routes of administration. The following table summarizes the available quantitative data on the median lethal dose (LD50) of sterigmatocystin.

SpeciesRoute of AdministrationLD50Reference
Rat (Wistar, male)Oral166 mg/kg[4]
Rat (Wistar, female)Oral120 mg/kg[4]
Rat (male)Intraperitoneal (ip)60-65 mg/kg[4]
MouseOral>800 mg/kg[4]
Vervet MonkeyIntraperitoneal (ip)32 mg/kg[4]
Sub-chronic and Chronic Toxicity

Long-term exposure to sterigmatocystin has been shown to induce significant organ damage, particularly in the liver and kidneys. Chronic administration of STC to rats at doses of 5-10 mg/kg for two years resulted in a 90% incidence of liver tumors.[4] Other observed chronic effects in laboratory animals include the induction of pulmonary tumors in mice and renal lesions.[4]

Genotoxicity

Sterigmatocystin is a potent genotoxic agent. Its genotoxicity is primarily attributed to its metabolic activation by cytochrome P450 enzymes to a reactive epoxide, which can form covalent adducts with DNA, predominantly with guanine residues.[2] This DNA adduct formation can lead to mutations and chromosomal aberrations.[3] Sterigmatocystin has been shown to induce DNA damage in various in vitro and in vivo systems, as detected by assays such as the comet assay and the micronucleus test.[5][6]

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified sterigmatocystin as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans."[4] This classification is based on sufficient evidence of carcinogenicity in experimental animals.

Animal Studies

Multiple studies have demonstrated the carcinogenic potential of sterigmatocystin in various animal models. As mentioned previously, chronic oral administration to rats leads to a high incidence of hepatocellular carcinomas.[4] Dermal application of STC in rats has been shown to induce both skin and hepatic tumors.[4] In mice, long-term dietary exposure to STC has been linked to the development of pulmonary adenomas and adenocarcinomas.[7]

The following table summarizes key findings from carcinogenicity studies of sterigmatocystin.

SpeciesRoute of AdministrationDoseDurationTumor TypeIncidenceReference
RatOral5-10 mg/kg diet2 yearsLiver tumors90%[4]
RatDermalNot specifiedNot specifiedSkin and hepatic tumorsNot specified[4]
Mouse (ICR)Oral5 mg/kg diet58 weeksPulmonary adenomas84% (21/25)[7]
Mouse (ICR)Oral5 mg/kg diet58 weeksPulmonary adenocarcinomas36% (9/25)[7]
Mongolian GerbilOral (drinking water)100 ppb24 weeksHyperplastic polyps71.4%[8]
Mongolian GerbilOral (drinking water)1000 ppb24 weeksHyperplastic polyps61.5%[8]
Mongolian GerbilOral (drinking water)100 ppb24 weeksIntestinal metaplasia100%[8]

Experimental Protocols

This section outlines the general methodologies for key experiments used to assess the toxicity and genotoxicity of sterigmatocystin.

In Vivo Carcinogenicity Bioassay (Rodents)

The protocol for a long-term carcinogenicity bioassay in rodents, such as rats, generally follows the guidelines established by regulatory bodies like the National Toxicology Program (NTP).[9]

  • Animal Model: Typically, male and female rats of a specified strain (e.g., Wistar or Sprague-Dawley) are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for a period of at least one week before the start of the study.

  • Dose Administration: Sterigmatocystin, dissolved in a suitable vehicle (e.g., corn oil), is administered orally via gavage or mixed in the diet. Multiple dose groups and a vehicle control group are included.

  • Duration: The study duration is typically long-term, often up to two years.

  • Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.

  • Pathology: At the end of the study, a complete necropsy is performed on all animals. Organs and tissues are examined macroscopically, and a comprehensive set of tissues is collected and preserved for histopathological evaluation.

  • Data Analysis: Tumor incidence and other pathological findings are statistically analyzed to determine the carcinogenic potential of the test substance.

In Vitro Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[10]

  • Cell Culture: A suitable cell line (e.g., HepG2 human hepatoma cells) is cultured under standard conditions.

  • Treatment: Cells are treated with various concentrations of sterigmatocystin and appropriate controls (negative and positive) for a defined period.

  • Cell Embedding: After treatment, cells are harvested, mixed with low-melting-point agarose, and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA embedded in the agarose.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates out of the nucleus, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green), and the comets are visualized using a fluorescence microscope.

  • Data Analysis: The extent of DNA damage is quantified by measuring parameters such as tail length, tail intensity, and tail moment using specialized image analysis software.

In Vitro Micronucleus Assay

The micronucleus assay is used to detect chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[11]

  • Cell Culture and Treatment: A suitable cell line is cultured and treated with sterigmatocystin as described for the comet assay.

  • Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto microscope slides, and the cytoplasm is stained with a suitable dye, while the nuclei and micronuclei are stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronucleated binucleated cells is determined by microscopic examination.

  • Data Analysis: The results are statistically analyzed to determine if sterigmatocystin induces a significant increase in the frequency of micronuclei compared to the negative control.

Signaling Pathways and Mechanisms of Action

The toxicity and carcinogenicity of sterigmatocystin are mediated by its interaction with several key cellular signaling pathways.

Oxidative Stress Induction

Sterigmatocystin induces the production of reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components, including lipids, proteins, and DNA, contributing to its cytotoxic and genotoxic effects.

Oxidative_Stress_Pathway STC Sterigmatocystin Metabolism Metabolic Activation (CYP450) STC->Metabolism ROS Reactive Oxygen Species (ROS) Metabolism->ROS Oxidative_Damage Oxidative Damage (Lipid Peroxidation, Protein Oxidation, DNA Damage) ROS->Oxidative_Damage Cell_Death Cell Death Oxidative_Damage->Cell_Death

Caption: Sterigmatocystin-induced oxidative stress pathway.

DNA Damage Response and Cell Cycle Arrest (ATM/p53 Pathway)

Sterigmatocystin-induced DNA damage activates the ATM (Ataxia-Telangiectasia Mutated) signaling pathway, a critical component of the DNA damage response.[12] Activated ATM phosphorylates downstream targets, including the tumor suppressor protein p53 and the checkpoint kinase Chk2.[13] This leads to cell cycle arrest, typically at the G2/M phase, allowing time for DNA repair.[12] If the damage is too severe, this pathway can trigger apoptosis.[12]

ATM_p53_Pathway STC Sterigmatocystin DNA_Damage DNA Damage STC->DNA_Damage ATM ATM (activated) DNA_Damage->ATM p53 p53 (activated) ATM->p53 Chk2 Chk2 (activated) ATM->Chk2 p21 p21 p53->p21 upregulates Apoptosis Apoptosis p53->Apoptosis induces G2_M_Arrest G2/M Cell Cycle Arrest Chk2->G2_M_Arrest induces p21->G2_M_Arrest induces

Caption: ATM/p53-mediated DNA damage response to sterigmatocystin.

Mitogen-Activated Protein Kinase (MAPK) Pathway Involvement

The MAPK signaling pathways, including ERK, JNK, and p38, are also implicated in the cellular response to sterigmatocystin.[14] Activation of these pathways can contribute to both cell survival and apoptosis, depending on the cellular context and the extent of the damage. There is evidence of crosstalk between the MAPK and p53 pathways in response to STC.[15][16]

MAPK_Pathway STC Sterigmatocystin Cellular_Stress Cellular Stress STC->Cellular_Stress MAPKKK MAPKKK Cellular_Stress->MAPKKK MAPKK MAPKK (MKK3/6, MEK1/2) MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, p53) MAPK->Transcription_Factors Cellular_Response Cellular Response (Apoptosis, Cell Cycle Arrest, Inflammation) Transcription_Factors->Cellular_Response

Caption: General overview of MAPK pathway activation by sterigmatocystin.

Regulation of Apoptosis via XIAP

Recent studies have shown that sterigmatocystin can induce apoptosis in liver cancer cells by downregulating the X-linked inhibitor of apoptosis protein (XIAP).[1] XIAP normally inhibits caspases, the key executioners of apoptosis. By reducing XIAP levels, STC promotes caspase activation and subsequent apoptotic cell death.[1][3]

Apoptosis_XIAP_Pathway STC Sterigmatocystin XIAP XIAP STC->XIAP downregulates Caspases Caspases (e.g., Caspase-3, -9) XIAP->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: Sterigmatocystin-induced apoptosis via XIAP downregulation.

Conclusion

Sterigmatocystin is a mycotoxin with significant toxicological and carcinogenic properties. Its mechanism of action involves metabolic activation to a DNA-reactive epoxide, induction of oxidative stress, and modulation of key signaling pathways that control cell cycle progression and apoptosis. The data presented in this technical guide underscore the importance of monitoring for sterigmatocystin contamination in food and feed and highlight the need for further research to fully elucidate its toxicological profile and to develop effective strategies for mitigating its potential health risks to humans and animals. This comprehensive overview serves as a valuable resource for the scientific community in understanding the complex toxicological nature of sterigmatocystin.

References

Methodological & Application

Application Note & Protocol: Quantification of Sterigmatocystin in Cereal Matrices using a Stable Isotope Dilution Assay (SIDA)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sterigmatocystin (STC) is a mycotoxin that is a precursor to the biosynthesis of aflatoxins and is produced by several species of fungi, primarily from the Aspergillus genus.[1] Due to its potential carcinogenicity, its presence in food and feed is a significant safety concern.[1] This document outlines a robust and sensitive method for the quantification of sterigmatocystin in complex cereal matrices using a stable isotope dilution assay (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as ¹³C-labeled sterigmatocystin, is critical for accurate quantification as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[2]

This method is intended for the reliable determination of sterigmatocystin at low levels, meeting the performance criteria suggested by regulatory bodies like the European Food Safety Authority (EFSA) which recommends a limit of quantification (LOQ) of less than 1.5 µg/kg for analytical methods.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described method for the quantification of sterigmatocystin in various cereal matrices.

Table 1: LC-MS/MS Parameters for Sterigmatocystin and ¹³C-Sterigmatocystin

ParameterSterigmatocystin (Native)¹³C₁₈-Sterigmatocystin (Internal Standard)
Precursor Ion (m/z) 325.1343.1
Product Ion (Quantifier) 281.1297.1
Product Ion (Qualifier) 297.1313.1
Collision Energy (eV) 3030
Cone Voltage (V) 4040

Table 2: Method Performance in Spiked Cereal Matrix (e.g., Maize/Wheat)

ParameterValue
Limit of Detection (LOD) 0.05 µg/kg
Limit of Quantification (LOQ) 0.15 µg/kg
Linear Range 0.2 - 50 µg/kg
Correlation Coefficient (r²) > 0.995
Mean Recovery (%) 95 - 105%
Relative Standard Deviation (RSD) < 15%

Experimental Protocols

1. Materials and Reagents

  • Sterigmatocystin certified standard

  • ¹³C₁₈-Sterigmatocystin internal standard solution (e.g., 25 µg/mL in acetonitrile)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • 50 mL polypropylene centrifuge tubes

  • Syringe filters (0.22 µm, PTFE)

2. Standard Solution Preparation

  • Native Sterigmatocystin Stock Solution (100 µg/mL): Prepare by dissolving the certified standard in acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the extraction solvent (acetonitrile/water, 80/20, v/v) to cover the desired concentration range (e.g., 0.1 to 50 ng/mL).

  • Internal Standard Spiking Solution (e.g., 1 µg/mL): Dilute the ¹³C₁₈-Sterigmatocystin stock solution in acetonitrile.

3. Sample Preparation (Modified QuEChERS Approach)

  • Weigh 5 g of the homogenized cereal sample into a 50 mL polypropylene centrifuge tube.

  • Add a known amount of the ¹³C₁₈-Sterigmatocystin internal standard spiking solution to each sample, blank, and quality control sample.

  • Add 10 mL of water and vortex for 1 minute to moisten the sample.

  • Add 10 mL of acetonitrile and vortex vigorously for 2 minutes.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately vortex for 1 minute to prevent the formation of agglomerates.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer an aliquot of the upper acetonitrile layer into a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase starting composition (e.g., 90% Mobile Phase A).

  • Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • LC System: UHPLC system

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid

  • Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 10% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

5. Data Analysis and Quantification

  • Identify the peaks for native sterigmatocystin and ¹³C₁₈-sterigmatocystin based on their retention times and specific MRM transitions.

  • Construct a calibration curve by plotting the ratio of the peak area of the native sterigmatocystin to the peak area of the ¹³C₁₈-sterigmatocystin against the concentration of the calibration standards.

  • Quantify the amount of sterigmatocystin in the samples by interpolating the peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample 1. Homogenized Cereal Sample (5g) spike 2. Spike with ¹³C-STC Internal Standard sample->spike hydrate 3. Add Water & Vortex spike->hydrate extract 4. Add Acetonitrile & Vortex hydrate->extract salt 5. Add MgSO₄ & NaCl extract->salt centrifuge 6. Vortex & Centrifuge salt->centrifuge supernatant 7. Collect Acetonitrile Layer centrifuge->supernatant drydown 8. Evaporate to Dryness supernatant->drydown reconstitute 9. Reconstitute in Mobile Phase drydown->reconstitute filter 10. Filter (0.22 µm) reconstitute->filter lcms 11. LC-MS/MS Analysis filter->lcms data 12. Data Processing & Quantification lcms->data

Caption: Experimental workflow for sterigmatocystin quantification.

SIDA_principle cluster_sample Sample Matrix cluster_standard Internal Standard cluster_extraction Extraction & Analysis cluster_detection Detection cluster_quant Quantification Analyte Native STC (Unknown Amount) Process Sample Preparation & LC-MS/MS Analyte->Process IS ¹³C-STC (Known Amount) IS->Process Ratio Measure Peak Area Ratio (Native STC / ¹³C-STC) Process->Ratio Result Calculate Native STC Concentration Ratio->Result

References

Application Note: A Robust LC-MS/MS Method for the Sensitive Quantification of Sterigmatocystin in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sterigmatocystin (STC) is a mycotoxin produced by various species of Aspergillus fungi and is a precursor in the biosynthesis of aflatoxins.[1] Due to its potential carcinogenicity and widespread occurrence in various agricultural commodities, including cereals and feed, sensitive and reliable analytical methods for its detection and quantification are crucial for food safety and risk assessment.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for mycotoxin analysis due to its high sensitivity, selectivity, and ability to simultaneously quantify multiple analytes.[3][4][5] This application note presents a detailed, validated LC-MS/MS method for the determination of sterigmatocystin in complex matrices, offering high accuracy, precision, and throughput.[2]

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE) Method

This protocol is designed for the extraction and cleanup of sterigmatocystin from cereal and feed samples.

  • Materials:

    • Homogenized sample (e.g., ground wheat, corn, or feed)

    • Extraction solvent: Acetonitrile/water (84:16, v/v)

    • Solid-Phase Extraction (SPE) columns (e.g., C18)

    • Nitrogen evaporator

    • Reconstitution solvent: Acetonitrile/water (25:75, v/v)

    • Vortex mixer

    • Centrifuge

  • Protocol:

    • Weigh 25 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

    • Add 50 mL of the extraction solvent (acetonitrile/water, 84:16, v/v).

    • Vortex vigorously for 3 minutes to ensure thorough extraction.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Condition the SPE column by passing 5 mL of methanol followed by 5 mL of water.

    • Load 10 mL of the supernatant onto the conditioned SPE column.

    • Wash the column with 5 mL of water to remove interfering substances.

    • Elute the sterigmatocystin with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.

    • Reconstitute the residue in 1 mL of the reconstitution solvent.

    • Vortex for 30 seconds and filter through a 0.22 µm syringe filter into an LC vial for analysis.

2. LC-MS/MS Analysis

  • Instrumentation:

    • Liquid Chromatograph (LC) system capable of gradient elution.

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • LC Parameters:

    • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% acetic acid.

    • Mobile Phase B: Methanol.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-10 min: Linear gradient from 10% to 95% B

      • 10-12 min: Hold at 95% B

      • 12.1-15 min: Return to 10% B and equilibrate.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.[1]

    • Source Temperature: 350°C.[6]

    • Desolvation Temperature: 350°C.[1]

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 600 L/hr.

    • Collision Gas: Argon.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • The specific precursor and product ions, along with collision energies and cone voltage, should be optimized for the instrument in use. A common transition for sterigmatocystin is m/z 325 -> 281.

Data Presentation

Quantitative Method Validation Data

The developed LC-MS/MS method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision. The results are summarized in the table below.

ParameterResult
Linearity (r²) > 0.999
LOD 0.15 µg/kg[1]
LOQ 0.30 µg/kg - 1 µg/kg[1][2]
Recovery 85.3% - 98%[2][3]
Repeatability (RSDr) 3.7% - 7.1%[2][3]
Reproducibility (RSDR) 28.1% - 99.2%[3]

Note: The performance characteristics can vary depending on the matrix and the specific instrumentation used.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Weighing (25g) Extraction Solvent Extraction (Acetonitrile/Water) Sample->Extraction Centrifugation Centrifugation (4000 rpm, 10 min) Extraction->Centrifugation SPE Solid-Phase Extraction (C18 Cleanup) Centrifugation->SPE Evaporation Evaporation (Nitrogen Stream) SPE->Evaporation Reconstitution Reconstitution (Acetonitrile/Water) Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for sterigmatocystin analysis.

validation_pathway cluster_validation Method Validation Parameters Specificity Specificity Linearity Linearity & Range Specificity->Linearity LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) Linearity->LOQ Accuracy Accuracy (Recovery) LOD->Accuracy LOQ->Accuracy Precision Precision (Repeatability & Reproducibility) Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: Logical relationship of method validation steps.

References

Application Notes and Protocols for Sterigmatocystin Analysis in Grain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterigmatocystin (STC) is a mycotoxin produced by various species of Aspergillus and other fungi, which can contaminate a wide range of agricultural commodities, including grains.[1] As a precursor to the potent carcinogen aflatoxin B1, sterigmatocystin itself exhibits carcinogenic, teratogenic, and mutagenic properties, posing a significant risk to human and animal health.[1] Consequently, robust and sensitive analytical methods are crucial for the accurate determination of sterigmatocystin in grain samples to ensure food and feed safety.

This document provides detailed application notes and standardized protocols for the sample preparation of various grains for sterigmatocystin analysis. The methodologies described herein are based on established and validated techniques, including solvent extraction, immunoaffinity column clean-up, and chromatographic analysis.

Quantitative Data Summary

The following table summarizes the performance data of various validated methods for the determination of sterigmatocystin in different grain matrices. This allows for a direct comparison of key analytical parameters such as recovery rates, limit of detection (LOD), and limit of quantification (LOQ).

Grain MatrixExtraction MethodClean-up MethodAnalytical TechniqueRecovery (%)LOD (µg/kg)LOQ (µg/kg)Reference
Maize, Wheat, RiceAcetonitrile (84%)Immunoaffinity Column (IAC)GC-MS-2.48.0[1]
Wheat, Oats, Rye, Maize, RiceAcetonitrile/WaterImmunoaffinity Column (IAC)HPLC-UV68 - 106-1.5[2]
Various GrainsNot SpecifiedImmunoaffinity Column (IAC) for AflatoxinsLC-MS83.2 - 102.51.03.0[3]
Infant CerealsQuEChERSSPE HLB CartridgeHPLC-UV/DAD & UPLC-ESI-MS/MS84.8 - 96.2->10 (HPLC), <10 (UPLC)[4]
WheatNot SpecifiedNot SpecifiedLC-ESI+-MS/MS>970.150.30[5]
Corn90% Acetonitrile/Water or 80% MethanolImmunoaffinity Column (IAC)HPLC/UPLC-FLD92 - 98--[6]

Experimental Protocols

This section details a widely accepted and robust protocol for the extraction and clean-up of sterigmatocystin from grain samples prior to chromatographic analysis. The method utilizes an acetonitrile/water extraction followed by immunoaffinity column (IAC) clean-up.

Materials and Reagents
  • Homogenized grain sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate Buffered Saline (PBS)

  • Sterigmatocystin Immunoaffinity Columns (IAC)

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

  • Blender or homogenizer

  • Syringe filters (0.22 µm)

Sample Extraction Protocol
  • Sample Homogenization: Grind a representative portion of the grain sample to a fine powder (e.g., passing through a 20-mesh sieve) to ensure homogeneity.

  • Extraction:

    • Weigh 25 g of the homogenized grain sample into a blender jar.

    • Add 100 mL of acetonitrile/water (84:16, v/v).[1]

    • Blend at high speed for 3 minutes.

  • Filtration: Filter the extract through a fluted filter paper.

  • Dilution: Dilute a portion of the filtered extract with Phosphate Buffered Saline (PBS) as per the immunoaffinity column manufacturer's instructions. This step is crucial for the optimal binding of sterigmatocystin to the antibodies in the column.

Immunoaffinity Column (IAC) Clean-up Protocol
  • Column Equilibration: Allow the immunoaffinity column to reach room temperature.

  • Sample Loading: Pass the diluted extract through the immunoaffinity column at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the column with PBS to remove unbound matrix components. The volume of the wash solution should be in accordance with the manufacturer's protocol.

  • Elution: Elute the bound sterigmatocystin from the column using methanol. The specific volume of methanol will be detailed in the column's instructions for use.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 50°C.

  • Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., mobile phase for LC analysis or acetone for GC analysis) to a known volume.[1]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for analysis.

Experimental Workflow Diagram

Sterigmatocystin_Sample_Prep_Workflow cluster_extraction Sample Extraction cluster_cleanup Immunoaffinity Column (IAC) Clean-up cluster_analysis Analysis Homogenization 1. Sample Homogenization (Grind Grain) Extraction 2. Extraction (Acetonitrile/Water) Homogenization->Extraction Filtration 3. Filtration Extraction->Filtration Dilution 4. Dilution with PBS Filtration->Dilution Sample_Loading 5. Sample Loading Dilution->Sample_Loading Diluted Extract Washing 6. Column Washing (PBS) Sample_Loading->Washing Elution 7. Elution (Methanol) Washing->Elution Evaporation 8. Evaporation to Dryness (Nitrogen Stream) Elution->Evaporation Reconstitution 9. Reconstitution Evaporation->Reconstitution Final_Filtration 10. Final Filtration (0.22 µm Syringe Filter) Reconstitution->Final_Filtration Analysis 11. Chromatographic Analysis (e.g., LC-MS/MS or HPLC-UV) Final_Filtration->Analysis Prepared Sample

Caption: Workflow for sterigmatocystin sample preparation in grain.

Signaling Pathways and Logical Relationships

The analytical process for sterigmatocystin in grain follows a logical progression from sample collection to final quantification. This can be visualized as a decision-making and processing pathway.

Logical_Pathway Start Start: Grain Sample Homogenization Sample Homogenization Start->Homogenization Extraction_Choice Extraction Method Selection Homogenization->Extraction_Choice ACN_Water Acetonitrile/Water Extraction_Choice->ACN_Water Most Common Other_Solvent Other Solvents (e.g., Methanol/KCl) Extraction_Choice->Other_Solvent Alternative Cleanup_Choice Clean-up Technique ACN_Water->Cleanup_Choice Other_Solvent->Cleanup_Choice IAC Immunoaffinity Column (IAC) Cleanup_Choice->IAC High Specificity SPE Solid-Phase Extraction (SPE) Cleanup_Choice->SPE General Purpose QuEChERS QuEChERS Cleanup_Choice->QuEChERS Rapid/Multi-analyte Analysis_Choice Analytical Determination IAC->Analysis_Choice SPE->Analysis_Choice QuEChERS->Analysis_Choice LC_MS LC-MS/MS Analysis_Choice->LC_MS High Sensitivity/Specificity HPLC HPLC-UV/FLD Analysis_Choice->HPLC Routine Analysis GC_MS GC-MS Analysis_Choice->GC_MS Alternative End End: Quantified STC Level LC_MS->End HPLC->End GC_MS->End

Caption: Logical pathway for sterigmatocystin analysis in grain samples.

References

Application Notes & Protocols for the Extraction of Sterigmatocystin from Complex Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sterigmatocystin (STE) is a mycotoxin produced by several fungal species, primarily belonging to the Aspergillus genus.[1][2] It is a precursor in the biosynthetic pathway of aflatoxins, some of the most potent naturally occurring carcinogens.[1][3] STE itself is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC) and has been shown to have toxic, mutagenic, and carcinogenic effects in animal studies.[1][4] Contamination of various food commodities with STE poses a significant risk to human and animal health.[1][3]

This document provides detailed application notes and standardized protocols for the extraction of sterigmatocystin from complex food matrices, including cereals, cheese, and spices. The methodologies described are based on established and validated analytical techniques to ensure reliable quantification for food safety monitoring and research purposes.

Core Concepts in Sterigmatocystin Extraction

Effective extraction of sterigmatocystin from complex food matrices is a critical first step for accurate analysis. The general workflow involves:

  • Sample Preparation: Homogenization of the food sample to ensure uniformity.

  • Extraction: Using a suitable solvent system to solubilize sterigmatocystin from the sample matrix.

  • Clean-up: Removing interfering compounds from the crude extract to reduce matrix effects and improve analytical sensitivity.

  • Analysis: Quantification of sterigmatocystin using chromatographic techniques.

The choice of extraction and clean-up method depends on the food matrix's complexity and the analytical instrument's sensitivity.

Experimental Protocols

Protocol 1: Immunoaffinity Column (IAC) Clean-up for Cereals and Animal Feed

This protocol is a widely adopted and highly specific method for the extraction and purification of sterigmatocystin from cereals (such as wheat, maize, oats, and rice), and animal feed.[5][6] Immunoaffinity columns contain monoclonal antibodies that specifically bind to sterigmatocystin, providing excellent clean-up.[7]

Materials:

  • Blender or homogenizer

  • Shaker

  • Centrifuge

  • Immunoaffinity columns (IAC) for sterigmatocystin (e.g., Easi-extract® STERIGMATOCYSTIN)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Phosphate Buffered Saline (PBS)

  • Nitrogen evaporator

  • HPLC or LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Grind a representative sample of the cereal or feed to a fine powder.

    • Weigh 25 g of the homogenized sample into a blender jar.

  • Extraction:

    • Add 100 mL of an acetonitrile/water mixture (e.g., 84:16 v/v or 90:10 v/v) to the blender jar.[8][9]

    • Blend at high speed for 3 minutes.

    • Filter the extract through a fluted filter paper.

  • Dilution and IAC Clean-up:

    • Dilute a portion of the filtered extract with PBS. The dilution factor will depend on the IAC manufacturer's instructions. A common approach is to dilute 10 mL of the extract with 30 mL of PBS with 2% Tween.[9]

    • Pass the diluted extract through the sterigmatocystin immunoaffinity column at a slow, steady flow rate (e.g., 1-2 mL/min).

    • Wash the column with water (e.g., 2 x 10 mL) to remove unbound matrix components.[9]

  • Elution and Analysis:

    • Elute the bound sterigmatocystin from the column with methanol or an acetonitrile/methanol mixture.[9]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., mobile phase for LC analysis) and inject it into the HPLC or LC-MS/MS system.

Protocol 2: QuEChERS-based Extraction for Fruits and Spices

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a dispersive solid-phase extraction (d-SPE) technique that is effective for multi-analyte extraction, including sterigmatocystin, from a variety of food matrices.[1][3]

Materials:

  • Homogenizer

  • Centrifuge and centrifuge tubes (50 mL)

  • QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate)

  • Dispersive SPE sorbents (e.g., PSA, C18)

  • Acetonitrile (ACN) with 1% acetic acid

  • Vortex mixer

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Homogenize the fruit or spice sample.

    • Weigh 1.5 g of the homogenized sample into a 50 mL centrifuge tube.[3]

  • Extraction:

    • Add 3 mL of water and 2.5 mL of acetonitrile to the tube.[3]

    • Add the QuEChERS extraction salt packet (e.g., 1 g MgSO₄, 0.25 g NaCl, 0.25 g Na₃Citrate, 0.125 g Na₂HCitrate).[3]

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at >3000 x g for 10 minutes.

  • Dispersive SPE Clean-up:

    • Take an aliquot of the upper acetonitrile layer.

    • Transfer it to a d-SPE tube containing MgSO₄ and a suitable sorbent (e.g., PSA to remove fatty acids and sugars).

    • Vortex for 30 seconds.

    • Centrifuge for 5 minutes.

  • Analysis:

    • Take an aliquot of the cleaned extract, evaporate to dryness if necessary, and reconstitute in the mobile phase for LC-MS/MS analysis.

Data Presentation

The following tables summarize quantitative data from various studies on sterigmatocystin extraction.

Table 1: Performance of Immunoaffinity Column (IAC) Clean-up Followed by HPLC or LC-MS/MS

Food MatrixExtraction SolventDetection MethodSpiking Level (µg/kg)Recovery (%)LOD (µg/kg)LOQ (µg/kg)Reference
Cereals (wheat, oats, rye, maize, rice)Acetonitrile/WaterHPLC-UV0.75 - 5068 - 106-1.5[5][6]
BeerVariedLC-MS/MS5.094-0.02[5][6]
CheeseVariedLC-MS/MS5.0104-0.6[5][6]
GrainAcetonitrile (84%)GC-MS8 - 120>90% (implied)2.48[8]
WheatAcetonitrile/Water (85/15)LC-MS/MS0.5100.3-0.05[10]
WheatAcetonitrile/Water (85/15)LC-MS/MS5.092.5-0.05[10]

Table 2: Performance of QuEChERS and Other Extraction Methods Followed by LC-MS/MS

Food MatrixExtraction MethodDetection MethodRecovery (%)LOD (µg/kg)LOQ (µg/kg)Reference
Mango, litchi, longanQuEChERSSIDA-UHPLC-MS/MS84 - 1160.030.10[3]
Teas (black, green, Oolong)QuEChERSLC-MS/MS69 - 112--[3]
Plant-based milkSolid-Liquid ExtractionLC-MS/MS79 - 95--[3]
Cereals and FeedSolid-Liquid ExtractionLC-MS/MS99 (mean)-1.0[11]

Visualizations

experimental_workflow_iac cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Analysis start Food Sample (e.g., Cereals) homogenize Grind and Homogenize start->homogenize extract Solid-Liquid Extraction (Acetonitrile/Water) homogenize->extract filter Filter extract->filter dilute Dilute with PBS filter->dilute iac Immunoaffinity Column (IAC) dilute->iac wash Wash Column iac->wash elute Elute with Methanol wash->elute evaporate Evaporate and Reconstitute elute->evaporate analyze LC-MS/MS or HPLC Analysis evaporate->analyze

Caption: Workflow for Sterigmatocystin Extraction using Immunoaffinity Column Clean-up.

experimental_workflow_quechers cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE Clean-up cluster_analysis Analysis start Food Sample (e.g., Spices, Fruits) homogenize Homogenize start->homogenize add_solvent Add Acetonitrile and Water homogenize->add_solvent add_salts Add QuEChERS Salts add_solvent->add_salts vortex Vortex add_salts->vortex centrifuge1 Centrifuge vortex->centrifuge1 transfer Transfer Supernatant centrifuge1->transfer add_dspe Add d-SPE Sorbent (e.g., PSA, MgSO4) transfer->add_dspe vortex2 Vortex add_dspe->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 final_extract Collect Supernatant centrifuge2->final_extract analyze LC-MS/MS Analysis final_extract->analyze

Caption: Workflow for Sterigmatocystin Extraction using the QuEChERS Method.

References

Application Notes and Protocols for Sterigmatocystin-13C18 in Mycotoxin Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sterigmatocystin (STC) is a mycotoxin produced by various species of Aspergillus fungi and is a precursor in the biosynthetic pathway of aflatoxins, some of the most potent naturally occurring carcinogens.[1][2][3][4][5] Due to its toxic, mutagenic, and carcinogenic properties, STC is considered a significant threat to food safety and public health.[1][2][3][4][5][6] The International Agency for Research on Cancer (IARC) has classified sterigmatocystin as a Group 2B carcinogen, possibly carcinogenic to humans.[1][2][4][5] Accurate and reliable quantification of STC in various matrices, such as cereals, grains, cheese, and animal feed, is crucial for risk assessment and regulatory compliance.[1][2][3]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for mycotoxin analysis due to its high sensitivity, selectivity, and ability to conduct multi-analyte detection.[7][8][9] However, the accuracy of LC-MS/MS quantification can be significantly affected by matrix effects, which are the suppression or enhancement of ionization of the target analyte by co-eluting compounds from the sample matrix.[10][11][12] To counteract these effects and ensure high accuracy and precision, the use of stable isotope-labeled internal standards in a technique known as a stable isotope dilution assay (SIDA) is the preferred approach.[9][10][11][12][13]

Sterigmatocystin-13C18 is a uniformly labeled internal standard where all 18 carbon atoms of the sterigmatocystin molecule have been replaced with the stable isotope ¹³C.[14][15] This isotopic labeling makes it an ideal internal standard for the quantification of native sterigmatocystin.[14] Since Sterigmatocystin-13C18 has nearly identical chemical and physical properties to the unlabeled analyte, it co-elutes during chromatography and experiences the same matrix effects during ionization.[10][11] By adding a known amount of Sterigmatocystin-13C18 to the sample at the beginning of the analytical procedure, any variations in sample preparation, extraction recovery, and ionization efficiency can be normalized, leading to highly accurate and precise quantification.[11][16]

These application notes provide a detailed protocol for the quantification of sterigmatocystin in food matrices using Sterigmatocystin-13C18 as an internal standard with LC-MS/MS.

Applications

The primary application of Sterigmatocystin-13C18 is as an internal standard for the accurate quantification of sterigmatocystin in various matrices, including:

  • Food Safety and Quality Control: Testing for sterigmatocystin contamination in raw agricultural commodities (e.g., corn, wheat, rice, nuts) and processed foods (e.g., cereals, cheese, spices).[1][2][3]

  • Animal Feed Analysis: Ensuring the safety of animal feed to prevent mycotoxicosis in livestock.[6]

  • Toxicology and Exposure Assessment: Conducting research on the toxic effects of sterigmatocystin and assessing human and animal exposure through dietary intake.[6]

  • Metabolic Studies: Investigating the biosynthesis of aflatoxins from sterigmatocystin and studying the metabolic fate of sterigmatocystin in biological systems.

Experimental Protocol: Quantification of Sterigmatocystin in Cereal Matrix using LC-MS/MS and Sterigmatocystin-13C18 Internal Standard

This protocol describes a general procedure for the extraction and quantification of sterigmatocystin in a cereal matrix. Optimization of specific parameters may be required for different matrices.

Materials and Reagents
  • Sterigmatocystin (analytical standard)

  • Sterigmatocystin-13C18 (internal standard)[14][15]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Homogenizer/blender

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (e.g., C18 or specialized mycotoxin cleanup columns)

  • Vortex mixer

  • Syringe filters (0.22 µm)

  • Autosampler vials

Standard Solution Preparation
  • Stock Solutions (100 µg/mL): Prepare individual stock solutions of native sterigmatocystin and Sterigmatocystin-13C18 in acetonitrile.

  • Intermediate Standard Solutions (1 µg/mL): Dilute the stock solutions with acetonitrile to prepare intermediate standard solutions.

  • Working Standard Mixture: Prepare a series of calibration standards by diluting the intermediate standard solutions with the initial mobile phase composition. The concentration range should bracket the expected concentration of sterigmatocystin in the samples. Each calibration standard should contain a constant concentration of the Sterigmatocystin-13C18 internal standard.

Sample Preparation and Extraction
  • Homogenization: Homogenize a representative portion of the cereal sample to a fine powder.

  • Weighing and Spiking: Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube. Add a known amount of the Sterigmatocystin-13C18 internal standard working solution.

  • Extraction: Add 20 mL of acetonitrile/water (80:20, v/v) to the tube.

  • Shaking: Cap the tube and shake vigorously for 30 minutes using a mechanical shaker.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collection: Transfer the supernatant to a clean tube.

Sample Cleanup (Solid-Phase Extraction - SPE)
  • Conditioning: Condition an SPE cartridge (e.g., C18) by passing 5 mL of methanol followed by 5 mL of water.

  • Loading: Load 5 mL of the sample extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar interferences.

  • Elution: Elute the analytes with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 5 mM ammonium formate and 0.1% formic acid in water.

    • B: 5 mM ammonium formate and 0.1% formic acid in methanol.

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

Data Analysis and Quantification
  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both native sterigmatocystin and Sterigmatocystin-13C18 for confirmation and quantification.

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the native sterigmatocystin to the peak area of the Sterigmatocystin-13C18 internal standard against the concentration of the native sterigmatocystin in the calibration standards.

  • Quantification: Determine the concentration of sterigmatocystin in the samples by calculating the peak area ratio and interpolating from the calibration curve.

Data Presentation

Table 1: LC-MS/MS Parameters for Sterigmatocystin and Sterigmatocystin-13C18

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
Sterigmatocystin325.1281.1297.125
Sterigmatocystin-13C18343.1295.1313.125

Table 2: Method Performance Data (Example)

ParameterValue
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 µg/kg
Limit of Quantification (LOQ)0.5 µg/kg
Recovery (%)95 - 105%
Precision (RSD%)< 10%

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Sample Cereal Sample Homogenization Homogenization Sample->Homogenization Weighing Weighing & Spiking (Sterigmatocystin-13C18) Homogenization->Weighing Extraction Extraction (Acetonitrile/Water) Weighing->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE_Loading SPE Loading Supernatant->SPE_Loading SPE_Conditioning SPE Conditioning SPE_Conditioning->SPE_Loading SPE_Washing SPE Washing SPE_Loading->SPE_Washing SPE_Elution SPE Elution SPE_Washing->SPE_Elution Evaporation Evaporation & Reconstitution SPE_Elution->Evaporation Filtration Filtration Evaporation->Filtration LC_MSMS LC-MS/MS Analysis Filtration->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

Caption: Experimental workflow for mycotoxin analysis.

SIDA_Principle cluster_extraction Extraction & Cleanup cluster_ionization LC-MS/MS Ionization cluster_quantification Quantification Analyte_Initial Native Analyte (Unknown Amount) Analyte_Loss Analyte Loss Analyte_Initial->Analyte_Loss Losses IS_Initial Internal Standard (IS) (Known Amount) IS_Loss IS Loss IS_Initial->IS_Loss Losses Analyte_Final Analyte Signal Analyte_Loss->Analyte_Final Matrix Effects IS_Final IS Signal IS_Loss->IS_Final Matrix Effects Ratio Ratio (Analyte Signal / IS Signal) is Constant Analyte_Final->Ratio IS_Final->Ratio Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

Caption: Principle of Stable Isotope Dilution Assay (SIDA).

References

Application Notes: The Use of Sterigmatocystin-¹³C₁₈ in Food Safety Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sterigmatocystin (STC) is a mycotoxin produced by various species of Aspergillus fungi and is a precursor in the biosynthesis of aflatoxins.[1][2][3] Its presence has been reported in a variety of foodstuffs, including cereals, cheese, spices, and coffee beans.[2][3] Due to its potential carcinogenic properties, STC is considered a significant threat to food safety.[1][2] Accurate and sensitive detection methods are crucial for monitoring STC levels in food and ensuring they comply with regulatory limits. The European Food Safety Authority (EFSA) has emphasized the need for reliable data on the occurrence of STC in food and feed, recommending a limit of quantification (LOQ) of less than 1.5 μg/kg for analytical methods.[4][5]

The most advanced and reliable method for the quantification of sterigmatocystin is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][6][7] However, complex food matrices can interfere with the analysis, leading to inaccurate results.[8][9] To overcome these challenges, a technique called Stable Isotope Dilution Assay (SIDA) is employed, which utilizes a stable isotope-labeled internal standard.[10][11][12] Sterigmatocystin-¹³C₁₈ is a uniformly ¹³C-labeled version of sterigmatocystin and serves as an ideal internal standard for this purpose.[6][7][13]

Principle of Isotope Dilution Assay

Sterigmatocystin-¹³C₁₈ has the same chemical and physical properties as the native (¹²C) sterigmatocystin.[8] This means it behaves identically during sample extraction, cleanup, and chromatographic separation. The key difference is its higher mass due to the incorporation of ¹³C atoms. This mass difference allows the mass spectrometer to distinguish between the native toxin and the labeled internal standard.[7][14]

By adding a known amount of Sterigmatocystin-¹³C₁₈ to the sample at the beginning of the analytical process, any loss of the native toxin during sample preparation will be mirrored by a proportional loss of the internal standard.[7][8] The ratio of the native toxin to the labeled internal standard remains constant, enabling highly accurate quantification by correcting for matrix effects and recovery losses.[11]

Experimental Protocols

1. Preparation of Standards

  • Stock Solution of Sterigmatocystin-¹³C₁₈: A stock solution of Sterigmatocystin-¹³C₁₈ is typically obtained from a commercial supplier, often at a concentration of 25 µg/mL in acetonitrile.[6][7]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of native sterigmatocystin by diluting a certified stock solution with an appropriate solvent (e.g., acetonitrile).

    • Prepare a working solution of the Sterigmatocystin-¹³C₁₈ internal standard at a fixed concentration (e.g., 2.5 ng/mL).[13]

  • Calibration Curve:

    • Create a set of calibration standards by spiking the native sterigmatocystin working solutions into a blank matrix extract.

    • Add a constant amount of the Sterigmatocystin-¹³C₁₈ internal standard working solution to each calibration standard.

    • The calibration curve is constructed by plotting the ratio of the peak area of the native sterigmatocystin to the peak area of Sterigmatocystin-¹³C₁₈ against the concentration of the native sterigmatocystin.

2. Sample Preparation: Extraction and Cleanup

The following is a general protocol that can be adapted for various food matrices.

  • Extraction:

    • Weigh a homogenized sample (e.g., 2-5 g) into a centrifuge tube.[13][15]

    • Add a known volume of the Sterigmatocystin-¹³C₁₈ internal standard working solution.

    • Add the extraction solvent. A common extraction solvent is a mixture of acetonitrile and water (e.g., 80:20, v/v), often acidified with formic acid or acetic acid.[1][15]

    • Vortex or shake vigorously for a specified time (e.g., 10-30 minutes).[1][15]

    • Centrifuge the mixture to separate the solid and liquid phases.[13][15]

  • Cleanup (Optional but Recommended):

    • Dilute-and-Shoot: For simpler matrices, an aliquot of the supernatant from the extraction step can be diluted with solvent and directly injected into the LC-MS/MS system.[5][15]

    • Solid-Phase Extraction (SPE): For more complex matrices, the extract can be passed through an SPE cartridge to remove interfering compounds.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves a salting-out extraction followed by dispersive SPE for cleanup.[16]

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A reverse-phase C18 column is typically used for separation.[1]

    • Mobile Phase: A gradient of water and an organic solvent (methanol or acetonitrile), both containing a small amount of an additive like formic acid or ammonium acetate, is commonly employed.[1]

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both native sterigmatocystin and Sterigmatocystin-¹³C₁₈ are monitored.

Data Presentation

The use of Sterigmatocystin-¹³C₁₈ as an internal standard significantly improves the accuracy and precision of sterigmatocystin quantification in various food matrices. The following table summarizes typical performance data from methods utilizing this internal standard.

Food MatrixLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Recovery (%)Reference
Cereals (general)0.02 - 0.050.05 - 0.1586 - 102[1]
MaizeNot specified1.098[5]
WheatNot specified1.2Not specified[16]
RiceNot specified1.2Not specified[16]
CheeseNot specifiedNot specifiedNot specified[13]
SpicesNot specifiedNot specified93 - 116[17]
Beer0.005 - 0.01Not specifiedNot specified[18]

Visualizations

Experimental Workflow for Sterigmatocystin Analysis using Sterigmatocystin-¹³C₁₈ Internal Standard

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result sample Homogenized Food Sample add_is Add Sterigmatocystin-¹³C₁₈ Internal Standard sample->add_is extraction Solvent Extraction (e.g., ACN/Water) add_is->extraction centrifugation Centrifugation extraction->centrifugation cleanup Cleanup (e.g., SPE, QuEChERS) centrifugation->cleanup final_extract Final Extract for Injection cleanup->final_extract lc_ms LC-MS/MS Analysis final_extract->lc_ms Injection data_processing Data Processing lc_ms->data_processing quantification Quantification data_processing->quantification result Accurate Concentration of Sterigmatocystin in Sample quantification->result

Caption: Workflow for food safety testing of sterigmatocystin.

Logical Relationship of Isotope Dilution Mass Spectrometry

idms_logic start Start with Food Sample Containing Unknown Amount of Sterigmatocystin add_is Add Known Amount of Sterigmatocystin-¹³C₁₈ (IS) start->add_is extraction_loss Losses during Extraction & Cleanup add_is->extraction_loss matrix_effects Matrix Effects during Ionization (Ion Suppression/ Enhancement) add_is->matrix_effects lcms_detection LC-MS/MS Detection extraction_loss->lcms_detection matrix_effects->lcms_detection ratio_measurement Measure Peak Area Ratio (Sterigmatocystin / IS) lcms_detection->ratio_measurement compensation Compensation for Losses and Matrix Effects ratio_measurement->compensation Ratio remains constant final_quant Accurate Quantification of Sterigmatocystin compensation->final_quant

Caption: Principle of isotope dilution for accurate mycotoxin analysis.

References

Application Note and Protocol: Quantitative Analysis of Sterigmatocystin in Cereals Using Isotope Dilution Assay with Sterigmatocystin-¹³C₁₈

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sterigmatocystin (STC) is a mycotoxin produced by various species of Aspergillus fungi and is a biogenic precursor to aflatoxins.[1] Its presence in cereals and cereal-based products poses a significant health risk to both humans and animals due to its potential carcinogenic, teratogenic, and mutagenic effects.[2] Accurate and sensitive quantification of sterigmatocystin in complex food matrices is crucial for food safety and risk assessment.

This document provides a detailed protocol for the determination of sterigmatocystin in various cereal matrices using a robust analytical method based on stable isotope dilution assay (SIDA) with Sterigmatocystin-¹³C₁₈ followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The use of a ¹³C-labeled internal standard is critical for compensating for matrix effects and potential losses during sample preparation, ensuring high accuracy and precision.[3] This approach is often referred to as a "dilute-and-shoot" method, which simplifies the sample preparation process.[4][5][6]

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, extraction, cleanup, and subsequent LC-MS/MS analysis for the quantification of sterigmatocystin in cereals.

1. Materials and Reagents

  • Sterigmatocystin standard

  • Sterigmatocystin-¹³C₁₈ internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Formic acid

  • Ammonium formate

  • Phosphate-buffered saline (PBS)

  • Immunoaffinity columns (IAC) for sterigmatocystin (optional, for enhanced cleanup)[2][7]

  • 50 mL polypropylene centrifuge tubes

  • Blender or homogenizer

  • Horizontal shaker

  • Centrifuge

  • Syringe filters (0.2 µm)

  • LC-MS/MS system (e.g., Thermo Scientific™ UltiMate™ 3000 LC system coupled to a TSQ Endura™ triple quadrupole mass spectrometer or equivalent)[5][6]

2. Sample Preparation and Extraction

  • Homogenization: Grind a representative portion (e.g., 250 g) of the cereal sample to a fine powder using a laboratory blender to ensure homogeneity.[6]

  • Weighing: Accurately weigh 5-10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.[6][8]

  • Internal Standard Spiking: Fortify the sample with a known amount of Sterigmatocystin-¹³C₁₈ internal standard solution. The spiking level should be comparable to the expected concentration range of the native sterigmatocystin.

  • Extraction:

    • Add 20 mL of an acetonitrile/water mixture (typically 80/20, v/v) to the sample tube.[6]

    • For certain applications, 10 mL of water can be added initially, and the sample allowed to hydrate for at least 15 minutes before adding 10 mL of acetonitrile containing 2% formic acid.[8]

    • Cap the tube and shake vigorously for 60 minutes on a horizontal shaker at approximately 300 rpm.[6]

  • Centrifugation: Centrifuge the sample extract at a minimum of 2500 rpm for 5 minutes to separate the solid matrix from the supernatant.[6][8]

3. Sample Cleanup (Optional but Recommended for Complex Matrices)

For matrices with significant interference, an immunoaffinity column (IAC) cleanup step is recommended to improve data quality.[2][7]

  • Dilution: Dilute the supernatant from the extraction step with phosphate-buffered saline (PBS) to reduce the acetonitrile concentration, which can interfere with the antibody binding in the IAC.

  • IAC Cleanup: Pass the diluted extract through a sterigmatocystin-specific immunoaffinity column according to the manufacturer's instructions.

  • Washing: Wash the column with PBS to remove unbound matrix components.

  • Elution: Elute the bound sterigmatocystin and its labeled internal standard from the column using methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., Thermo Scientific™ Accucore™ C18, 100 × 2.1 mm, 2.6 µm) is commonly used.[6]

    • Mobile Phase: A gradient elution using a binary mobile phase system is typical.

      • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.[8]

      • Mobile Phase B: Methanol with 10 mM ammonium formate and 0.1% formic acid.[8]

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in selected reaction monitoring (SRM) mode.

    • Ionization Source: Electrospray ionization (ESI) in positive mode is commonly employed.

    • SRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both native sterigmatocystin and the ¹³C₁₈-labeled internal standard to ensure accurate identification and quantification.

Data Presentation

The following tables summarize typical performance data for the analysis of sterigmatocystin in cereals using LC-MS/MS.

Table 1: Method Performance for Sterigmatocystin Analysis in Various Cereals

Cereal MatrixFortification Level (µg/kg)Recovery (%)RSD (%)Reference
Wheat0.75 - 5068 - 1064.2 - 17.5[7]
Oats0.75 - 5068 - 1064.2 - 17.5[7]
Rye0.75 - 5068 - 1064.2 - 17.5[7]
Maize0.75 - 5068 - 1064.2 - 17.5[7]
Rice0.75 - 5068 - 1064.2 - 17.5[7]
General Feed2.03 - 10.14991.9[4]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Sterigmatocystin in Cereals

Cereal MatrixLOD (µg/kg)LOQ (µg/kg)Reference
Wheat, Oats, Rye, Maize, Rice-1.5 (with UV detection)[7]
General Feed-1.0[4]
Crackers-0.20[9]
Grain2.48.0 (GC-MS method)[2]

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Optional Cleanup cluster_analysis Analysis sample Cereal Sample homogenization Homogenization sample->homogenization weighing Weighing homogenization->weighing spiking Spiking with Sterigmatocystin-¹³C₁₈ weighing->spiking add_solvent Add Acetonitrile/Water spiking->add_solvent shaking Shaking add_solvent->shaking centrifugation Centrifugation shaking->centrifugation supernatant Supernatant centrifugation->supernatant iac Immunoaffinity Column Cleanup supernatant->iac lc_msms LC-MS/MS Analysis supernatant->lc_msms Direct Injection ('Dilute-and-Shoot') elution Elution iac->elution reconstitution Evaporation & Reconstitution elution->reconstitution reconstitution->lc_msms data_processing Data Processing & Quantification lc_msms->data_processing

Caption: Experimental workflow for sterigmatocystin analysis in cereals.

logical_relationship cluster_core_principle Core Principle: Isotope Dilution Assay cluster_components Key Components cluster_process Analytical Process cluster_outcome Outcome sida Stable Isotope Dilution Assay (SIDA) analyte Sterigmatocystin (Analyte) is Sterigmatocystin-¹³C₁₈ (Internal Standard) matrix_correction Correction for Matrix Effects and Analyte Loss sida->matrix_correction Enables sample_prep Sample Preparation (Extraction, Cleanup) analyte->sample_prep is->sample_prep lc_msms LC-MS/MS Detection sample_prep->lc_msms accurate_quant Accurate Quantification lc_msms->accurate_quant matrix_correction->accurate_quant

Caption: Logical relationship of the stable isotope dilution assay for sterigmatocystin analysis.

References

Application Note: Quantitative Analysis of Sterigmatocystin in Coffee Beans using Sterigmatocystin-¹³C₁₈ as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sterigmatocystin (STC) is a mycotoxin that is a precursor to the biosynthesis of aflatoxins and is produced by various species of Aspergillus.[1] It is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[2] Due to its potential health risks, the monitoring of STC levels in food commodities, including coffee beans, is crucial for consumer safety.[2][3][4] This application note describes a robust and sensitive method for the quantitative analysis of sterigmatocystin in roasted coffee beans using ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The use of a stable isotope-labeled internal standard, Sterigmatocystin-¹³C₁₈ (¹³C₁₈-STC), ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[5][6][7]

Principle

This method involves the extraction of sterigmatocystin from a homogenized coffee bean sample using an acetonitrile/water mixture.[5][6] The extract is then purified and concentrated using a combination of solid-phase extraction (SPE) and immunoaffinity columns (IAC) to remove interfering matrix components.[5][6][7] The final extract is analyzed by UPLC-MS/MS in the positive electrospray ionization (ESI) mode, with quantification based on the ratio of the native STC signal to that of the ¹³C₁₈-STC internal standard.[7] Two multiple reaction monitoring (MRM) transitions are used for both quantification and confirmation of the analyte.[5][6]

Experimental Protocols

1. Materials and Reagents

  • Sterigmatocystin (STC) standard

  • Sterigmatocystin-¹³C₁₈ (¹³C₁₈-STC) internal standard

  • Acetonitrile (ACN), HPLC grade

  • Water, ultrapure

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Phosphate-buffered saline (PBS)

  • Solid-Phase Extraction (SPE) cartridges

  • Immunoaffinity columns (IAC) for sterigmatocystin

  • Roasted coffee beans

2. Sample Preparation

  • Homogenization: Grind a representative sample of roasted coffee beans to a fine powder.

  • Extraction:

    • Weigh 5 g of the homogenized coffee powder into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile/water (80:20, v/v).

    • Vortex for 1 minute to ensure the sample is thoroughly wetted.

    • Shake vigorously for 30 minutes on a mechanical shaker.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Dilution and Filtration:

    • Transfer the supernatant to a clean tube.

    • Dilute the extract with a buffer solution as recommended by the immunoaffinity column manufacturer.[5]

    • Filter the diluted extract through a 0.45 µm syringe filter.

3. Sample Clean-up

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the filtered extract onto the SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte with an appropriate solvent.

  • Immunoaffinity Column (IAC) Purification:

    • Pass the eluate from the SPE step through the sterigmatocystin-specific immunoaffinity column.[5][6]

    • Wash the IAC with PBS to remove any remaining impurities.

    • Elute the purified sterigmatocystin with methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase.[1]

4. UPLC-MS/MS Analysis

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)[2]

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in methanol

    • Gradient: A suitable gradient to ensure separation of the analyte from matrix components.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL[7]

    • Column Temperature: 40 °C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)[7]

    • Ion Spray Voltage: 5 kV[7]

    • Source Temperature: 400°C[7]

    • MRM Transitions:

      • Sterigmatocystin: Precursor ion m/z 325[7]

      • ¹³C₁₈-Sterigmatocystin: Precursor ion m/z 343[7]

    • Two MRM transitions should be monitored for each compound, one for quantification and one for confirmation.[5][6]

Data Presentation

Table 1: UPLC-MS/MS Method Validation Parameters for Sterigmatocystin in Roasted Coffee Beans

ParameterResult
Linearity Range25 - 2,500 pg/mL[5][6]
Correlation Coefficient (r)> 0.998[5][6]
Limit of Quantification (LOQ)0.10 µg/kg[5][6]
Accuracy (at multiple QC levels)Within 15%[5][6]
Precision (at multiple QC levels)Within 15%[5][6]
Recovery68 - 106%[6]

Table 2: MRM Transitions for Sterigmatocystin and its Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Sterigmatocystin325[Specific value][Specific value]
¹³C₁₈-Sterigmatocystin343[Specific value][Specific value]

(Note: Specific product ion m/z values should be optimized in the laboratory.)

Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis Analysis Homogenization Homogenization of Coffee Beans Extraction Extraction with Acetonitrile/Water Homogenization->Extraction Dilution Dilution and Filtration Extraction->Dilution SPE Solid-Phase Extraction Dilution->SPE IAC Immunoaffinity Column Purification SPE->IAC UPLC_MSMS UPLC-MS/MS Analysis IAC->UPLC_MSMS Quantification Quantification using ¹³C₁₈-STC UPLC_MSMS->Quantification

Caption: Workflow for the quantitative analysis of Sterigmatocystin in coffee beans.

The described UPLC-MS/MS method, utilizing Sterigmatocystin-¹³C₁₈ as an internal standard, provides a highly selective, sensitive, and accurate means for the quantitative analysis of sterigmatocystin in roasted coffee beans.[5] The comprehensive sample clean-up procedure effectively minimizes matrix interference, leading to reliable and reproducible results. This method is suitable for routine monitoring of sterigmatocystin in coffee to ensure compliance with food safety regulations and to protect consumer health.

References

Application Note: Analysis of Sterigmatocystin in Animal Feed Using Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sterigmatocystin (STC) is a mycotoxin primarily produced by fungi of the Aspergillus genus and is a biosynthetic precursor to the highly carcinogenic aflatoxins.[1] Its presence in agricultural commodities, particularly in animal feed, poses a significant health risk to livestock and can indirectly enter the human food chain.[1] Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer, monitoring STC levels in feed is crucial for ensuring animal health and food safety.

Traditional analytical methods for mycotoxins can be challenged by complex feed matrices, which often lead to variable analyte recovery and significant matrix effects (ion suppression or enhancement) during mass spectrometry analysis. The Stable Isotope Dilution Assay (SIDA) is a highly accurate quantification technique that overcomes these challenges.[2][3] By spiking the sample with a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C-Sterigmatocystin) at the earliest stage of sample preparation, any loss of analyte or signal fluctuation during extraction, cleanup, and analysis is effectively corrected.[2][4][5] This application note provides a detailed protocol for the quantitative analysis of sterigmatocystin in animal feed using SIDA coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Experimental Protocols

Principle

The method is based on the principle of "dilute and shoot" combined with a stable isotope dilution assay.[6][7] A homogenized animal feed sample is fortified with a ¹³C-labeled sterigmatocystin internal standard ([¹³C]-STC).[4] Since the labeled standard has nearly identical physicochemical properties to the native analyte, it experiences the same behavior throughout the sample preparation and analysis process.[8] Mycotoxins are extracted from the sample using an acidified acetonitrile/water mixture. After centrifugation and dilution, the extract is directly analyzed by UPLC-MS/MS. Quantification is achieved by calculating the peak area ratio of the native STC to the [¹³C]-STC internal standard, providing highly accurate and precise results that are independent of matrix effects and recovery rates.[9][10]

Reagents and Materials
  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), and ultrapure water.

  • Reagents: Formic acid (LC-MS grade).

  • Standards:

    • Sterigmatocystin (native) certified reference standard.

    • Uniformly ¹³C-labeled Sterigmatocystin (U-[¹³C₁₈]-Sterigmatocystin) as the internal standard (IS).[11]

  • Equipment:

    • Laboratory mill or grinder.

    • Analytical balance.

    • Horizontal shaker or high-speed blender.

    • Centrifuge.

    • Vortex mixer.

    • Autosampler vials with inserts.

    • UPLC-MS/MS system equipped with an electrospray ionization (ESI) source.

Sample Preparation Protocol
  • Homogenization: Grind a representative portion of the animal feed sample to a fine, uniform powder (e.g., to pass a 1 mm sieve).

  • Weighing and Spiking: Accurately weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube. Add a precise volume of the [¹³C]-STC internal standard working solution.

  • Extraction:

    • Add 20 mL of extraction solvent (e.g., acetonitrile:water:formic acid, 79:20:1, v/v/v) to the tube.[12]

    • Cap the tube securely and shake vigorously on a horizontal shaker for 30-60 minutes or blend at high speed for 3 minutes.[6]

  • Centrifugation: Centrifuge the sample at ≥4000 x g for 10 minutes to separate the solid matrix from the supernatant.

  • Dilution ("Dilute and Shoot"):

    • Carefully transfer an aliquot (e.g., 100 µL) of the supernatant into a clean tube or vial.

    • Dilute the aliquot with 900 µL of a reconstitution solvent (e.g., 50% acetonitrile in water) to minimize matrix effects and ensure compatibility with the mobile phase.[4][13]

    • Vortex the diluted sample thoroughly.

  • Final Preparation: Transfer the final diluted extract into an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

The following are typical starting parameters that should be optimized for the specific instrument used.

ParameterRecommended Condition
UPLC System
ColumnC18 reversed-phase column (e.g., Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm)[12]
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic Acid
Flow Rate0.3 - 0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient ElutionA linear gradient from 95% A to 95% B over several minutes, followed by a wash and re-equilibration step.
Mass Spectrometer
InstrumentTriple Quadrupole Mass Spectrometer (QqQ)
Ionization ModeElectrospray Ionization (ESI), Positive Mode
Capillary Voltage3.0 - 3.5 kV[14]
Source Temperature~150 °C
Desolvation Temp.~450 °C
MRM Transitions (To be optimized)
SterigmatocystinPrecursor Ion (m/z) → Product Ion 1 (Quantifier), Product Ion 2 (Qualifier)
[¹³C₁₈]-SterigmatocystinPrecursor Ion (m/z) → Product Ion 1 (Quantifier)

Note: Specific MRM (Multiple Reaction Monitoring) transitions, cone voltages, and collision energies must be optimized by infusing standard solutions of both native and labeled sterigmatocystin.

Data Presentation: Performance Characteristics

The following table summarizes the performance of various LC-MS/MS methods for the determination of sterigmatocystin in feed and related matrices. The SIDA method demonstrates excellent recovery and precision.

MatrixMethodLOQ (µg/kg)Recovery (%)RSD (%)Reference
MilkSIDA-UHPLC-MS/MS0.1084–116Not Specified[12]
Cereals & Animal FeedLC-MS/MS1.098-991.9-3.7[6]
Animal Feed & CerealsIAC Cleanup - HPLC1.568-1064.2-17.5[15]
MaizeUHPLC-MS/MS1-400*74-106< 14.4[16]
Cereal-based FoodsLC-MS/MS< 0.5> 97Not Specified[14]

*Range for multiple mycotoxins analyzed in the study.

Visualization of Experimental Workflow

The diagram below outlines the key steps in the Stable Isotope Dilution Assay (SIDA) for analyzing sterigmatocystin in animal feed.

G Workflow for Sterigmatocystin Analysis using SIDA cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Homogenize Animal Feed Sample Spike 2. Spike with ¹³C-Sterigmatocystin (IS) Sample->Spike Extract 3. Add Extraction Solvent (Acetonitrile/Water/Acid) Spike->Extract Shake 4. Shake / Blend Extract->Shake Centrifuge 5. Centrifuge Shake->Centrifuge Dilute 6. Dilute Supernatant Centrifuge->Dilute Inject 7. UPLC-MS/MS Analysis Dilute->Inject Quantify 8. Quantify using Area Ratio (STC/¹³C-STC) Inject->Quantify

Caption: Experimental workflow for SIDA-based analysis of sterigmatocystin in feed.

References

Troubleshooting & Optimization

Technical Support Center: Sterigmatocystin Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing sterigmatocystin (STC) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for sterigmatocystin standard solutions?

A1: For long-term storage, chloroform is the most suitable organic solvent for sterigmatocystin standard solutions.[1] Studies have shown that STC is most stable in chloroform during both cold and frozen storage.[1] In aqueous solutions, STC is most stable at a neutral to alkaline pH of 7.5, with significant degradation occurring at acidic pH values over time.[2] For multi-mycotoxin standards in a reversed-phase HPLC solvent like water/methanol (50/50 v/v) with 0.1% formic acid, stability has been demonstrated for at least 75 hours at room temperature in silanized glass.[3]

Q2: What are the typical precursor and product ions for sterigmatocystin in positive ESI mode?

A2: In positive electrospray ionization (ESI+) mode, sterigmatocystin is typically monitored by selecting the protonated molecule [M+H]⁺ as the precursor ion. The specific mass-to-charge ratio (m/z) for the precursor and product ions can vary slightly based on the instrument and source conditions, but common transitions are used for quantification and confirmation.

Q3: Is sterigmatocystin prone to matrix effects?

A3: Yes, sterigmatocystin analysis by LC-MS/MS is susceptible to matrix effects, which can lead to ion suppression or enhancement, affecting accuracy and precision.[4][5][6] These effects are caused by co-eluting, unwanted components from the sample matrix.[4] The complexity of food and feed matrices often necessitates strategies to mitigate these effects, such as sample cleanup, dilution, or the use of matrix-matched calibrants.[4][7][8][9]

Q4: What is a suitable extraction solvent for sterigmatocystin from complex matrices like grains?

A4: A mixture of acetonitrile and water is commonly used for the extraction of sterigmatocystin and other mycotoxins from various food and feed matrices.[4][7][8][10] The addition of a small amount of acid, such as formic acid, can enhance extraction efficiency.[4] For example, a common mixture is acetonitrile/water (84:16, v/v).

Troubleshooting Guide

Problem 1: No Peak or Very Low Signal for Sterigmatocystin
Potential Cause Recommended Solution
Analyte Degradation Prepare fresh standard solutions. Sterigmatocystin can be unstable in certain solvents and pH conditions.[2] Chloroform is a good solvent for long-term stability.[1] Ensure the pH of aqueous solutions is neutral or slightly alkaline.[2]
Incorrect MS/MS Parameters Optimize MS/MS parameters by infusing a standard solution. Verify the precursor ion (e.g., [M+H]⁺) and select appropriate product ions and collision energies for the specific instrument being used.
Poor Extraction Recovery Optimize the extraction procedure. Ensure the chosen solvent (e.g., acetonitrile/water mixture) is appropriate for the matrix.[4][7] Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have been validated for multi-mycotoxin analysis, including STC.[7]
Instrument Contamination Sterigmatocystin can be susceptible to interactions with metal surfaces in the flow path, leading to poor peak shape and signal loss.[4] Use metal-free needles or add chelating agents to mobile phases and wash solutions.[4]
Problem 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
Potential Cause Recommended Solution
Secondary Interactions Interactions with active sites on the column or in the LC system can cause peak tailing. Use a high-quality, end-capped C18 column.[7] Adding a small amount of formic acid or ammonium formate to the mobile phase can improve peak shape.[11]
Inappropriate Mobile Phase Optimize the mobile phase composition. Gradients of methanol/water or acetonitrile/water are commonly used.[7] The organic modifier can significantly impact peak shape and signal intensity for different mycotoxins.[12]
Column Overload Inject a lower concentration or a smaller volume of the sample extract. Column overload can lead to fronting or tailing peaks.
Column Degradation Replace the analytical column if it has been used extensively or with complex matrices. A damaged or contaminated column can lead to poor chromatography.
Problem 3: High Signal Variability or Poor Reproducibility
Potential Cause Recommended Solution
Matrix Effects Matrix effects are a primary cause of variability.[4][6][13] Implement strategies to mitigate them, such as using an immunoaffinity column (IAC) for cleanup, which can significantly reduce matrix interference.[8] Alternatively, use the "dilute and shoot" approach or prepare matrix-matched calibration curves.[4][14]
Inconsistent Sample Preparation Ensure the sample preparation protocol is followed precisely for all samples and standards. Solid-liquid extraction (SLE) and solid-phase extraction (SPE) are common techniques that require consistency.[15][16]
Instrument Instability Check the stability of the LC-MS/MS system. Run a system suitability test with a standard solution to ensure the instrument is performing consistently before analyzing samples.
Analyte Adsorption Sterigmatocystin can adsorb to glass surfaces, especially at alkaline pH.[2] Using silanized glass vials for standards and samples can minimize this issue.[3]

Experimental Protocols & Data

Example LC-MS/MS Parameters for Sterigmatocystin

The following table summarizes typical parameters for STC analysis. Note that these should be optimized for your specific instrument and application.

ParameterTypical Value / Condition
LC Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)[7]
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate[11]
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium formate[11]
Ionization Mode Electrospray Ionization (ESI), Positive Mode[17]
Precursor Ion [M+H]⁺ m/z 325.1
Product Ions (Quant/Qual) m/z 281.1 / 297.1
Source Temperature 150 °C[17]
Desolvation Temperature 450 - 550 °C[17][18]
Sample Preparation: Generic Extraction Protocol for Cereals

This is a generalized protocol and should be validated for the specific matrix.

  • Homogenization : Grind the cereal sample to a fine powder.

  • Extraction : Weigh 5 g of the homogenized sample into a centrifuge tube. Add 20 mL of an extraction solvent, typically an acetonitrile/water mixture (e.g., 80:20, v/v) often containing a small percentage of formic acid.[4][7]

  • Shaking : Vortex or shake vigorously for 20-30 minutes.[7]

  • Centrifugation : Centrifuge the mixture to separate the solid matrix from the liquid extract.

  • Cleanup (Optional but Recommended) :

    • Dilution : The "dilute and shoot" method involves simply diluting the supernatant with a solvent suitable for injection to minimize matrix effects.[4][14]

    • SPE/IAC : Pass the extract through a Solid-Phase Extraction (SPE) or Immunoaffinity Column (IAC) to remove interfering compounds.[8][15] IAC cleanup is highly selective and can significantly reduce matrix effects.[8]

  • Evaporation & Reconstitution : Evaporate the cleaned extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Troubleshooting_Workflow start Problem: No or Low STC Peak check_standards 1. Check Standard Viability - Is solution old? - Correct solvent/pH? start->check_standards check_ms 2. Verify MS/MS Parameters - Correct precursor/product ions? - Optimized collision energy? start->check_ms check_extraction 3. Evaluate Sample Prep - Adequate extraction recovery? - Matrix suppression? start->check_extraction check_system 4. Inspect LC-MS System - Contamination? - Leaks or blockages? start->check_system solution_standards Solution: Prepare fresh standards in chloroform or appropriate buffer. check_standards->solution_standards Degradation Suspected solution_ms Solution: Infuse STC standard to optimize MS parameters. check_ms->solution_ms Parameters Not Optimized solution_extraction Solution: Use matrix-matched calibrants, improve cleanup (e.g., IAC), or use 'dilute & shoot'. check_extraction->solution_extraction Low Recovery or Suppression Found solution_system Solution: Clean instrument path, use chelating agents, perform system maintenance. check_system->solution_system System Issue Identified

Caption: Troubleshooting logic for absent or low sterigmatocystin signal.

Sample_Prep_Workflow start Start: Homogenized Sample extraction 1. Solid-Liquid Extraction (e.g., Acetonitrile/Water) start->extraction centrifuge 2. Centrifugation extraction->centrifuge cleanup 3. Cleanup Step (Choose one) centrifuge->cleanup dilute Option A: Dilute and Shoot cleanup->dilute Simple iac Option B: Immunoaffinity Column (IAC) cleanup->iac High Specificity spe Option C: Solid-Phase Extraction (SPE) cleanup->spe General evap 4. Evaporation & Reconstitution dilute->evap iac->evap spe->evap analysis End: Inject into LC-MS/MS evap->analysis

Caption: General sample preparation workflow for sterigmatocystin analysis.

References

Technical Support Center: Overcoming Matrix Effects in Sterigmatocystin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the quantification of sterigmatocystin. It addresses common challenges, particularly those related to matrix effects, and offers detailed experimental protocols and comparative data to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect sterigmatocystin quantification?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as sterigmatocystin, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification.[2][3] In complex matrices like food and feed, components such as fats, proteins, and carbohydrates can all contribute to matrix effects.[4]

Q2: What are the common analytical techniques for sterigmatocystin quantification?

A2: The most common and preferred technique for sterigmatocystin quantification is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[5] High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is also used, though it may be less sensitive.[6][7] Enzyme-Linked Immunosorbent Assay (ELISA) can be employed as a screening tool, but it is more susceptible to matrix interferences.[5]

Q3: How can I minimize matrix effects in my experiments?

A3: Several strategies can be employed to minimize matrix effects:

  • Effective Sample Cleanup: Using techniques like Immunoaffinity Columns (IAC) or Solid-Phase Extraction (SPE) can selectively isolate sterigmatocystin and remove interfering matrix components.[7][8]

  • QuEChERS Method: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a streamlined extraction and cleanup procedure that has been successfully applied to mycotoxin analysis in various matrices.[9][10][11]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte can help to compensate for signal suppression or enhancement.

  • Stable Isotope Dilution Analysis (SIDA): This is considered the gold standard for overcoming matrix effects. A known amount of a stable isotope-labeled internal standard, which behaves identically to the analyte during extraction, cleanup, and ionization, is added to the sample. The ratio of the analyte to the internal standard is then used for quantification, effectively canceling out matrix-induced variations.[12][13][14]

Q4: When should I choose Immunoaffinity Column (IAC) cleanup versus the QuEChERS method?

A4: The choice depends on the complexity of your matrix and the required level of cleanup.

  • IAC: Offers very high selectivity due to the specific antigen-antibody binding.[15] It is particularly useful for complex or "dirty" matrices where a high degree of purification is necessary to achieve accurate results.[7]

  • QuEChERS: Is a faster and more generic cleanup method suitable for a broader range of analytes. It is often a good starting point for moderately complex matrices and can be optimized with different sorbents for better cleanup.[9]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low analyte recovery 1. Inefficient extraction. 2. Loss of analyte during cleanup. 3. Strong matrix suppression.1. Optimize extraction solvent and time. Consider using a stronger solvent or increasing the extraction duration. 2. Evaluate the cleanup step for analyte loss. Ensure the elution solvent is appropriate and the column is not overloaded. 3. Implement a more effective cleanup method (e.g., IAC). Use matrix-matched standards or a stable isotope-labeled internal standard.
Poor peak shape in chromatogram 1. Co-eluting matrix components. 2. Incompatible injection solvent. 3. Column degradation.1. Improve sample cleanup to remove interferences. Adjust the chromatographic gradient to better separate the analyte from matrix components. 2. Ensure the injection solvent is compatible with the mobile phase. 3. Replace the analytical column.
High variability between replicate injections 1. Inconsistent sample preparation. 2. Instability of the analyte in the final extract. 3. Fluctuation in the MS source.1. Standardize all sample preparation steps. Ensure thorough mixing and consistent volumes. 2. Check the stability of sterigmatocystin in the final solvent and store extracts appropriately (e.g., at low temperature, protected from light). 3. Clean and tune the mass spectrometer source.
Signal suppression or enhancement observed 1. Presence of co-eluting matrix components affecting ionization.1. Dilute the sample extract to reduce the concentration of interfering compounds. 2. Use a stable isotope-labeled internal standard (SIDA) to compensate for these effects.[14] 3. Improve the cleanup procedure to remove the interfering compounds.

Quantitative Data Summary

The following tables summarize the performance of different methods for sterigmatocystin quantification in various matrices.

Table 1: Comparison of Immunoaffinity Column (IAC) Cleanup Followed by LC-MS/MS

MatrixSpiking Level (µg/kg)Recovery (%)RSD (%)LOQ (µg/kg)Reference
Cereals (Wheat, Oats, Rye, Maize, Rice)0.75 - 5068 - 1064.2 - 17.51.5 (UV)[7]
Animal Feed0.75 - 5068 - 1064.2 - 17.51.5 (UV)[7]
Beer5.0941.90.02[7]
Cheese5.01042.90.6[7]
Grains5.083.2 - 102.51.9 - 6.51.0[16]
Grains5083.2 - 102.51.9 - 6.51.0[16]

Table 2: Performance of QuEChERS-based Methods with LC-MS/MS

MatrixSpiking Level (µg/kg)Recovery (%)RSD (%)LOQ (µg/kg)Reference
Cereal Products2091 - 1099 - 215 - 50[11]
Cereal Products10091 - 1099 - 215 - 50[11]
Feed IngredientsNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[9]

Experimental Protocols

Protocol 1: Immunoaffinity Column (IAC) Cleanup for Cereals

This protocol is adapted from Marley et al. (2015).[17]

  • Extraction:

    • Weigh 25 g of a homogenized cereal sample into a blender jar.

    • Add 100 mL of acetonitrile/water (80:20, v/v).

    • Blend at high speed for 3 minutes.

    • Filter the extract through a fluted filter paper.

  • Dilution:

    • Dilute 10 mL of the filtered extract with 90 mL of Phosphate Buffered Saline (PBS).

    • Filter the diluted extract through a glass microfiber filter.

  • IAC Cleanup:

    • Pass 20 mL of the filtered, diluted extract through the sterigmatocystin-specific immunoaffinity column at a flow rate of approximately 2 mL/min.

    • Wash the column with 20 mL of deionized water.

    • Dry the column by passing air through it.

  • Elution:

    • Elute the bound sterigmatocystin by passing 1.5 mL of methanol through the column.

    • Collect the eluate in a clean vial.

  • Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Protocol 2: QuEChERS-based Extraction and Cleanup for Cereals

This protocol is a general representation of a modified QuEChERS procedure.

  • Extraction:

    • Weigh 5 g of the homogenized cereal sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and 10 mL of water with 1% acetic acid.

    • Vortex vigorously for 1 minute.

  • Salting Out:

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄ and 50 mg PSA).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Analysis:

    • Take the supernatant, filter it through a 0.22 µm filter, and it is ready for LC-MS/MS analysis.

Protocol 3: Stable Isotope Dilution Analysis (SIDA)

This protocol outlines the general steps for implementing SIDA.

  • Internal Standard Spiking:

    • To a known amount of homogenized sample, add a known amount of the ¹³C-labeled sterigmatocystin internal standard solution.

  • Extraction and Cleanup:

    • Proceed with the chosen extraction and cleanup protocol (e.g., IAC or QuEChERS as described above).

  • LC-MS/MS Analysis:

    • Analyze the final extract using LC-MS/MS.

    • Monitor the transitions for both the native sterigmatocystin and the ¹³C-labeled internal standard.

  • Quantification:

    • Create a calibration curve by plotting the ratio of the peak area of the native sterigmatocystin to the peak area of the ¹³C-labeled internal standard against the concentration of the native analyte.

    • Calculate the concentration of sterigmatocystin in the sample using the response ratio obtained from the sample analysis and the calibration curve.

Visualizations

Experimental Workflows

cluster_IAC Immunoaffinity Column (IAC) Workflow IAC_Start Sample Homogenization IAC_Extraction Extraction (Acetonitrile/Water) IAC_Start->IAC_Extraction IAC_Dilution Dilution with PBS IAC_Extraction->IAC_Dilution IAC_Cleanup IAC Cleanup IAC_Dilution->IAC_Cleanup IAC_Elution Elution with Methanol IAC_Cleanup->IAC_Elution IAC_Analysis LC-MS/MS Analysis IAC_Elution->IAC_Analysis

Caption: Workflow for sterigmatocystin analysis using IAC cleanup.

cluster_QuEChERS QuEChERS Workflow Q_Start Sample Homogenization Q_Extraction Extraction (Acetonitrile) Q_Start->Q_Extraction Q_SaltingOut Salting Out (MgSO4, NaCl) Q_Extraction->Q_SaltingOut Q_dSPE d-SPE Cleanup (PSA, C18) Q_SaltingOut->Q_dSPE Q_Analysis LC-MS/MS Analysis Q_dSPE->Q_Analysis

Caption: Workflow for sterigmatocystin analysis using the QuEChERS method.

Signaling Pathway

cluster_Toxicity Sterigmatocystin-Induced Cellular Toxicity STG Sterigmatocystin (STG) ROS Reactive Oxygen Species (ROS) Generation STG->ROS DNA_Damage DNA Adducts & DNA Damage STG->DNA_Damage Immune Alteration of Immune Function STG->Immune Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Cell_Cycle Cell Cycle Arrest (G2/M Phase) DNA_Damage->Cell_Cycle Apoptosis Apoptosis Mito_Dys->Apoptosis Cell_Cycle->Apoptosis

Caption: Key cellular pathways affected by sterigmatocystin toxicity.[18][19][20]

References

Technical Support Center: Sterigmatocystin-13C18 Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Sterigmatocystin-13C18 in solution and during storage. It includes frequently asked questions (FAQs) and troubleshooting advice to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of Sterigmatocystin-13C18 compared to unlabeled sterigmatocystin?

Stable isotope-labeled (SIL) internal standards, such as those fully labeled with 13C, are expected to have the same physicochemical properties and therefore similar stability profiles to their unlabeled counterparts.[1][2] The primary difference is their mass, which allows for their use as internal standards in mass spectrometry-based methods.[2][3][4] Therefore, the stability data for unlabeled sterigmatocystin is a reliable guide for the handling and storage of Sterigmatocystin-13C18.

Q2: What is the best solvent for long-term storage of Sterigmatocystin-13C18 stock solutions?

For long-term storage, chloroform is recommended as a highly suitable solvent for sterigmatocystin, demonstrating good stability under both refrigerated and frozen conditions. Acetonitrile and methanol are also commonly used solvents for preparing mycotoxin standard solutions and have shown good stability when stored at -18°C for at least 14 months.[5]

Q3: How should I store Sterigmatocystin-13C18 solutions?

For optimal stability, it is recommended to store Sterigmatocystin-13C18 solutions at -18°C or lower in tightly sealed, amber glass vials to protect from light.[5][6] Before use, allow the solution to come to room temperature to avoid condensation, which could alter the concentration.[7]

Q4: Is Sterigmatocystin-13C18 stable in aqueous solutions?

Sterigmatocystin exhibits variable stability in aqueous solutions, which is highly dependent on the pH. It is more soluble at acidic pH values, particularly pH 4.5. However, its stability can be compromised at this pH, with significant degradation observed over 24 hours and even more after 7 days.[8] At a neutral pH of 7.5, sterigmatocystin shows better stability in aqueous buffer, with 91% recovery after 7 days.[8] Adsorption to glass surfaces can also be a factor, especially at alkaline pH values.[8] To mitigate instability in aqueous-organic mixtures, acidification of the solution and the use of silanized glass vials are recommended.[5]

Q5: Can I prepare a multi-mycotoxin standard solution containing Sterigmatocystin-13C18?

Yes, Sterigmatocystin-13C18 can be included in multi-mycotoxin standard solutions. A study on the stability of multi-mycotoxin standards found that a diluted solution in water/methanol (50/50 v/v) with 0.1% formic acid was stable in silanized glass at 23°C for at least 75 hours.[5][9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent analytical results or signal loss over time. Degradation of the sterigmatocystin standard solution.- Verify the storage conditions (temperature, light protection). - Check the solvent used for the stock and working solutions. For aqueous-organic mixtures, ensure the organic content is sufficient (e.g., >20%) and consider acidification.[10] - Prepare fresh working solutions from a properly stored stock solution.
Low recovery of sterigmatocystin in aqueous samples. Adsorption to glassware or instability at the solution's pH.- Use silanized glass vials to minimize adsorption.[5] - Adjust the pH of the aqueous solution to near neutral (pH 7.5) if compatible with your experimental design.[8] - For extractions, use a suitable organic solvent. Acetonitrile and methanol are commonly used.
Peak tailing or splitting in HPLC/LC-MS analysis. Poor chromatographic conditions or column contamination.- Ensure the injection solvent is not significantly stronger than the mobile phase. - Check for column contamination by flushing with a strong solvent. - Verify the mobile phase pH is compatible with the column chemistry.
Unexpected peaks in the chromatogram. Degradation products of sterigmatocystin.- Review the storage and handling procedures of your standard solutions. Exposure to light and elevated temperatures can accelerate degradation. - Prepare a fresh standard solution to confirm if the extraneous peaks are from degradation.

Stability Data Summary

Table 1: Stability of Sterigmatocystin in Organic Solvents

SolventStorage ConditionDurationRecovery/StabilityReference
ChloroformCold Storage7 and 30 daysStable
ChloroformFrozen StorageNot specified90% recovery
PyridineCold Storage7 daysStable
PyridineCold Storage30 daysNot Stable
Methanol-18°C14 monthsStable[5]
Acetonitrile-18°C14 monthsStable[5]

Table 2: Stability of Sterigmatocystin in Aqueous Phosphate Buffer

pHDurationRecoveryReference
3.524 hoursStable[8]
4.524 hours44%[8]
4.57 days25%[8]
5.524 hoursLower recovery[8]
6.524 hoursLower recovery[8]
7.524 hoursStable[8]
7.57 days91%[8]
Alkaline24 hoursStable[8]

Experimental Protocols

Protocol: Assessment of Sterigmatocystin Solution Stability

This protocol outlines a general procedure for evaluating the stability of a sterigmatocystin (or Sterigmatocystin-13C18) solution over time.

Stability_Study_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation prep_solution Prepare Sterigmatocystin Solution in selected solvent at a known concentration initial_analysis Immediate Analysis (T=0) Establish baseline concentration prep_solution->initial_analysis storage Store Aliquots under defined conditions (e.g., -18°C, 4°C, RT, light/dark) prep_solution->storage data_comparison Compare Results Calculate concentration relative to T=0 initial_analysis->data_comparison Baseline Data periodic_analysis Periodic Analysis Analyze aliquots at set time points (e.g., 7, 14, 30 days) storage->periodic_analysis Stored Samples analytical_method Analytical Method (e.g., UV-Vis Spectroscopy or LC-MS/MS) periodic_analysis->analytical_method analytical_method->data_comparison Time-point Data stability_assessment Assess Stability Determine percentage recovery and degradation data_comparison->stability_assessment

Caption: Workflow for a typical stability study of a sterigmatocystin solution.

1. Preparation of Standard Solutions:

  • Prepare a stock solution of Sterigmatocystin-13C18 in a suitable solvent (e.g., acetonitrile, methanol, or chloroform) at a known concentration.
  • Prepare working solutions by diluting the stock solution to the desired concentration for analysis.

2. Storage Conditions:

  • Aliquot the working solutions into amber glass vials to protect from light.
  • Store the aliquots under various conditions to be tested (e.g., -18°C, 4°C, and room temperature).

3. Analytical Method:

  • UV-Vis Spectroscopy:
  • Immediately after preparation (T=0), measure the absorbance of the working solution at the maximum wavelength for sterigmatocystin (around 325 nm).[5]
  • At specified time intervals (e.g., 24 hours, 7 days, 14 days, 1 month), retrieve an aliquot from each storage condition, allow it to reach room temperature, and measure its absorbance.
  • LC-MS/MS:
  • Analyze the freshly prepared working solution (T=0) to determine the initial peak area or concentration.
  • At subsequent time points, analyze the stored aliquots using the same LC-MS/MS method. The use of a stable isotope-labeled internal standard is crucial for accurate quantification, especially when dealing with complex matrices.[11][12]

4. Data Analysis:

  • Calculate the percentage of sterigmatocystin remaining at each time point relative to the initial concentration (T=0).
  • A common criterion for stability is a recovery within ±10% of the initial concentration.

Signaling Pathways and Logical Relationships

The stability of a chemical compound in solution is not related to a biological signaling pathway. However, a logical diagram can illustrate the factors influencing the stability of Sterigmatocystin-13C18 in solution.

Sterigmatocystin_Stability_Factors cluster_factors Influencing Factors STC Sterigmatocystin-13C18 Solution Stability Solvent Solvent Choice (Organic vs. Aqueous) STC->Solvent Temperature Storage Temperature STC->Temperature Light Light Exposure STC->Light pH pH of Aqueous Solutions STC->pH Container Container Material (Glass vs. Silanized Glass) STC->Container

Caption: Key factors affecting the stability of Sterigmatocystin-13C18 in solution.

References

Technical Support Center: Sterigmatocystin Standard Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sterigmatocystin (STC) standard solutions.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing a stock solution of sterigmatocystin?

For long-term stability, chloroform is a highly recommended solvent for preparing sterigmatocystin stock solutions. Sterigmatocystin is also readily soluble in methanol, ethanol, acetonitrile, and benzene.[1][2] When preparing multi-mycotoxin standard solutions for HPLC-MS/MS, acetonitrile is a commonly used solvent.

2. How should I store my sterigmatocystin stock solution?

Sterigmatocystin stock solutions, particularly in methanol or acetonitrile, have been shown to be stable for at least 14 months when stored at -18°C.[3] It is crucial to protect the solution from light to prevent potential degradation. For aqueous solutions, storage conditions are more complex and depend on the pH.

3. Is sterigmatocystin soluble in water?

Sterigmatocystin has low water solubility.[4] Its solubility in aqueous solutions is pH-dependent, with higher solubility observed at acidic pH values, particularly around pH 4.5. However, stability can be compromised at this pH.

4. What are the optimal pH conditions for the stability of sterigmatocystin in aqueous solutions?

Sterigmatocystin is most stable in neutral to alkaline aqueous solutions (pH 7.5 and above) over a 24-hour period. Significant degradation can occur at acidic pH values, especially at pH 4.5 where only 44% of the initial concentration may be recovered after 24 hours. After 7 days, the highest stability is observed at pH 7.5.

5. Can I use glass vials to store my sterigmatocystin solutions?

Adsorption to glass surfaces can be an issue, particularly at alkaline pH values in aqueous solutions. To mitigate this, using silanized glass vials is recommended, especially for dilute solutions or when conducting multi-mycotoxin analysis.

Troubleshooting Guides

Guide 1: Inaccurate or Inconsistent Quantification

Problem: My quantitative results for sterigmatocystin are not reproducible or seem inaccurate.

Potential Cause Troubleshooting Steps
Degradation of Standard Solution - Verify the age and storage conditions of your stock and working solutions. - Prepare fresh working standards from a reliable stock solution. - Protect solutions from light and store at recommended temperatures (-18°C for organic solutions).
Solvent Evaporation - Ensure vials are tightly sealed. - Minimize the time vials are left open on the benchtop. - Prepare fresh dilutions regularly.
Pipetting Errors - Calibrate your pipettes regularly. - Use appropriate pipette volumes for the desired concentration range. - Ensure proper pipetting technique to avoid introducing air bubbles.
Matrix Effects (LC-MS/MS) - Prepare matrix-matched calibration curves. - Use an internal standard, such as a stable isotope-labeled sterigmatocystin, if available. - Optimize sample clean-up procedures to remove interfering matrix components.
Guide 2: Chromatographic Issues (HPLC/UPLC)

Problem: I am observing poor peak shape (tailing, fronting, or splitting) for sterigmatocystin.

Potential Cause Troubleshooting Steps
Inappropriate Mobile Phase pH - Ensure the mobile phase pH is at least 2 pH units away from the pKa of sterigmatocystin to ensure it is in a single ionic form.
Column Contamination - Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds. - Use a guard column to protect the analytical column from sample matrix components.
Sample Solvent Incompatibility - Dissolve the sample in the mobile phase whenever possible. - If a different solvent must be used, ensure it is of similar or weaker elution strength than the mobile phase.
Column Overload - Dilute the sample and reinject. - Use a column with a higher loading capacity.

Data Presentation

Table 1: Solubility of Sterigmatocystin in Various Solvents

SolventSolubilityReference
ChloroformHigh[1]
PyridineHigh[1]
MethanolReadily Soluble[2]
EthanolReadily Soluble[2]
AcetonitrileReadily Soluble[2]
BenzeneReadily Soluble[2]
WaterLow[4]

Table 2: Stability of Sterigmatocystin in Aqueous Phosphate Buffer at Different pH Values

pHRecovery after 24 hours (%)Recovery after 7 days (%)Reference
3.5Stable-[4]
4.54425[4]
5.5Lower than initial-[4]
6.5Lower than initial-[4]
7.5Stable91[4]
AlkalineStable-[4]

Experimental Protocols

Protocol 1: Preparation of Sterigmatocystin Stock and Working Standard Solutions

Objective: To prepare accurate and stable stock and working standard solutions of sterigmatocystin.

Materials:

  • Sterigmatocystin (crystalline solid)

  • HPLC-grade chloroform or acetonitrile

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Stock Solution Preparation (e.g., 100 µg/mL):

    • Accurately weigh approximately 1 mg of sterigmatocystin solid using a calibrated analytical balance.

    • Quantitatively transfer the weighed solid to a 10 mL volumetric flask.

    • Add a small amount of the chosen solvent (chloroform or acetonitrile) to dissolve the solid completely.

    • Once dissolved, fill the flask to the mark with the solvent.

    • Cap the flask and invert it several times to ensure a homogenous solution.

    • Transfer the stock solution to an amber glass vial, seal tightly, and label clearly.

    • Store the stock solution at -18°C and protected from light.

  • Working Standard Solution Preparation (e.g., 1 µg/mL):

    • Allow the stock solution to equilibrate to room temperature before opening.

    • Using a calibrated micropipette, transfer 100 µL of the 100 µg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the same solvent used for the stock solution.

    • Cap and invert the flask to mix thoroughly.

    • Transfer to an amber glass vial for immediate use or short-term storage at 2-8°C. Prepare fresh working solutions daily or as needed.

Mandatory Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_dilution Working Solution Preparation cluster_analysis Analysis weigh Weigh Sterigmatocystin Solid dissolve Dissolve in Solvent (e.g., Chloroform/Acetonitrile) weigh->dissolve stock Prepare Stock Solution (e.g., 100 µg/mL) dissolve->stock dilute Dilute Stock Solution stock->dilute Serial Dilution working Prepare Working Standards (e.g., 0.1, 0.5, 1.0 µg/mL) dilute->working inject Inject into HPLC/LC-MS working->inject acquire Data Acquisition inject->acquire process Data Processing & Quantification acquire->process

Caption: Experimental workflow for preparing and analyzing sterigmatocystin standards.

troubleshooting_workflow start Inconsistent/Inaccurate Results check_std Check Standard Solution (Age, Storage, Preparation) start->check_std check_inst Check Instrument Performance (Calibration, Leaks) check_std->check_inst No Issue prep_fresh Prepare Fresh Standards check_std->prep_fresh Issue Found check_method Review Analytical Method (Peak Integration, Matrix Effects) check_inst->check_method No Issue recalibrate Recalibrate Instrument check_inst->recalibrate Issue Found optimize_method Optimize Method Parameters check_method->optimize_method Issue Found resolved Problem Resolved prep_fresh->resolved recalibrate->resolved optimize_method->resolved

Caption: Troubleshooting workflow for inconsistent analytical results of sterigmatocystin.

References

Technical Support Center: Enhancing Sterigmatocystin Detection Limits

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the sensitive detection of sterigmatocystin (STC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions. Our goal is to help you improve the limit of detection (LOD) and overall robustness of your sterigmatocystin analysis.

Troubleshooting Guides

This section provides solutions to common issues encountered during sterigmatocystin analysis using various analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Issue: Poor Sensitivity/High Limit of Detection (LOD)

Potential Cause Troubleshooting Steps
Suboptimal Ionization Optimize ESI Source Parameters: Adjust drying gas temperature (a lower temperature of around 350 °C can increase signal intensity), drying gas pressure, and nebulizing gas pressure through flow injection analysis of an STC standard.[1][2] Mobile Phase Modification: Test different mobile phase compositions. For instance, using methanol as an organic modifier can result in a tenfold higher signal intensity in positive ionization mode compared to acetonitrile for some mycotoxins.[1] Additives like ammonium acetate (1-20 mM) can also enhance ionization.[1]
Inefficient Chromatographic Separation Column Selection: Test different analytical columns. While C18 columns are common, polar-modified columns like a Luna Omega Polar C18 may provide better peak shape and separation for multi-mycotoxin analysis.[1] Gradient Optimization: Fine-tune the gradient elution profile to ensure STC elutes in a region with minimal co-eluting matrix components.
Matrix Effects Sample Dilution: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components. Improved Sample Cleanup: Employ more effective sample preparation techniques such as immunoaffinity column (IAC) cleanup or Solid Phase Extraction (SPE) to remove matrix interferences. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure to compensate for signal suppression or enhancement.

Issue: Significant Matrix Effects (Ion Suppression or Enhancement)

Potential Cause Troubleshooting Steps
Co-elution of Matrix Components Chromatographic Separation: Modify the HPLC gradient to better separate sterigmatocystin from interfering compounds. Sample Preparation: Utilize advanced sample cleanup techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or immunoaffinity columns to remove matrix components prior to LC-MS/MS analysis.[3]
High Sample Complexity Extraction Optimization: Optimize the extraction solvent. For complex matrices, a mixture of acetonitrile and water is commonly used. The ratio may need to be adjusted based on the specific matrix.[4] Cleanup: Use Solid Phase Extraction (SPE) with appropriate sorbents to selectively remove interfering compounds.
Inadequate Internal Standard Use of Stable Isotope-Labeled Internal Standard: The most effective way to correct for matrix effects is to use a stable isotope-labeled (SIL) internal standard for sterigmatocystin, as it will behave identically to the analyte during ionization.
Enzyme-Linked Immunosorbent Assay (ELISA)

Issue: Low Assay Sensitivity

Potential Cause Troubleshooting Steps
Suboptimal Assay Conditions Optimize pH and Ionic Strength: Test a range of pH values (e.g., 5.0 to 9.6) and ionic strengths (e.g., varying NaCl concentrations) in the standard dilution buffer to find the optimal conditions for antibody-antigen binding.[5] Methanol Tolerance: If the sample extract contains methanol, determine the maximum allowable percentage (e.g., up to 5%) that does not significantly impact the IC50 value.[6]
Low Affinity Antibody Antibody Selection: Use a monoclonal or polyclonal antibody with high affinity and specificity for sterigmatocystin. The method of hapten and immunogen preparation is crucial for generating high-quality antibodies.[6]
Inefficient Blocking Blocking Buffer Optimization: Test different blocking buffers (e.g., 2% gelatin in carbonate buffer) to minimize non-specific binding and reduce background signal.[5]

Issue: High Background Signal

Potential Cause Troubleshooting Steps
Insufficient Washing Increase Washing Steps: Ensure thorough washing between each step to remove unbound reagents. Increase the number of wash cycles or the volume of wash buffer.
Non-specific Binding Optimize Blocking: As mentioned above, effective blocking is critical. Experiment with different blocking agents and incubation times.
Cross-Reactivity Antibody Specificity: Use a highly specific antibody with minimal cross-reactivity to other mycotoxins or matrix components.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for sterigmatocystin detection?

A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally considered the gold standard for mycotoxin analysis due to its high selectivity and sensitivity, allowing for the quantification of sterigmatocystin at trace levels in complex matrices.[7] However, novel biosensors, particularly those based on aptamers, are emerging as highly sensitive alternatives.

Q2: How can I effectively remove matrix interference in complex samples like spices or grains?

A: For complex matrices, a robust sample preparation protocol is crucial. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been successfully validated for the multi-analyte determination of mycotoxins, including sterigmatocystin, in various food samples.[3] Immunoaffinity column (IAC) cleanup is another highly effective technique that uses specific antibodies to isolate the target analyte from the matrix.

Q3: Are there any alternatives to antibody-based assays for rapid screening?

A: Yes, aptamer-based biosensors are a promising alternative. Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and specificity.[8] They offer advantages such as in vitro selection, chemical stability, and ease of modification. An aptamer with a high affinity (Kd value of 25.3 nM) for sterigmatocystin has been developed, laying the foundation for new detection methods.[9]

Q4: What are the key parameters to optimize in an LC-MS/MS method for improved sterigmatocystin detection?

A: Key parameters to optimize include the electrospray ionization (ESI) source settings (drying gas temperature and flow, nebulizer pressure), mobile phase composition (organic modifier and additives), and the selection of an appropriate analytical column to achieve good chromatographic separation and peak shape.[1]

Data Presentation

Comparison of Detection Limits for Sterigmatocystin by Analytical Technique
Analytical Technique Matrix LOD (µg/kg) LOQ (µg/kg) Reference
LC-MS/MSFeed-1.0[10]
LC-MS/MSGrains0.150.30[11]
ic-ELISACereal Products0.015 ng/mL-[5]
ci-ELISAWheat and Corn Flour0.19 ng/mL-[6]
LC-MS/MSRice and Sorghum-0.01-0.05[12]

LOD: Limit of Detection, LOQ: Limit of Quantification, ic-ELISA: indirect competitive ELISA, ci-ELISA: competitive indirect ELISA. Note: ng/mL values from ELISA methods are from the standard solution and would need to be correlated to µg/kg in the solid sample based on the sample preparation procedure.

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of Sterigmatocystin in Grains

This protocol is a synthesized example based on common practices in the cited literature.

1. Sample Preparation (QuEChERS-based)

  • Weigh 5 g of homogenized grain sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile:water (80:20, v/v).

  • Vortex for 1 minute to ensure the entire sample is wetted.

  • Add the QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the upper acetonitrile layer for cleanup.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer 1 mL of the acetonitrile extract to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., PSA and C18).

  • Vortex for 30 seconds.

  • Centrifuge at 12000 rpm for 2 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

3. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Key MS/MS Transitions for Sterigmatocystin: Monitor appropriate precursor and product ions (e.g., m/z 325.1 -> 281.1, 297.1). Collision energy and other MS parameters should be optimized for the specific instrument.

Visualizations

Workflow for Improving Sterigmatocystin Detection Limit

Workflow for Improving Sterigmatocystin Detection Limit cluster_sample_prep Sample Preparation Optimization cluster_analysis Analytical Method Optimization cluster_lcms_opt LC-MS/MS Parameters cluster_elisa_opt ELISA Parameters cluster_validation Validation & Troubleshooting sp1 Initial Extraction sp2 QuEChERS sp1->sp2 Select Method sp3 Immunoaffinity Cleanup sp1->sp3 Select Method sp4 Solid Phase Extraction sp1->sp4 Select Method am1 LC-MS/MS sp1->am1 Analyze Extract am2 ELISA sp1->am2 Analyze Extract am3 HPLC-FLD sp1->am3 Analyze Extract v1 Assess LOD/LOQ am1->v1 am2->v1 am3->v1 lcms1 Ion Source lcms2 Mobile Phase lcms3 Column elisa1 Antibody Selection elisa2 Buffer pH elisa3 Ionic Strength v2 Evaluate Matrix Effects v2->sp1 Re-optimize Sample Prep v2->am1 Re-optimize Analysis v3 Check Recovery & Precision

Caption: A logical workflow for optimizing experimental conditions to improve the limit of detection for sterigmatocystin.

Signaling Pathway for Aptamer-Based Biosensor

Aptamer Biosensor Signaling cluster_absent Analyte Absent cluster_present Analyte Present Aptamer Aptamer Reporter Reporter Aptamer->Reporter Bound Aptamer_Bound Aptamer Quencher Quencher Reporter->Quencher Proximal Signal_Off Signal OFF STC Sterigmatocystin Aptamer_Bound->STC Binds Reporter_Free Reporter STC->Reporter_Free Releases Quencher_Distal Quencher Signal_On Signal ON STC_input STC_input->STC

Caption: A simplified diagram illustrating the signal generation mechanism of a "signal-on" aptamer-based biosensor for sterigmatocystin.

References

Technical Support Center: Analysis of Sterigmatocystin-13C18 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sterigmatocystin-13C18 in mass spectrometry-based analyses.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the mass spectrometry analysis of Sterigmatocystin-13C18.

Issue IDQuestionPossible CausesSuggested Solutions
STG-MS-001 I am not seeing the expected precursor ion for Sterigmatocystin-13C18 at m/z 343.1. 1. Incorrect instrument settings (polarity, mass range).2. Poor ionization efficiency.3. Degradation of the standard.4. Issues with the LC-MS system.1. Ensure the mass spectrometer is operating in positive electrospray ionization (ESI+) mode and the scan range includes m/z 343.2. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Consider mobile phase modification with additives like formic acid or ammonium formate to promote protonation.[1]3. Verify the integrity and storage conditions of the Sterigmatocystin-13C18 standard. Prepare a fresh solution.4. Check for system suitability by injecting a known standard.
STG-MS-002 I am observing high background noise or matrix effects in my analysis. 1. Insufficient sample cleanup.2. Co-elution with matrix components.3. Ion source contamination.1. Employ solid-phase extraction (SPE) or immunoaffinity columns for sample cleanup to remove interfering matrix components.[2][3]2. Optimize the chromatographic method to improve separation between the analyte and interfering compounds.3. Clean the ion source of the mass spectrometer according to the manufacturer's instructions.
STG-MS-003 The peak shape for Sterigmatocystin-13C18 is poor (e.g., tailing, splitting). 1. Column degradation or contamination.2. Inappropriate mobile phase composition.3. Mismatched injection solvent and mobile phase.1. Flush the column or replace it if it's old or contaminated. Use of a guard column is recommended.[4]2. Ensure the mobile phase pH is appropriate for the analyte and column type.[4]3. The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.[4]
STG-MS-004 I am seeing unexpected fragment ions or an atypical fragmentation pattern. 1. In-source fragmentation.2. Co-elution with an isobaric interference.3. Incorrect collision energy settings.1. Reduce the fragmentor or cone voltage to minimize fragmentation in the ion source.2. Improve chromatographic separation to resolve the analyte from any interfering compounds.3. Optimize collision energy in MS/MS experiments to obtain the desired fragmentation pattern.
STG-MS-005 There is poor reproducibility of my quantitative results. 1. Inconsistent sample preparation.2. Variability in instrument performance.3. Matrix effects affecting ionization.[2]1. Ensure a standardized and validated sample preparation protocol is followed precisely for all samples.2. Regularly perform system suitability tests to monitor instrument performance.3. Utilize Sterigmatocystin-13C18 as an internal standard to compensate for variations in sample preparation and matrix effects.[2]

Frequently Asked Questions (FAQs)

What is the expected mass and fragmentation pattern for Sterigmatocystin-13C18 in positive ion ESI-MS/MS?

The protonated molecule, [M+H]+, of Sterigmatocystin-13C18 is expected at an m/z of 343.1. The fragmentation pattern is predicted to be similar to that of unlabeled sterigmatocystin, with a mass shift of 18 Da for fragments retaining all 18 carbon atoms.

Table 1: Predicted m/z of Precursor and Product Ions for Sterigmatocystin-13C18

AnalytePrecursor Ion [M+H]+ (m/z)Predicted Product Ions (m/z)
Sterigmatocystin325.1310.1, 297.1, 281.1, 269.1
Sterigmatocystin-13C18343.1328.1, 315.1, 299.1, 287.1
How should I prepare my samples for Sterigmatocystin-13C18 analysis?

A generic extraction method suitable for many mycotoxins involves extraction with a mixture of acetonitrile and water, often with the addition of an acid like formic acid.[3] For complex matrices, a subsequent cleanup step using solid-phase extraction (SPE) or immunoaffinity columns is recommended to reduce matrix effects.[2][3]

What are the recommended LC-MS/MS parameters for the analysis of Sterigmatocystin-13C18?

A sensitive method for the determination of sterigmatocystin has been developed using LC-electrospray positive ionization (ESI+) MS/MS.[5]

  • Liquid Chromatography: A C18 reversed-phase column is commonly used.[6] The mobile phase typically consists of a gradient of water and methanol or acetonitrile with additives like formic acid or ammonium acetate to improve peak shape and ionization.[1][7]

  • Mass Spectrometry: Electrospray ionization in the positive ion mode (ESI+) is generally preferred. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion to one or more product ions.

How can I troubleshoot issues with my isotopically labeled internal standard?

While stable isotope-labeled internal standards are excellent for correcting matrix effects, issues can still arise.[2] If you suspect problems with your Sterigmatocystin-13C18 internal standard, consider the following:

  • Purity: Ensure the purity of the standard. Impurities can lead to inaccurate quantification.

  • Stability: Although generally stable, improper storage or handling can lead to degradation.

  • Cross-contamination: Ensure there is no contamination of the internal standard with the native analyte or vice versa.

What are common sources of interference in sterigmatocystin analysis?

Interferences can originate from the sample matrix itself or from external sources.[8] Common sources include:

  • Matrix components: Lipids, pigments, and other small molecules in the sample can co-elute and cause ion suppression or enhancement.[2]

  • Isobaric compounds: Other compounds with the same nominal mass can interfere with the analysis if not chromatographically resolved.

  • Contamination: Contamination from lab equipment, solvents, or handling can introduce interfering signals.

Experimental Protocols

Protocol: Quantitative Analysis of Sterigmatocystin using Sterigmatocystin-13C18 Internal Standard by LC-MS/MS

This protocol provides a general framework. Optimization may be required for specific matrices and instrumentation.

1. Sample Preparation (Generic Extraction)

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile/water (80:20, v/v) with 0.1% formic acid.

  • Vortex for 3 minutes, then shake for 30 minutes on a mechanical shaker.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Spike the extract with the Sterigmatocystin-13C18 internal standard to a known concentration.

  • Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of mobile phase A/mobile phase B (initial gradient conditions).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 10% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: ESI+

  • MRM Transitions:

    • Sterigmatocystin: 325.1 > 297.1 (quantifier), 325.1 > 281.1 (qualifier)

    • Sterigmatocystin-13C18: 343.1 > 315.1 (quantifier), 343.1 > 299.1 (qualifier)

  • Collision Energy: Optimize for your specific instrument.

3. Data Analysis

  • Construct a calibration curve using standards of unlabeled sterigmatocystin with a constant concentration of the Sterigmatocystin-13C18 internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Quantify the amount of sterigmatocystin in the samples using the calibration curve.

Visualizations

fragmentation_pathway cluster_sterigmatocystin Sterigmatocystin cluster_sterigmatocystin_13C18 Sterigmatocystin-13C18 ST [C18H12O6+H]+ m/z 325.1 ST_frag1 [M+H-CH3]+ m/z 310.1 ST->ST_frag1 -15 Da ST_frag2 [M+H-CO]+ m/z 297.1 ST->ST_frag2 -28 Da ST_frag3 [M+H-CO-CH3]+ m/z 282.1 ST_frag1->ST_frag3 -28 Da ST_frag4 [M+H-2CO]+ m/z 269.1 ST_frag2->ST_frag4 -28 Da ST_13C [13C18H12O6+H]+ m/z 343.1 ST_13C_frag1 [M+H-13CH3]+ m/z 328.1 ST_13C->ST_13C_frag1 -15 Da ST_13C_frag2 [M+H-13CO]+ m/z 315.1 ST_13C->ST_13C_frag2 -28 Da ST_13C_frag3 [M+H-13CO-13CH3]+ m/z 300.1 ST_13C_frag1->ST_13C_frag3 -28 Da ST_13C_frag4 [M+H-2(13CO)]+ m/z 287.1 ST_13C_frag2->ST_13C_frag4 -28 Da

Caption: Proposed ESI-MS/MS fragmentation pathway for Sterigmatocystin and Sterigmatocystin-13C18.

troubleshooting_workflow cluster_troubleshooting Troubleshooting Steps start Start Analysis check_signal Signal for Sterigmatocystin-13C18 (m/z 343.1) Present? start->check_signal check_peak_shape Acceptable Peak Shape? check_signal->check_peak_shape Yes troubleshoot_signal Check Instrument Settings (Polarity, Mass Range) Optimize Ion Source Verify Standard Integrity check_signal->troubleshoot_signal No check_reproducibility Reproducible Results? check_peak_shape->check_reproducibility Yes troubleshoot_peak_shape Inspect/Flush/Replace Column Optimize Mobile Phase Check Injection Solvent check_peak_shape->troubleshoot_peak_shape No end Analysis Successful check_reproducibility->end Yes troubleshoot_reproducibility Standardize Sample Prep Run System Suitability Address Matrix Effects check_reproducibility->troubleshoot_reproducibility No troubleshoot_signal->check_signal troubleshoot_peak_shape->check_peak_shape troubleshoot_reproducibility->check_reproducibility

Caption: A logical workflow for troubleshooting common issues in Sterigmatocystin-13C18 analysis.

References

Choosing the right LC column for sterigmatocystin separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the liquid chromatography (LC) separation of sterigmatocystin. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of LC column used for sterigmatocystin separation?

A1: The most widely used columns for sterigmatocystin (STE) analysis are reversed-phase C18 (octadecyl silica) columns.[1][2] These columns provide good retention and separation of STE from other mycotoxins and matrix components based on its hydrophobicity. Several manufacturers offer C18 columns that have been successfully used for STE analysis, including Waters (Acquity UPLC BEH C18, Acquity UPLC HSS T3, Symmetry C18, Novapak C18), Phenomenex (Gemini C18), and Agilent (Zorbax Eclipse Plus C18).[2][3]

Q2: What are the typical mobile phases for sterigmatocystin analysis?

A2: The most common mobile phases are gradients of methanol/water or acetonitrile/water.[2] To improve peak shape and ionization efficiency (for LC-MS applications), small amounts of modifiers like formic acid, acetic acid, or ammonium formate are often added to the mobile phase.[2][4]

Q3: What detection methods are suitable for sterigmatocystin?

A3: Sterigmatocystin can be detected using several methods. UV detection at around 325 nm is a common approach.[1] For higher sensitivity and selectivity, especially in complex matrices, fluorescence detection (FLD) or mass spectrometry (MS and MS/MS) are preferred.[1][2] LC-MS/MS is the most sensitive and selective technique for quantifying trace levels of STE.[2]

Q4: How can I improve the sensitivity of my sterigmatocystin analysis?

A4: To enhance sensitivity, consider the following:

  • Use a more sensitive detector: If you are using a UV detector, switching to a fluorescence detector (if applicable after derivatization) or a mass spectrometer will significantly improve sensitivity.[1][2]

  • Optimize the mobile phase: Ensure the mobile phase composition and pH are optimal for the ionization of sterigmatocystin if using LC-MS.[5]

  • Decrease the column's internal diameter (ID): Using a narrower column (e.g., 2.1 mm instead of 4.6 mm) reduces sample dilution on the column, leading to taller and narrower peaks, thus increasing sensitivity.

  • Use smaller particle size columns: Columns with smaller particles (e.g., sub-2 µm) or superficially porous particles (core-shell) offer higher efficiency, resulting in sharper peaks and improved sensitivity.[6]

  • Proper sample preparation: A thorough clean-up step using immunoaffinity columns (IAC) or solid-phase extraction (SPE) can reduce matrix effects and interferences, leading to a cleaner baseline and better sensitivity.[1][7][8]

Troubleshooting Guide

Problem 1: Poor peak shape (tailing, fronting, or split peaks)

  • Question: My sterigmatocystin peak is tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for sterigmatocystin, a common issue with basic compounds, can be caused by several factors:

    • Secondary interactions with silanol groups: Residual silanol groups on the silica-based C18 packing can interact with the analyte, causing tailing.

      • Solution: Add a small amount of an acidic modifier like formic acid or acetic acid (e.g., 0.1%) to the mobile phase to suppress the ionization of silanol groups.[4] Using a column with high-purity silica and good end-capping can also minimize this effect.

    • Column contamination: Accumulation of matrix components on the column frit or at the head of the column can distort peak shape.

      • Solution: Use a guard column to protect the analytical column.[9] If the column is already contaminated, try flushing it with a strong solvent. In some cases, back-flushing the column (if permitted by the manufacturer) can dislodge particulates from the inlet frit.[10]

    • Column degradation: The stationary phase can degrade over time, especially when using mobile phases with extreme pH.

      • Solution: Ensure your mobile phase pH is within the recommended range for your column (typically pH 2-8 for silica-based columns). If the column is old and has been used extensively, it may need to be replaced.[10]

  • Question: My peak is fronting. What does this indicate?

  • Answer: Peak fronting is less common than tailing and can be a sign of:

    • Sample overload: Injecting too much sample can lead to fronting.

      • Solution: Dilute your sample and inject a smaller amount.

    • Inappropriate sample solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

      • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[9]

  • Question: Why is my sterigmatocystin peak splitting?

  • Answer: A split peak can be caused by:

    • A void at the column inlet: This can happen due to physical shock or degradation of the packing material.

      • Solution: This usually indicates that the column is damaged and needs to be replaced.[11]

    • Partially blocked column frit: Similar to what causes tailing, a partially blocked frit can lead to a split peak.

      • Solution: Try back-flushing the column.[10] Using a guard column and filtering samples can prevent this.

Problem 2: Inconsistent Retention Times

  • Question: The retention time for sterigmatocystin is shifting between injections. What should I check?

  • Answer: Fluctuating retention times can be due to:

    • Inadequate column equilibration: The column may not be fully equilibrated with the mobile phase between gradient runs.

      • Solution: Increase the equilibration time between injections. A good rule of thumb is to allow 10 column volumes of the initial mobile phase to pass through the column.

    • Changes in mobile phase composition: Inconsistent mobile phase preparation can lead to shifts in retention time.

      • Solution: Prepare fresh mobile phase carefully and ensure it is well-mixed. If using a buffer, ensure its concentration is consistent.

    • Temperature fluctuations: Changes in the column temperature will affect retention times.

      • Solution: Use a column oven to maintain a constant and consistent temperature.[9]

    • Pump issues: Problems with the HPLC pump, such as leaks or faulty check valves, can cause inconsistent flow rates and retention time variability.

      • Solution: Check the pump for any visible leaks and perform regular maintenance.

Problem 3: Low Sensitivity or No Peak

  • Question: I am not seeing a peak for sterigmatocystin, or the peak is very small. What can I do?

  • Answer: If you are experiencing low or no signal, consider these points:

    • Sample degradation: Sterigmatocystin may degrade under certain conditions.

      • Solution: Prepare fresh standards and samples. Protect them from light and store them at an appropriate temperature.

    • Poor extraction recovery: The sample preparation method may not be efficiently extracting the analyte.

      • Solution: Optimize your extraction procedure. Ensure you are using the correct solvent and that the extraction time and technique are adequate.

    • Detector settings: The detector may not be set to the correct wavelength (for UV) or parameters (for MS).

      • Solution: Verify that your detector is set to the optimal wavelength for sterigmatocystin (around 325 nm for UV) or that the MS parameters (e.g., precursor and product ions, collision energy) are correctly optimized.

    • Matrix effects in LC-MS: Co-eluting compounds from the sample matrix can suppress the ionization of sterigmatocystin in the MS source.

      • Solution: Improve your sample clean-up to remove interfering matrix components. Using a matrix-matched calibration curve or an isotopically labeled internal standard can help to compensate for matrix effects.

Experimental Protocols & Data

Table 1: Recommended LC Columns for Sterigmatocystin Separation
Column NameManufacturerDimensions (mm)Particle Size (µm)Stationary PhaseReference
Acquity UPLC BEH C18Waters100 x 2.11.7C18[2]
Acquity UPLC HSS T3Waters100 x 2.11.8C18[2]
Symmetry C18Waters--C18[2]
Novapak C18Waters--C18[3]
Gemini C18Phenomenex--C18[2]
Zorbax Eclipse Plus C18Agilent100 x 2.1-C18[2]
Raptor BiphenylRestek100 x 2.11.7Biphenyl[4]
Table 2: Example Experimental Conditions for Sterigmatocystin Analysis in Cereals
ParameterConditionReference
Sample Preparation
Extraction SolventAcetonitrile/water (80/20, v/v)[12]
Extraction MethodShake for 60 min, then centrifuge[12]
Clean-upDilute-and-shoot or Immunoaffinity Column (IAC)[1][12]
LC Conditions
ColumnRaptor Biphenyl (100 x 2.1 mm, 1.7 µm)[4]
Mobile Phase A0.05% formic acid in water[4]
Mobile Phase B0.05% formic acid in methanol[4]
Gradient Program25% to 50% B (0-3 min), 50% to 55% B (3-8 min), 55% to 100% B (8-13 min), re-equilibration[4]
Flow Rate0.3 mL/min[4]
Column Temperature60 °C[4]
Injection Volume1-5 µL[12]
Detection (MS/MS)
Ionization ModeElectrospray Ionization (ESI), Positive[13]
Table 3: Performance Data for Sterigmatocystin Analysis in Various Matrices
MatrixExtraction MethodLC-DetectorRecovery (%)LOQ (µg/kg)Reference
CerealsAcetonitrile/water extraction, IAC clean-upHPLC-UV68 - 1061.5[1]
BeerModified extraction, IAC clean-upLC-MS/MS940.02[1]
CheeseModified extraction, IAC clean-upLC-MS/MS1040.6[1]
WheatAcetonitrile/water extraction, dilute-and-shootLC-MS/MS--[12]
CornAcetonitrile/water extraction, dilute-and-shootLC-MS/MS--[12]

Visual Guides

Experimental Workflow for Sterigmatocystin Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_analysis LC Analysis cluster_detection Detection cluster_data_analysis Data Analysis Sample 1. Sample Weighing (e.g., 10g of ground cereal) Extraction 2. Extraction (e.g., 20mL Acetonitrile/Water 80:20) Sample->Extraction Centrifugation 3. Centrifugation Extraction->Centrifugation Cleanup 4. Clean-up (IAC or SPE) Centrifugation->Cleanup Injection 5. Injection into LC System Cleanup->Injection Separation 6. Chromatographic Separation (C18 or Biphenyl Column) Injection->Separation Detection 7. Detection (UV, FLD, or MS/MS) Separation->Detection Data 8. Quantification Detection->Data

Caption: A typical workflow for the analysis of sterigmatocystin in a food matrix.

Troubleshooting Logic for Peak Tailing

troubleshooting_peak_tailing Start Problem: Peak Tailing Observed Check_Modifier Is an acidic modifier (e.g., formic acid) in the mobile phase? Start->Check_Modifier Add_Modifier Solution: Add 0.1% formic acid to the mobile phase. Check_Modifier->Add_Modifier No Check_Guard_Column Is a guard column in use? Check_Modifier->Check_Guard_Column Yes Replace_Guard_Column Solution: Replace the guard column. Check_Guard_Column->Replace_Guard_Column Yes Check_Column_Age Is the analytical column old or used with harsh mobile phases? Check_Guard_Column->Check_Column_Age No Replace_Column Solution: Replace the analytical column. Check_Column_Age->Replace_Column Yes Consider_Sample_Prep Further Action: Improve sample clean-up. Check_Column_Age->Consider_Sample_Prep No

Caption: A decision tree for troubleshooting peak tailing in sterigmatocystin analysis.

References

Technical Support Center: Sterigmatocystin-13C18 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the recovery of Sterigmatocystin-13C18 internal standard during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: Why is a Sterigmatocystin-13C18 internal standard used in our analysis?

A1: A stable isotope-labeled internal standard, such as Sterigmatocystin-13C18, is crucial for accurate quantification in mass spectrometry-based methods like LC-MS/MS.[1][2][3] It has nearly identical chemical and physical properties to the native sterigmatocystin analyte.[4] By adding a known amount of the internal standard to your samples at the beginning of the workflow, you can compensate for analyte loss during sample preparation and for matrix effects that can suppress or enhance the analyte signal during analysis.[1][2][5]

Q2: At what stage of the experimental process should the Sterigmatocystin-13C18 internal standard be added?

A2: The internal standard should be added to the sample at the very beginning of the sample preparation process, before any extraction or cleanup steps.[6] This ensures that the internal standard experiences the same potential for loss as the native analyte throughout the entire workflow, allowing for accurate correction.

Q3: What are the ideal storage conditions for the Sterigmatocystin-13C18 internal standard stock solution?

A3: Sterigmatocystin and its labeled standards are generally stable in organic solvents like acetonitrile and methanol when stored at low temperatures (e.g., -18°C) and protected from light.[7] It is recommended to refer to the manufacturer's certificate of analysis for specific storage instructions. To prevent degradation, avoid repeated freeze-thaw cycles and consider preparing smaller working aliquots from the main stock solution.

Q4: Can I use a different isotopically labeled mycotoxin as an internal standard for sterigmatocystin analysis?

A4: It is strongly recommended to use the matching isotopically labeled internal standard for the analyte you are quantifying.[8] Using a different labeled mycotoxin, even if it has a similar retention time, can lead to significant quantification errors because it may not perfectly mimic the behavior of sterigmatocystin during sample preparation and ionization.[8]

Troubleshooting Guide: Low Recovery of Sterigmatocystin-13C18 Internal Standard

Low recovery of the Sterigmatocystin-13C18 internal standard can compromise the accuracy of your results. The following guide provides a systematic approach to identifying and resolving the root cause of this issue.

Diagram: Troubleshooting Workflow for Low Internal Standard Recovery

TroubleshootingWorkflow cluster_prep Standard Preparation & Addition cluster_extraction Sample Extraction cluster_cleanup Sample Cleanup cluster_analysis LC-MS/MS Analysis start Low Recovery of Sterigmatocystin-13C18 IS prep Step 1: Verify Standard Preparation & Addition start->prep extraction Step 2: Evaluate Sample Extraction Efficiency prep->extraction Standard OK p1 Check calculations and dilutions. Ensure accurate pipetting. cleanup Step 3: Assess Cleanup Procedure extraction->cleanup Extraction OK e1 Optimize extraction solvent polarity for your matrix. analysis Step 4: Investigate LC-MS/MS Analysis cleanup->analysis Cleanup OK c1 Evaluate for analyte loss during SPE or other cleanup steps. end Recovery Improved analysis->end Issue Resolved a1 Investigate matrix effects (ion suppression/enhancement). p2 Confirm IS was added at the beginning of the workflow. p3 Verify solvent compatibility and standard stability. e2 Ensure sufficient solvent volume and extraction time. e3 Consider techniques like sonication or heating to improve extraction. c2 Check for adsorption to labware (e.g., plastic tubes, filters). a2 Check for issues with the autosampler and injection volume. a3 Verify MS parameters and for potential in-source degradation.

Caption: A step-by-step workflow for troubleshooting low internal standard recovery.

Detailed Troubleshooting Steps

Step 1: Verify Internal Standard Preparation and Addition
Potential Issue Recommended Action
Incorrect Standard Concentration Double-check all calculations for dilutions of the stock solution. Use calibrated pipettes and ensure proper pipetting technique.
Improper Addition of Standard Confirm that the internal standard is added to the sample before any extraction or cleanup steps. Inconsistent vortexing after addition can also be a source of error.[9]
Standard Degradation Prepare a fresh working solution of the internal standard from the stock. Verify the expiration date of the stock solution. Ensure proper storage conditions (refrigeration/freezing, protection from light) are maintained.[7]
Solvent Incompatibility Ensure the solvent used to prepare the working standard is compatible with the initial extraction solvent to prevent precipitation.
Step 2: Evaluate Sample Extraction Efficiency

Since the physicochemical properties of Sterigmatocystin-13C18 are nearly identical to the native compound, poor extraction of the native analyte will also result in poor recovery of the internal standard.

Potential Issue Recommended Action
Suboptimal Extraction Solvent The polarity of the extraction solvent should be matched to the analyte and the sample matrix. For fatty matrices, a less polar solvent may be required.[10] Common extraction solvents for sterigmatocystin include mixtures of acetonitrile and water.[11]
Insufficient Extraction Increase the solvent-to-sample ratio, extraction time, or employ physical disruption methods like sonication or vigorous shaking to improve extraction efficiency.[10]
pH Effects The pH of the extraction solvent can influence the recovery of some mycotoxins. While sterigmatocystin is relatively stable, extreme pH conditions should be avoided.
Step 3: Assess the Sample Cleanup Procedure
Potential Issue Recommended Action
Analyte Loss During Cleanup If using solid-phase extraction (SPE), ensure the sorbent is appropriate for sterigmatocystin and that the elution solvent is strong enough to recover the analyte completely. Analyze the waste fractions from the loading and washing steps to check for analyte loss.
Adsorption to Labware Sterigmatocystin can adsorb to certain surfaces. Consider using silanized glassware or polypropylene tubes to minimize this effect. Test for adsorption by comparing the recovery from different types of labware.
Step 4: Investigate LC-MS/MS Analysis
Potential Issue Recommended Action
Matrix Effects While the internal standard is designed to compensate for matrix effects, severe ion suppression can lead to a low signal for both the analyte and the internal standard.[12] Diluting the sample extract can help mitigate this. Also, ensure that the chromatographic separation is adequate to resolve sterigmatocystin from co-eluting matrix components.
Autosampler/Injection Issues Check for air bubbles in the syringe and ensure the correct injection volume is being delivered. A partial injection will result in a lower signal for the internal standard.
In-source Degradation In some cases, analytes can degrade in the ion source of the mass spectrometer. Optimize the source parameters (e.g., temperature, voltages) to minimize potential degradation.

Experimental Protocols

Protocol: Preparation of Internal Standard Working Solution
  • Allow the Sterigmatocystin-13C18 stock solution (e.g., 25 µg/mL in acetonitrile) to equilibrate to room temperature.

  • Vortex the stock solution for 10-15 seconds.

  • Using a calibrated micropipette, perform serial dilutions with the appropriate solvent (typically acetonitrile or methanol) to achieve the desired final concentration for spiking into your samples.

  • Store the working solution in an amber vial at the recommended temperature (e.g., ≤ -18°C) when not in use.

Protocol: Sample Extraction (Generic Example for Cereal Matrix)
  • Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Add the appropriate volume of the Sterigmatocystin-13C18 internal standard working solution.

  • Add 20 mL of extraction solvent (e.g., acetonitrile/water, 80:20 v/v).

  • Vortex vigorously for 1-2 minutes.

  • Centrifuge at ≥ 4000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube for further cleanup or direct analysis.

Signaling Pathways and Logical Relationships

Diagram: Impact of Experimental Variables on Internal Standard Recovery

LogicalRelationships cluster_prep Sample Preparation cluster_standard Internal Standard Integrity cluster_analysis Analytical Conditions IS_Recovery Sterigmatocystin-13C18 Recovery Extraction Extraction Efficiency Extraction->IS_Recovery Cleanup Cleanup Loss Extraction->Cleanup Cleanup->IS_Recovery Adsorption Adsorption to Surfaces Cleanup->Adsorption Adsorption->IS_Recovery Concentration Accurate Concentration Concentration->IS_Recovery Stability Chemical Stability Stability->IS_Recovery Matrix_Effects Matrix Effects (Ion Suppression) Matrix_Effects->IS_Recovery Instrumentation Instrument Performance Matrix_Effects->Instrumentation Instrumentation->IS_Recovery

Caption: Factors influencing the recovery of the internal standard.

References

Validation & Comparative

Validation of LC-MS/MS Method for Sterigmatocystin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the detection and quantification of sterigmatocystin (STC), a mycotoxin of significant concern due to its potential carcinogenicity.[1] This document outlines key performance parameters of various LC-MS/MS methods, details experimental protocols, and offers a comparison with alternative analytical techniques.

Comparison of Validated LC-MS/MS Methods

LC-MS/MS has become the preferred method for sterigmatocystin analysis due to its high sensitivity, selectivity, and ability to analyze complex matrices.[2][3] The following table summarizes the performance of several validated LC-MS/MS methods across different food and feed matrices.

MatrixSample PreparationLC ColumnMobile PhaseIonization ModeLOQ (µg/kg)Recovery (%)Reference
Cereals (Wheat, Maize)"Dilute-and-shoot"Not specifiedAcetonitrile/WaterESI+198-99[4]
Cereals, Feed, SeedsImmunoaffinity Column (IAC) CleanupNot specifiedNot specifiedESI+1.5 (UV), 0.02-0.6 (MS/MS)68-106[5]
White Rice, SorghumNot specifiedXBbridge C18Acetonitrile/WaterESI+Not specified82-91[2]
GrainsSolid-Liquid ExtractionNot specifiedNot specifiedESI+<0.5>97[6]
Pig UrineLiquid-Liquid Extraction (LLE)Not specifiedNot specifiedESI+/ESI-0.1 ng/mL>60[7]
CheeseImmunoaffinity Column (IAC) CleanupWaters Acquity UPLC® HSS T3Ammonium acetate/AcetonitrileESI+2.0Not specified[8]
Cereals and SpicesQuEChERSNot specifiedNot specifiedNot specifiedNot specifiedNot specified[9]
FeedstuffsQuEChERSNot specifiedNot specifiedNot specifiedNot specified70-100[10]

Experimental Protocols: A Typical LC-MS/MS Workflow

The following sections detail a generalized workflow for the analysis of sterigmatocystin using LC-MS/MS, from sample preparation to data acquisition.

Sample Preparation

Effective sample preparation is crucial for accurate and reliable quantification of sterigmatocystin, aiming to extract the analyte and remove interfering matrix components. Common techniques include:

  • Solid-Liquid Extraction (SLE): A straightforward method involving the extraction of the analyte from a solid sample into a liquid solvent, often a mixture of acetonitrile and water.[4]

  • Immunoaffinity Column (IAC) Cleanup: A highly selective method that utilizes antibodies specific to sterigmatocystin to isolate the analyte from the sample extract.[5][8]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined approach that combines extraction with a salting-out step, followed by dispersive solid-phase extraction (dSPE) for cleanup.[9][10][11][12]

A typical QuEChERS protocol involves:

  • Homogenizing the sample.

  • Adding an extraction solvent (e.g., acetonitrile with or without acid).

  • Adding salting-out reagents (e.g., magnesium sulfate, sodium chloride).

  • Centrifuging to separate the layers.

  • Cleaning up an aliquot of the supernatant using a dSPE sorbent.

  • Centrifuging and collecting the final extract for LC-MS/MS analysis.

Liquid Chromatography (LC)

Reverse-phase chromatography is commonly employed for the separation of sterigmatocystin.

  • Column: C18 columns are widely used.[1][2][8]

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (typically acetonitrile or methanol), often with additives like ammonium acetate or formic acid to improve peak shape and ionization efficiency.[8][13]

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40 °C, to ensure reproducible retention times.[8]

Tandem Mass Spectrometry (MS/MS)

Electrospray ionization (ESI) in positive mode is the most common ionization technique for sterigmatocystin analysis.[2][6] Detection and quantification are performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity.

  • Precursor Ion: The protonated molecule [M+H]⁺ of sterigmatocystin (m/z 325.1).

  • Product Ions: Characteristic fragment ions are monitored. Common transitions include m/z 325.1 → 281.1 and 325.1 → 297.1.

  • Collision Energy: Optimized to achieve the most abundant and stable fragment ions.

Below is a diagram illustrating the general workflow for LC-MS/MS analysis of sterigmatocystin.

LC-MS/MS Workflow for Sterigmatocystin Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Homogenization Extraction Extraction (e.g., QuEChERS, SLE) Sample->Extraction Cleanup Cleanup (e.g., dSPE, IAC) Extraction->Cleanup LC Liquid Chromatography (Separation) Cleanup->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data Report Result Reporting Data->Report

A generalized workflow for the LC-MS/MS analysis of sterigmatocystin.

Comparison with Alternative Methods

While LC-MS/MS is the gold standard, other methods are available for sterigmatocystin analysis, each with its own advantages and limitations.

MethodPrincipleAdvantagesDisadvantagesPerformance
ELISA Immunoassay based on antibody-antigen recognition.High throughput, rapid, cost-effective for screening.Potential for cross-reactivity, less specific and sensitive than LC-MS/MS.[14]LOD: 0.19 ng/mL; Recoveries: 75.3-104.5%.[15]
HPLC-FLD Chromatographic separation followed by fluorescence detection.Good sensitivity for some mycotoxins.Requires derivatization for fluorescent compounds, less selective than MS/MS.LOQ for aflatoxins can be in the low ppb range.[16]
HPLC-UV Chromatographic separation followed by UV absorbance detection.Simple, widely available.Lower sensitivity and selectivity compared to FLD and MS/MS.Detection at 325 nm has been reported.[17]

Signaling Pathways of Sterigmatocystin

Understanding the molecular mechanisms of sterigmatocystin toxicity is crucial for drug development and risk assessment. Sterigmatocystin is a precursor to the highly carcinogenic aflatoxins and shares a similar biosynthetic pathway.[1]

Biosynthesis of Sterigmatocystin

The biosynthesis of sterigmatocystin is a complex process involving multiple enzymatic steps, starting from acetyl-CoA and malonyl-CoA. The pathway involves a polyketide synthase and several other enzymes, including reductases, esterases, and methyltransferases.[18][19]

Sterigmatocystin Biosynthesis Pathway Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA Polyketide Polyketide Acetyl-CoA + Malonyl-CoA->Polyketide Polyketide Synthase Norsolorinic Acid Norsolorinic Acid Polyketide->Norsolorinic Acid Multiple Steps Averantin Averantin Norsolorinic Acid->Averantin Reductase Averufin Averufin Averantin->Averufin Monooxygenase Versiconal Hemiacetal Acetate Versiconal Hemiacetal Acetate Averufin->Versiconal Hemiacetal Acetate Multiple Steps Versicolorin B Versicolorin B Versiconal Hemiacetal Acetate->Versicolorin B Esterase Versicolorin A Versicolorin A Versicolorin B->Versicolorin A Desaturase Demethylsterigmatocystin Demethylsterigmatocystin Versicolorin A->Demethylsterigmatocystin Multiple Steps Sterigmatocystin Sterigmatocystin Demethylsterigmatocystin->Sterigmatocystin O-methyltransferase Aflatoxin B1 Aflatoxin B1 Sterigmatocystin->Aflatoxin B1 Further Steps (in some fungi)

A simplified overview of the sterigmatocystin biosynthesis pathway.
Sterigmatocystin-Induced Apoptosis

Sterigmatocystin has been shown to induce apoptosis, or programmed cell death, in various cell types, including liver cancer cells.[20][21] The mechanism involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of caspases, which are the executioners of apoptosis.[22][23][24]

Sterigmatocystin-Induced Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway STC Sterigmatocystin DeathReceptor Death Receptor (e.g., Fas) STC->DeathReceptor Mitochondrion Mitochondrial Stress (ROS production) STC->Mitochondrion Caspase8 Caspase-8 activation DeathReceptor->Caspase8 Caspase8->Mitochondrion Bid cleavage Caspase3 Caspase-3 activation (Executioner Caspase) Caspase8->Caspase3 Bax Bax activation Mitochondrion->Bax CytochromeC Cytochrome c release Bax->CytochromeC Apoptosome Apoptosome formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Signaling pathways involved in sterigmatocystin-induced apoptosis.

References

A Comparative Guide to the Accuracy and Precision of Sterigmatocystin Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of sterigmatocystin (STC), a mycotoxin structurally related to aflatoxins, is crucial for food safety, animal health, and toxicological research.[1][2][3][4][5] As a potential human carcinogen (Group 2B), monitoring STC levels in various matrices like cereals, feed, and food products is of significant interest.[2][3][4][5] This guide provides an objective comparison of the performance of common analytical methods for STC quantification, supported by experimental data, to aid researchers in selecting the most appropriate technique for their needs.

Performance Comparison of Analytical Methods

The choice of an analytical method for sterigmatocystin quantification depends on factors such as the required sensitivity, selectivity, sample throughput, and available instrumentation. The most widely employed techniques are liquid chromatography-tandem mass spectrometry (LC-MS/MS), high-performance liquid chromatography with fluorescence detection (HPLC-FLD), and enzyme-linked immunosorbent assay (ELISA).

Table 1: Comparison of Quantitative Performance for Sterigmatocystin Analysis

MethodLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Key AdvantagesKey Disadvantages
LC-MS/MS 0.01 - 0.5[6][7][8]0.03 - 1.0[6][8][9]70 - 119[6][7][8][10]< 15[6][7][10]High sensitivity and selectivity, suitable for complex matrices.[11]High initial instrument cost, requires experienced operators.
HPLC-FLD ~0.9 - 127 (for similar mycotoxins)~17 (for similar mycotoxins)~85 (for similar mycotoxins)< 10 (for similar mycotoxins)Good sensitivity and widely available.May require derivatization to enhance fluorescence, potential for matrix interference.[12]
ELISA Screening target at 1.5Cut-off values ~1.2-1.3Good correlation with LC-MS/MSFalse suspected rates < 1.15%High throughput, rapid, and cost-effective for screening.[11][13]Primarily semi-quantitative, potential for cross-reactivity, results may need confirmation by a reference method.[14][15]

Experimental Methodologies

Detailed experimental protocols are essential for reproducing and validating analytical methods. Below are summaries of typical methodologies for the key techniques.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.[11]

  • Sample Preparation (Extraction and Clean-up):

    • A representative sample (e.g., 5-25 g of ground cereal) is extracted with a suitable solvent mixture, often acetonitrile/water.[14]

    • The extraction is typically facilitated by shaking or ultrasonication.

    • A clean-up step is often employed to remove interfering matrix components. This can involve solid-phase extraction (SPE) or immunoaffinity columns.[7] Some "dilute-and-shoot" methods simplify this by just diluting the initial extract.[9][14]

    • The final extract is filtered and transferred to a vial for LC-MS/MS analysis.[14]

  • Chromatographic and Mass Spectrometric Conditions:

    • LC System: An ultra-high-performance liquid chromatography (UHPLC) or high-performance liquid chromatography (HPLC) system is used.[6]

    • Column: A C18 reversed-phase column is commonly used for separation.[1][3]

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate, is employed.[8][14]

    • MS/MS System: A triple quadrupole mass spectrometer is typically used, operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[7] Electrospray ionization (ESI) in positive mode is common for sterigmatocystin.[7]

2. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a widely used technique for mycotoxin analysis, offering good sensitivity.[16] For some mycotoxins, a derivatization step is required to enhance their natural fluorescence.[12]

  • Sample Preparation:

    • Extraction is performed using a solvent mixture similar to that for LC-MS/MS.

    • Clean-up is crucial to minimize matrix interference and is often carried out using immunoaffinity columns (IAC) which are highly specific for the target mycotoxin.[12]

    • The purified extract is collected for derivatization and/or HPLC analysis.

  • Derivatization (if required):

    • Post-column derivatization is a common approach where a reagent is added to the column effluent to react with the analyte and produce a fluorescent product.[12]

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a fluorescence detector is used.

    • Column: A C18 reversed-phase column is typically employed.

    • Mobile Phase: An isocratic or gradient elution with a mixture of water, acetonitrile, and/or methanol is used.

    • Fluorescence Detection: The detector is set to the specific excitation and emission wavelengths of the derivatized or naturally fluorescent sterigmatocystin.

3. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is an immunoassay-based technique that is well-suited for rapid screening of a large number of samples.[11][17]

  • Principle:

    • Competitive ELISA is the most common format for mycotoxin analysis.[17]

    • In this format, a known amount of enzyme-labeled mycotoxin competes with the mycotoxin in the sample for binding to a limited number of specific antibody-coated wells.

    • The amount of bound enzyme is inversely proportional to the concentration of mycotoxin in the sample.

  • Procedure:

    • The sample extract is added to the antibody-coated microtiter plate wells, followed by the enzyme-conjugated sterigmatocystin.

    • After an incubation period, the unbound reagents are washed away.

    • A substrate is added, which is converted by the bound enzyme into a colored product.

    • The intensity of the color is measured using a microplate reader, and the concentration of sterigmatocystin is determined by comparing the result to a standard curve.

Visualizing the Analytical Workflow

The following diagram illustrates a generalized workflow for the analysis of sterigmatocystin, from sample collection to data interpretation.

Sterigmatocystin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_detection Detection & Quantification cluster_data Data Analysis Sampling Representative Sampling Grinding Grinding & Homogenization Sampling->Grinding Extraction Solvent Extraction Grinding->Extraction Cleanup Clean-up (SPE / IAC) Extraction->Cleanup LC_Separation Chromatographic Separation (LC-MS/MS or HPLC-FLD) Cleanup->LC_Separation Chromatographic Methods ELISA_Assay ELISA Assay Cleanup->ELISA_Assay Immunoassay MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection FLD_Detection Fluorescence Detection LC_Separation->FLD_Detection Colorimetric_Detection Colorimetric Detection ELISA_Assay->Colorimetric_Detection Quantification Quantification MS_Detection->Quantification FLD_Detection->Quantification Colorimetric_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for sterigmatocystin analysis.

References

Performance of Sterigmatocystin-¹³C₁₈ in Analytical Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of mycotoxins like sterigmatocystin (STE) is paramount. The use of a stable isotope-labeled internal standard, such as Sterigmatocystin-¹³C₁₈, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is widely regarded as the gold standard for achieving high accuracy and precision. This guide provides a comparative overview of the performance of Sterigmatocystin-¹³C₁₈ against other quantification methods, supported by experimental data and detailed protocols.

Superior Linearity and Recovery with Isotope Dilution

The primary advantage of using a stable isotope dilution assay (SIDA) with Sterigmatocystin-¹³C₁₈ lies in its ability to effectively compensate for matrix effects and variations in sample preparation and instrument response.[1][2][3] Unlike external standard or matrix-matched calibration methods, the isotopic internal standard behaves almost identically to the native analyte throughout the analytical process, leading to more reliable quantification.

Comparative Linearity Data

The linearity of a calibration curve is a critical parameter for accurate quantification. An R² value close to 1.000 indicates a strong linear relationship between the analyte concentration and the instrument response.

Quantification MethodTypical R² ValueReference
Stable Isotope Dilution Assay (SIDA) using Sterigmatocystin-¹³C₁₈ ≥0.999 [4]
Matrix-Matched Calibration≥0.995[4]
External Standard Calibration≥0.99 (can be lower with complex matrices)[5][6]
Comparative Recovery Data

Recovery studies assess the efficiency of the extraction method by measuring the amount of analyte retrieved from a spiked sample. SIDA consistently demonstrates superior performance in terms of accuracy and precision (lower relative standard deviation, RSD).

Quantification MethodMatrixAnalyte ConcentrationAverage Recovery (%)RSD (%)Reference
SIDA with Sterigmatocystin-¹³C₁₈ Cheese Not Specified 95-105 <15
SIDA with various ¹³C-IS Corn Flour, Peanut Powder, Brown Rice Flour Various 78.6 - 112 ≤16 [1]
Matrix-Matched CalibrationCorn Flour, Peanut Powder, Brown Rice FlourVarious70 - 120 (can be wider)<11[1]
External Standard (SPE cleanup)White Rice1.0 - 10.0 µg/kg82 - 915.7 - 18.6[7]
External Standard (SPE cleanup)Sorghum1.0 - 10.0 µg/kg85.3 - 96.77.1 - 40.2[7]
External Standard ("Dilute-and-Shoot")Cereals and Feed1.0 - 10.14 µg/kg98 - 991.9 - 3.7[8]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for sterigmatocystin analysis using different quantification strategies.

Protocol 1: Sterigmatocystin Analysis using Stable Isotope Dilution Assay (SIDA)

This protocol is considered the most robust method for accurate quantification.

1. Sample Preparation and Extraction:

  • Weigh 5 g of a homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Add a known amount of Sterigmatocystin-¹³C₁₈ internal standard solution.

  • Add 20 mL of an extraction solvent (e.g., acetonitrile/water, 80/20, v/v).

  • Homogenize at high speed for 3 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

2. Sample Clean-up (Optional, depending on matrix complexity):

  • For complex matrices, a solid-phase extraction (SPE) or immunoaffinity column (IAC) clean-up step can be employed to remove interfering compounds.[7][9]

3. LC-MS/MS Analysis:

  • Transfer an aliquot of the supernatant (or eluate from clean-up) into an autosampler vial.

  • Inject into the LC-MS/MS system.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

    • Gradient elution program suitable for separating sterigmatocystin from other matrix components.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both native sterigmatocystin and Sterigmatocystin-¹³C₁₈.

4. Quantification:

  • The concentration of sterigmatocystin is calculated based on the ratio of the peak area of the native analyte to the peak area of the ¹³C-labeled internal standard.

Protocol 2: Sterigmatocystin Analysis using Matrix-Matched Calibration

This method is a viable alternative when a labeled internal standard is unavailable.[2]

  • Follow the same sample preparation, extraction, and LC-MS/MS analysis steps as in Protocol 1, but without the addition of the internal standard.

  • Calibration Standards: Prepare a series of calibration standards in a blank matrix extract that is known to be free of sterigmatocystin. The matrix of the standards should closely match the matrix of the samples being analyzed.

  • Quantification: The concentration of sterigmatocystin in the samples is determined by comparing their peak areas to the calibration curve generated from the matrix-matched standards.

Workflow and Signaling Pathway Diagrams

To visually represent the experimental and logical flows, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Homogenized Sample add_is Add Sterigmatocystin-¹³C₁₈ sample->add_is SIDA Method add_solvent Add Extraction Solvent sample->add_solvent add_is->add_solvent homogenize Homogenize add_solvent->homogenize centrifuge Centrifuge homogenize->centrifuge cleanup Optional Clean-up (SPE/IAC) centrifuge->cleanup lcms LC-MS/MS Analysis centrifuge->lcms Direct Injection cleanup->lcms quant Quantification lcms->quant logical_relationship cluster_quantification Quantification Strategies cluster_performance Performance Metrics sida Stable Isotope Dilution Assay (SIDA) (Sterigmatocystin-¹³C₁₈) accuracy Accuracy & Precision sida->accuracy Highest linearity Linearity (R²) sida->linearity Excellent matrix_effects Compensation for Matrix Effects sida->matrix_effects Excellent mmc Matrix-Matched Calibration mmc->accuracy High mmc->linearity Very Good mmc->matrix_effects Good es External Standard Calibration es->accuracy Variable es->linearity Good to Variable es->matrix_effects Poor

References

A Head-to-Head Battle in Mycotoxin Analysis: Sterigmatocystine-13C18 vs. Unlabeled Standard

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers, scientists, and drug development professionals on the quantitative analysis of the mycotoxin sterigmatocystin. This guide provides a comprehensive comparison of analytical methods using the isotopically labeled internal standard, Sterigmatocystine-13C18, versus the traditional unlabeled standard, supported by experimental data and detailed protocols.

In the precise world of analytical chemistry, particularly in the critical field of mycotoxin analysis, the choice of a proper internal standard is paramount for achieving accurate and reliable quantification. Sterigmatocystin, a mycotoxin produced by various Aspergillus species and a precursor to the highly carcinogenic aflatoxins, is a compound of significant concern for food safety and toxicological research. Its accurate measurement at trace levels in complex matrices like cereals, feed, and other food products is a challenging task. This guide delves into a direct comparison of two principal methodologies for the quantification of sterigmatocystin by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): the use of an unlabeled sterigmatocystin standard for external calibration and the superior isotope dilution assay employing this compound.

The Contenders: A Look at the Standards

Unlabeled Sterigmatocystin: This is the native form of the mycotoxin. In analytical methods, a solution of this compound at a known concentration is used to create a calibration curve. The concentration of sterigmatocystin in an unknown sample is then determined by comparing its instrumental response to this curve.

This compound: This is a stable isotope-labeled (SIL) version of the sterigmatocystin molecule. All 18 carbon atoms in its structure have been replaced with the heavier carbon-13 isotope. This subtle change in mass makes it distinguishable from the native, unlabeled sterigmatocystin by a mass spectrometer, while its chemical and physical properties remain virtually identical. This key characteristic allows it to serve as an ideal internal standard.

PropertyUnlabeled SterigmatocystinThis compound
Chemical Formula C₁₈H₁₂O₆[¹³C]₁₈H₁₂O₆
Molecular Weight 324.28 g/mol 342.2 g/mol
Primary Use External calibration standardInternal standard for isotope dilution assays
Key Advantage Lower costCompensates for matrix effects and procedural losses, leading to higher accuracy and precision.
Key Disadvantage Susceptible to inaccuracies due to matrix effects and variations in sample preparation.Higher cost

The Showdown: Performance in Quantitative Analysis

The primary challenge in quantifying sterigmatocystin in complex samples is the "matrix effect." Co-extracted compounds from the sample matrix (e.g., fats, proteins, and carbohydrates in grain) can interfere with the ionization of the target analyte in the mass spectrometer, leading to either suppression or enhancement of the signal. This can result in significant inaccuracies when using an external calibration with an unlabeled standard.

The use of this compound in an isotope dilution assay effectively mitigates these issues. Since the labeled internal standard is added to the sample at the beginning of the extraction process and behaves identically to the unlabeled analyte throughout sample preparation and analysis, any variations in extraction recovery or signal intensity due to matrix effects will affect both compounds equally. By measuring the ratio of the unlabeled analyte to the labeled internal standard, a highly accurate quantification can be achieved.

Table 1: Comparison of Typical Method Validation Parameters for Sterigmatocystin Quantification in Cereals

ParameterExternal Standard MethodIsotope Dilution Method (with this compound)
Linearity (R²) > 0.99> 0.99
Recovery (%) 70-110% (often with higher variability)95-105% (typically more consistent)
Precision (RSD) < 20%< 15% (often < 10%)
Limit of Quantification (LOQ) 0.5 - 5 µg/kg0.1 - 1 µg/kg

Note: The values in this table are compiled from typical performance data reported in various LC-MS/MS validation studies for sterigmatocystin in cereal matrices.

Experimental Protocols: A Step-by-Step Guide

Herein, we provide a detailed, generalized experimental protocol for the analysis of sterigmatocystin in a cereal matrix (e.g., wheat flour) using both the external standard and isotope dilution methods.

I. Sample Preparation and Extraction
  • Weighing: Accurately weigh 5 g of a homogenized cereal sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking (for Isotope Dilution Method only): Add a known amount of this compound solution (e.g., 50 µL of a 1 µg/mL solution in acetonitrile) to the sample.

  • Extraction:

    • Add 20 mL of an extraction solvent (e.g., acetonitrile/water, 84:16, v/v).

    • Vortex for 1 minute to ensure the sample is fully wetted.

    • Shake on a mechanical shaker for 30 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Dilution and Filtration:

    • Transfer an aliquot of the supernatant (e.g., 1 mL) to a new tube.

    • Dilute the extract with an equal volume of water to reduce the acetonitrile concentration.

    • Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

II. LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Unlabeled Sterigmatocystin: Precursor ion (m/z) 325.1 -> Product ions (e.g., m/z 281.1, 297.1).

      • This compound: Precursor ion (m/z) 343.1 -> Product ions (e.g., m/z 297.1, 313.1).

    • Collision Energy and other MS parameters: These need to be optimized for each transition to achieve maximum sensitivity.

III. Quantification
  • External Standard Method: A calibration curve is constructed by injecting a series of known concentrations of unlabeled sterigmatocystin standard. The concentration of sterigmatocystin in the sample is calculated by comparing the peak area of the analyte in the sample to the calibration curve.

  • Isotope Dilution Method: The concentration of sterigmatocystin in the sample is calculated using the following formula:

    Canalyte = (Aanalyte / AIS) * (CIS / Wsample)

    Where:

    • Canalyte = Concentration of sterigmatocystin in the sample

    • Aanalyte = Peak area of unlabeled sterigmatocystin

    • AIS = Peak area of this compound

    • CIS = Concentration of the this compound internal standard added to the sample

    • Wsample = Weight of the sample

Visualizing the Workflow and Logic

To better illustrate the experimental process and the rationale behind using an isotope-labeled internal standard, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification weigh Weigh Sample spike Spike with This compound (Isotope Dilution Method) weigh->spike extract Extract with Solvent spike->extract centrifuge Centrifuge extract->centrifuge dilute_filter Dilute & Filter centrifuge->dilute_filter lcms LC-MS/MS Analysis dilute_filter->lcms external_cal External Standard Calibration lcms->external_cal External Standard Method isotope_dilution Isotope Dilution Calculation lcms->isotope_dilution Isotope Dilution Method

Caption: Experimental workflow for sterigmatocystin analysis.

logical_relationship cluster_problem Analytical Challenge cluster_solution Solution cluster_outcome Outcome matrix_effects Matrix Effects (Signal Suppression/Enhancement) isotope_standard This compound (Internal Standard) accurate_quant Accurate & Precise Quantification matrix_effects->accurate_quant Inaccurate Results (External Standard) extraction_loss Variable Extraction Recovery extraction_loss->accurate_quant isotope_standard->accurate_quant Corrects for Errors

Caption: Logic of using an isotope-labeled internal standard.

Conclusion: The Clear Victor for Accurate Quantification

While the use of an unlabeled sterigmatocystin standard for external calibration is a viable and more economical option for preliminary or screening purposes, the data and underlying principles unequivocally demonstrate the superiority of the isotope dilution assay with this compound for accurate and precise quantification. For researchers, scientists, and drug development professionals who require the highest level of confidence in their analytical results, especially when dealing with complex matrices and regulatory compliance, the investment in a stable isotope-labeled internal standard is not just a recommendation but a necessity for robust and defensible data. The ability to effectively negate the impact of matrix effects and procedural variability makes this compound the gold standard for the quantitative analysis of this important mycotoxin.

Performance Under Pressure: A Comparative Guide to Sterigmatocystin Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of mycotoxin detection, the specificity of antibodies is paramount. This guide provides a comparative analysis of the cross-reactivity of sterigmatocystin (STG) antibodies with its structural analogs, supported by experimental data and detailed protocols to aid in the selection and application of highly specific immunoassays.

Sterigmatocystin, a toxic and carcinogenic secondary metabolite produced by various Aspergillus species, poses a significant threat to food safety and public health. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid, sensitive, and high-throughput method for STG detection. However, the accuracy of these assays hinges on the specificity of the antibodies used and their potential cross-reactivity with structurally similar mycotoxins. This guide delves into the cross-reactivity profiles of commercially available and research-grade anti-sterigmatocystin antibodies.

Comparative Cross-Reactivity Data

The following table summarizes the cross-reactivity of various monoclonal and polyclonal anti-sterigmatocystin antibodies with a range of mycotoxin analogs. The data reveals a high degree of specificity for sterigmatocystin, with minimal cross-reactivity observed for most of the tested aflatoxins and other related compounds. This high specificity is crucial for accurate quantification of sterigmatocystin in complex sample matrices without interference from other co-occurring mycotoxins.

AnalogAntibody TypeCross-Reactivity (%)Reference
Sterigmatocystin Monoclonal & Polyclonal 100
Aflatoxin B1 (AFB1)Monoclonal (VerA 3)<0.1[1]
Aflatoxin B2 (AFB2)Monoclonal (VerA 3)<0.1[1]
Aflatoxin G1 (AFG1)Monoclonal (VerA 3)<0.1[1]
Aflatoxin G2 (AFG2)Monoclonal (VerA 3)<0.1[1]
Aflatoxin M1 (AFM1)Monoclonal (VerA 3)<0.1[1]
Aflatoxin B1 (AFB1)Monoclonal (4G10)Not Detected[2]
Aflatoxin B2 (AFB2)Monoclonal (4G10)Not Detected[2]
Aflatoxin G1 (AFG1)Monoclonal (4G10)Not Detected[2]
Aflatoxin G2 (AFG2)Monoclonal (4G10)Not Detected[2]
Aflatoxin M1 (AFM1)Monoclonal (4G10)Not Detected[2]
STG AnalogsMonoclonal (McAb-ST)<2[3]
Analogue StructuresPolyclonalNo cross-reactivity[4]

Note: The specific sterigmatocystin analogs tested for McAb-ST were not detailed in the available literature. Further research is needed to expand the cross-reactivity profile against a wider array of sterigmatocystin derivatives.

Experimental Protocol: Competitive Indirect ELISA (ic-ELISA)

The determination of antibody cross-reactivity is typically performed using a competitive indirect enzyme-linked immunosorbent assay (ic-ELISA). The following protocol outlines the key steps involved in this methodology.[1][2][5][6]

1. Coating of Microtiter Plate:

  • A coating antigen (e.g., STG-protein conjugate like STG-GA-OVA) is diluted in a coating buffer (0.05 M carbonate-bicarbonate buffer, pH 9.6).

  • 100 µL of the coating antigen solution is added to each well of a 96-well microtiter plate.

  • The plate is incubated for 2 hours at 37°C to allow the antigen to adsorb to the well surface.

  • The plate is then washed three times with a wash buffer (e.g., PBST: phosphate-buffered saline with 0.05% Tween 20).

2. Blocking:

  • To prevent non-specific binding of antibodies, 200 µL of a blocking buffer (e.g., 2% gelatin or 1.5% ovalbumin in PBST) is added to each well.

  • The plate is incubated for 2 hours at 37°C.

  • The plate is washed three times with the wash buffer.

3. Competitive Reaction:

  • 50 µL of the anti-sterigmatocystin monoclonal antibody (at a predetermined optimal dilution) is added to each well.

  • Immediately after, 50 µL of either the sterigmatocystin standard solution (for the standard curve) or the analog solution (for cross-reactivity determination) at various concentrations is added to the respective wells.

  • The plate is incubated for 30 minutes at 37°C, allowing the free sterigmatocystin or its analog to compete with the coated antigen for binding to the antibody.

4. Addition of Secondary Antibody:

  • After washing the plate three times, 100 µL of a horseradish peroxidase (HRP)-labeled secondary antibody (e.g., goat anti-mouse IgG) is added to each well.

  • The plate is incubated for 30 minutes at 37°C.

5. Substrate Reaction and Detection:

  • The plate is washed three times.

  • 100 µL of a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added to each well.

  • The plate is incubated in the dark at 37°C for 15 minutes to allow for color development.

  • The enzymatic reaction is stopped by adding 50 µL of a stop solution (e.g., 2 M sulfuric acid) to each well.

  • The absorbance is measured at 450 nm using a microplate reader.

6. Calculation of Cross-Reactivity:

  • The 50% inhibition concentration (IC50) is determined for both sterigmatocystin and each analog from their respective dose-response curves.

  • The cross-reactivity (CR) is calculated using the following formula: CR (%) = (IC50 of Sterigmatocystin / IC50 of Analog) x 100 [1][2]

Experimental Workflow

The following diagram illustrates the key steps in the competitive indirect ELISA workflow for determining the cross-reactivity of sterigmatocystin antibodies.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection Coating 1. Antigen Coating (STG-Protein Conjugate) Wash1 Wash Coating->Wash1 Blocking 2. Blocking (e.g., Gelatin/OVA) Wash1->Blocking Wash2 Wash Blocking->Wash2 Add_Ab_Analyte 3. Add Anti-STG Ab & STG/Analog Wash2->Add_Ab_Analyte Incubation1 Incubate Add_Ab_Analyte->Incubation1 Wash3 Wash Incubation1->Wash3 Add_Sec_Ab 4. Add HRP-Secondary Ab Wash3->Add_Sec_Ab Incubation2 Incubate Add_Sec_Ab->Incubation2 Wash4 Wash Incubation2->Wash4 Add_Substrate 5. Add TMB Substrate Wash4->Add_Substrate Incubation3 Incubate (Dark) Add_Substrate->Incubation3 Stop_Reaction 6. Stop Reaction Incubation3->Stop_Reaction Read_Absorbance 7. Read Absorbance (450nm) Stop_Reaction->Read_Absorbance

Caption: Workflow for ic-ELISA based cross-reactivity assessment.

Conclusion

The available data strongly indicates that the developed monoclonal and polyclonal antibodies against sterigmatocystin exhibit high specificity with negligible cross-reactivity to major aflatoxins. This makes them reliable tools for the development of accurate and sensitive immunoassays for sterigmatocystin detection in various matrices. However, to further enhance the utility of these antibodies, future studies should focus on expanding the panel of tested analogs to include a wider range of sterigmatocystin derivatives and other structurally related mycotoxins. The detailed experimental protocol provided in this guide serves as a robust foundation for conducting such comparative studies and for the in-house validation of sterigmatocystin immunoassays.

References

Inter-laboratory Comparison of Sterigmatocystin Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of sterigmatocystin (STC), a mycotoxin with potential carcinogenic properties, is of paramount importance. This guide provides an objective comparison of analytical methodologies for STC analysis, supported by inter-laboratory validation data, detailed experimental protocols, and visual representations of experimental workflows and toxicological pathways.

Sterigmatocystin, a precursor in the biosynthesis of aflatoxins, is produced by various fungal species and can contaminate a range of agricultural commodities[1]. Due to its toxic potential, including hepatotoxicity and nephrotoxicity, it has been classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC)[2][3]. Ensuring the reliability of analytical methods for its detection and quantification is crucial for food safety and toxicological studies.

Comparative Performance of Analytical Methods

The selection of an analytical method for sterigmatocystin analysis depends on factors such as sensitivity, selectivity, sample throughput, and the nature of the sample matrix. While various techniques exist, including High-Performance Liquid Chromatography (HPLC), Enzyme-Linked Immunosorbent Assay (ELISA), and Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has emerged as a preferred method due to its high sensitivity and specificity[4][5].

An inter-laboratory study involving eight laboratories was conducted to validate an LC-MS/MS method for the simultaneous determination of aflatoxins and sterigmatocystin in white rice and sorghum[4]. The performance of this method, as demonstrated by the collaborative study, is summarized in the tables below.

Table 1: Inter-laboratory Performance of LC-MS/MS for Sterigmatocystin in White Rice
Spiking Level (µg/kg)Number of LabsMean Recovery (%)Repeatability (RSDr, %)Reproducibility (RSDR, %)
0.3896.77.128.1
1.0894.715.133.1
10.0885.340.299.2

Source: Harmonized Collaborative Validation of Aflatoxins and Sterigmatocystin in White Rice and Sorghum by Liquid Chromatography Coupled to Tandem Mass Spectrometry[4].

Table 2: Inter-laboratory Performance of LC-MS/MS for Sterigmatocystin in Sorghum
Spiking Level (µg/kg)Number of LabsMean Recovery (%)Repeatability (RSDr, %)Reproducibility (RSDR, %)
0.3896.714.232.0
1.0890.329.054.7
10.0885.321.645.4

Source: Harmonized Collaborative Validation of Aflatoxins and Sterigmatocystin in White Rice and Sorghum by Liquid Chromatography Coupled to Tandem Mass Spectrometry[4].

For screening purposes, ELISA presents a rapid and cost-effective alternative. An in-house validation of a competitive ELISA for STC in rice, wheat, and maize demonstrated its suitability for high-throughput screening[6][7]. The screening target concentration was set at 1.5 µg/kg, with low false-suspected rates[6]. While direct inter-laboratory comparison data for ELISA is limited in the reviewed literature, its utility as a screening tool is well-recognized.

Experimental Protocols

LC-MS/MS Method for Sterigmatocystin in Grains

This protocol is based on the harmonized collaborative validation study by Ok et al. (2016)[4].

1. Sample Preparation and Extraction:

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of extraction solvent (acetonitrile/water, 80:20, v/v).

  • Homogenize at high speed for 3 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

2. Clean-up using Solid-Phase Extraction (SPE):

  • Use a commercially available SPE cartridge designed for mycotoxin analysis.

  • Condition the cartridge according to the manufacturer's instructions.

  • Load the sample extract onto the cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the sterigmatocystin with an appropriate solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water with formic acid and acetonitrile.

    • Flow Rate: As recommended for the specific column dimensions.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions specific for sterigmatocystin.

ELISA Method for Sterigmatocystin Screening

This protocol is a generalized procedure based on available literature for competitive ELISA kits[6].

1. Sample Extraction:

  • Weigh a representative sample of the ground commodity.

  • Add an extraction solvent (e.g., methanol/water mixture).

  • Shake vigorously for a specified time.

  • Centrifuge to separate the solid material.

  • Dilute the supernatant with a buffer provided in the kit.

2. ELISA Procedure:

  • Add the diluted sample extract, standards, and controls to the antibody-coated microtiter wells.

  • Add the enzyme-conjugated sterigmatocystin.

  • Incubate for the recommended time and temperature.

  • Wash the wells to remove unbound reagents.

  • Add the substrate solution and incubate to allow color development.

  • Stop the reaction by adding a stop solution.

  • Read the absorbance at the specified wavelength using a microplate reader.

  • Calculate the results based on the standard curve.

Visualizing Workflows and Pathways

To further clarify the analytical process and the biological context of sterigmatocystin, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_cleanup Clean-up cluster_analysis Analysis Sample Grain Sample Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (Acetonitrile/Water) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC Liquid Chromatography (LC) Evaporation->LC MSMS Tandem Mass Spectrometry (MS/MS) LC->MSMS Data Data Acquisition & Analysis MSMS->Data

Caption: Experimental workflow for LC-MS/MS analysis of sterigmatocystin.

G cluster_cellular_effects Cellular Effects cluster_outcomes Toxicological Outcomes STC Sterigmatocystin (STC) OxidativeStress Induction of Oxidative Stress STC->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction STC->MitochondrialDysfunction DNA_Adducts Formation of DNA Adducts STC->DNA_Adducts Apoptosis Apoptosis OxidativeStress->Apoptosis MitochondrialDysfunction->Apoptosis CellCycleArrest Cell Cycle Arrest DNA_Adducts->CellCycleArrest Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity Nephrotoxicity Nephrotoxicity Apoptosis->Nephrotoxicity CellCycleArrest->Carcinogenesis

Caption: Simplified signaling pathway of sterigmatocystin-induced toxicity.

References

A Comparative Guide to Sterigmatocystin Detection: ELISA vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of sterigmatocystin (STG), a mycotoxin with potential carcinogenic properties, is of paramount importance. This guide provides a comprehensive comparison of two widely used analytical methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering insights into their respective principles, performance, and applications in STG analysis.

Sterigmatocystin, a precursor in the biosynthetic pathway of aflatoxins, can contaminate a variety of agricultural commodities, including grains, nuts, and cheese.[1] Its detection is crucial for food safety and toxicological studies. While both ELISA and LC-MS/MS are powerful tools for this purpose, they differ significantly in their methodology, specificity, sensitivity, and throughput.

Method Principles at a Glance

ELISA is an immunological assay that relies on the specific binding of an antibody to the target antigen, in this case, sterigmatocystin. The competitive ELISA format is commonly used for mycotoxin analysis. In this setup, STG in the sample competes with a known amount of enzyme-labeled STG for binding to a limited number of specific antibodies coated on a microplate. The amount of bound enzyme, and therefore the signal produced, is inversely proportional to the concentration of STG in the sample. This method is known for its simplicity, speed, and high-throughput capabilities.[2]

LC-MS/MS , on the other hand, is a highly selective and sensitive analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. The sample extract is first injected into an LC system where STG is separated from other components in the matrix. The separated STG then enters the mass spectrometer, where it is ionized, fragmented, and detected based on its specific mass-to-charge ratio. This provides a high degree of certainty in both identification and quantification.[3]

Performance Characteristics: A Head-to-Head Comparison

The choice between ELISA and LC-MS/MS often depends on the specific requirements of the analysis, such as the need for high sensitivity, sample throughput, or confirmatory results. The following table summarizes the key performance parameters of both methods for sterigmatocystin detection based on published experimental data.

Performance ParameterELISALC-MS/MS
Limit of Detection (LOD) 0.015 - 0.19 ng/mL[4][5]0.01 - 0.6 ng/kg[6][7]
Limit of Quantification (LOQ) 0.015 ng/mL (in buffer)[8]0.05 - 1.0 ng/kg[7][9]
Accuracy (Recovery) 75.3% - 122.0%[5][8]76.4% - 120%[6][10]
Precision (CV%) < 15% - < 22%[5]1.9% - 20.5%[9][10]
Specificity Can be subject to cross-reactivity with structurally similar molecules.[11]Highly specific due to separation and mass-based detection.[3]
Throughput High; suitable for screening large numbers of samples.[12]Lower; more time-consuming per sample.[13]
Cost Relatively low cost per sample.[14]Higher initial instrument cost and operational expenses.[12]
Confirmation Primarily a screening tool; positive results often require confirmation.[15]Considered a confirmatory method.[16]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for sterigmatocystin detection using ELISA and LC-MS/MS.

ELISA_Workflow cluster_prep Sample Preparation cluster_elisa ELISA Procedure Sample Sample (e.g., Grain) Extraction Extraction (e.g., QuEChERS) Sample->Extraction Dilution Dilution Extraction->Dilution Addition Addition of Sample/ Standard & Enzyme Conjugate Dilution->Addition Coating Antibody Coating Washing1 Washing Coating->Washing1 Blocking Blocking Washing1->Blocking Washing2 Washing Blocking->Washing2 Washing2->Addition Incubation Incubation Addition->Incubation Washing3 Washing Incubation->Washing3 Substrate Substrate Addition Washing3->Substrate Development Color Development Substrate->Development Stopping Stop Reaction Development->Stopping Reading Plate Reading Stopping->Reading Data_Analysis Data_Analysis Reading->Data_Analysis Data Analysis (Concentration Calculation)

Caption: Experimental workflow for sterigmatocystin detection by ELISA.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Sample Sample (e.g., Grain) Extraction Extraction (e.g., Solid-Liquid) Sample->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup Injection LC Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (ESI) Separation->Ionization Mass_Analysis1 MS1: Precursor Ion Selection Ionization->Mass_Analysis1 Fragmentation Collision-Induced Dissociation (CID) Mass_Analysis1->Fragmentation Mass_Analysis2 MS2: Product Ion Detection Fragmentation->Mass_Analysis2 Data_Analysis Data_Analysis Mass_Analysis2->Data_Analysis Data Analysis (Quantification & Confirmation)

Caption: Experimental workflow for sterigmatocystin detection by LC-MS/MS.

Detailed Experimental Protocols

ELISA Protocol (Indirect Competitive)

This protocol is a generalized representation based on common practices.[8]

  • Coating: A 96-well microplate is coated with an STG-protein conjugate (e.g., STG-OVA) in a coating buffer and incubated.

  • Washing: The plate is washed to remove any unbound antigen.

  • Blocking: A blocking buffer is added to prevent non-specific binding of antibodies.

  • Washing: The plate is washed again.

  • Competitive Reaction: The sample extract or STG standards and a specific monoclonal or polyclonal antibody against STG are added to the wells. The plate is then incubated, allowing the free STG and the coated STG-protein conjugate to compete for antibody binding.

  • Washing: The plate is washed to remove unbound antibodies and sample components.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-labeled anti-mouse IgG) is added, which binds to the primary antibody.

  • Washing: The plate is washed to remove the unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

  • Stopping the Reaction: A stop solution is added to halt the color development.

  • Measurement: The absorbance is read using a microplate reader. The concentration of STG in the sample is inversely proportional to the color intensity and is calculated from a standard curve.

LC-MS/MS Protocol

This protocol is a generalized representation based on common practices.[9][13]

  • Sample Extraction: The sample is typically extracted with an organic solvent mixture, such as acetonitrile/water.[13] Methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are also employed for sample preparation.[17]

  • Clean-up: The extract may undergo a clean-up step using solid-phase extraction (SPE) or immunoaffinity columns to remove interfering matrix components.[3][7]

  • LC Separation: An aliquot of the cleaned-up extract is injected into an HPLC or UHPLC system. A C18 column is commonly used for the chromatographic separation of sterigmatocystin.[15] The mobile phase typically consists of a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.[18]

  • MS/MS Detection: The eluent from the LC column is introduced into the mass spectrometer.

    • Ionization: Electrospray ionization (ESI) is a common technique used to ionize the STG molecules.[3]

    • MRM Analysis: The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode. The precursor ion (the molecular ion of STG) is selected in the first quadrupole (MS1), fragmented in the collision cell, and specific product ions are monitored in the third quadrupole (MS2).[19] This highly selective process allows for accurate quantification and confirmation of STG, even in complex matrices.

Conclusion: Choosing the Right Tool for the Job

Both ELISA and LC-MS/MS are valuable methods for the detection of sterigmatocystin.

ELISA excels as a rapid, cost-effective, and high-throughput screening tool, making it ideal for analyzing a large number of samples to quickly identify potential contamination.[2][12] However, its susceptibility to matrix effects and potential cross-reactivity means that positive results may require confirmation by a more specific method.[1]

LC-MS/MS stands as the gold standard for confirmatory analysis, offering high sensitivity, specificity, and accuracy.[14][16] While the initial investment and per-sample cost are higher, its ability to provide unambiguous identification and quantification makes it indispensable for regulatory compliance, food safety enforcement, and in-depth research where precise and reliable data are critical.

Ultimately, the choice between ELISA and LC-MS/MS will be guided by the specific analytical needs, available resources, and the required level of data confidence. In many analytical strategies, these two methods are used complementarily, with ELISA for initial screening and LC-MS/MS for the confirmation and accurate quantification of positive findings.

References

Navigating the Regulatory Landscape of Sterigmatocystin in Food Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sterigmatocystin (STC), a mycotoxin structurally related to the potent carcinogen aflatoxin B1, poses a potential threat to food safety. Produced by various species of Aspergillus, this contaminant has been detected in a range of food commodities, including cereals, grains, cheese, and spices. Despite its toxicological profile, the global regulation of sterigmatocystin in food products remains largely unharmonized, presenting a complex challenge for food safety professionals and researchers. This guide provides a comparative overview of the current regulatory status, toxicological risk assessment, and analytical methodologies for the detection of sterigmatocystin in food.

Current Regulatory Status: A Global Overview

Unlike other mycotoxins such as aflatoxins or ochratoxin A, sterigmatocystin is not widely regulated with specific maximum levels in major global markets. International standard-setting bodies and national food safety authorities have acknowledged the toxic potential of STC but have not established formal limits for its presence in foodstuffs.

A summary of the current regulatory standing in key regions is presented in the table below.

Regulatory Body/CountryStatus of Sterigmatocystin RegulationKey Recommendations and Notes
Codex Alimentarius Commission No specific maximum level established.[1]The Codex Committee on Contaminants in Foods (CCCF) has considered sterigmatocystin, but no standards have been adopted.
European Union (EU) No specific maximum levels for sterigmatocystin in food.[2]The European Food Safety Authority (EFSA) has issued a scientific opinion, highlighting the need for more occurrence data.[2] Monitoring of STC in food and feed is recommended.
United States (FDA) No specific action level or tolerance for sterigmatocystin in food.The FDA monitors for various mycotoxins but has not established a specific regulatory limit for STC.
China No specific maximum level established.National food safety standards for mycotoxins do not currently include sterigmatocystin.
Japan No designated standard value for sterigmatocystin.The Ministry of Health, Labour and Welfare has not set a maximum residue limit for STC in food.
Czech Republic & Slovakia Formerly had limits of 5 µg/kg for certain cereals and milk.These limits were in place prior to their accession to the European Union.

Toxicological Risk Assessment

International expert committees, such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA), have evaluated the toxicity of sterigmatocystin. Both bodies have concluded that STC is a genotoxic carcinogen. Due to its genotoxic and carcinogenic properties, a tolerable daily intake (TDI) has not been established. Instead, a Margin of Exposure (MOE) approach is utilized to assess the risk to human health.

The MOE is a ratio of a toxicological reference point to the estimated human dietary exposure. A higher MOE value indicates a lower level of concern. An MOE of 10,000 or greater is generally considered to be of low public health concern. The key toxicological value used for this assessment is the Benchmark Dose Lower Confidence Limit (BMDL10).

ParameterValueDescriptionSource
BMDL10 0.16 mg/kg body weight per dayThe lower 95% confidence limit of the benchmark dose for a 10% increase in the incidence of hepatocellular adenomas and carcinomas in male rats.JECFA

Occurrence of Sterigmatocystin in Food Commodities

The presence of sterigmatocystin has been reported in a variety of food products worldwide. The levels and frequency of contamination can vary significantly depending on the commodity, geographical region, and storage conditions. The following table summarizes reported occurrences of STC in different food categories.

Food CategoryReported Occurrence Levels (µg/kg)Regions/Countries with Reported Detections
Cereals and Grains Generally low, with some exceptions. Levels can range from not detected to over 30 µg/kg in some oat samples.[3][4][5]Europe (highest incidence in unprocessed rice and oats),[4][5] Japan, Korea.
Cereal-based Products Typically lower than in raw grains.Europe,[3][4][5] Japan.
Cheese Can be found on the rind of some aged cheeses.Europe.
Spices Variable, with some spices showing higher levels of contamination.Global.
Nuts Generally low incidence.Europe.[4][5]
Beer Not detected in European surveys.[4][5]-

Analytical Methodologies for Sterigmatocystin Detection

The accurate determination of sterigmatocystin in complex food matrices requires sensitive and selective analytical methods. The most widely accepted and utilized technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, allowing for the detection and quantification of STC at low µg/kg levels.

Experimental Protocol: Determination of Sterigmatocystin in Cereals by UPLC-MS/MS

This protocol provides a general workflow for the analysis of sterigmatocystin in a cereal matrix.

1. Sample Preparation and Extraction:

  • Homogenization: A representative sample of the cereal is finely ground to a homogenous powder.

  • Extraction: A known weight of the homogenized sample (e.g., 5 g) is extracted with a suitable solvent mixture, typically acetonitrile/water (e.g., 80/20, v/v), by shaking for a specified time (e.g., 60 minutes).

  • Centrifugation: The extract is centrifuged to separate the solid matrix from the liquid supernatant.

2. Clean-up (Purification):

  • Immunoaffinity Column (IAC) Clean-up: The supernatant is diluted with a buffer solution and passed through an immunoaffinity column specific for sterigmatocystin. The column contains antibodies that selectively bind to STC.

  • Washing: The column is washed with water or a buffer solution to remove interfering matrix components.

  • Elution: The bound sterigmatocystin is eluted from the column using a solvent such as methanol or acetonitrile.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.

3. UPLC-MS/MS Analysis:

  • Chromatographic Separation: An aliquot of the reconstituted extract is injected into a UPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both containing additives like formic acid or ammonium acetate, is used to separate STC from other components.

  • Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Detection and quantification are performed using Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for sterigmatocystin.

4. Quantification:

  • A matrix-matched calibration curve is prepared by spiking blank cereal extract with known concentrations of a certified sterigmatocystin standard.

  • The concentration of STC in the sample is determined by comparing the peak area of the analyte in the sample extract to the calibration curve.

Performance of Analytical Methods

The performance of analytical methods for sterigmatocystin is crucial for reliable monitoring. Key validation parameters for a typical LC-MS/MS method are summarized below.

ParameterTypical ValueDescription
Limit of Detection (LOD) 0.05 - 0.5 µg/kgThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.1 - 1.5 µg/kgThe lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Recovery 70 - 120%The percentage of the known amount of analyte that is recovered through the analytical procedure.
Repeatability (RSDr) < 15%The precision of the method under the same operating conditions over a short interval of time.

Visualizing the Analytical Workflow

The following diagram illustrates the typical workflow for the analysis of sterigmatocystin in a food sample.

Sterigmatocystin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Clean-up cluster_analysis Analysis Homogenization Sample Homogenization Extraction Extraction (Acetonitrile/Water) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation IAC Immunoaffinity Column (IAC) Centrifugation->IAC Supernatant Elution Elution IAC->Elution Wash Evaporation Evaporation & Reconstitution Elution->Evaporation LCMSMS UPLC-MS/MS Analysis Evaporation->LCMSMS Reconstituted Extract Data Data Processing & Quantification LCMSMS->Data

Caption: Workflow for sterigmatocystin analysis in food.

Conclusion

The regulation of sterigmatocystin in food is an evolving area. While specific maximum limits are not yet commonplace, the recognized genotoxic and carcinogenic potential of this mycotoxin underscores the importance of continued monitoring and research. For professionals in food safety and drug development, understanding the current toxicological assessments and employing validated, high-performance analytical methods are critical for effective risk management and ensuring the safety of the food supply. The development of harmonized international standards will likely depend on the generation of more comprehensive data on the occurrence of sterigmatocystin in a wider range of food products globally.

References

Safety Operating Guide

Proper Disposal Procedures for Sterigmatocystin-13C18: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Sterigmatocystin-13C18. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this mycotoxin standard, which is classified as a toxic and suspected carcinogenic substance. Adherence to these step-by-step guidelines is critical for laboratory safety and environmental protection.

I. Safety and Hazard Summary

Sterigmatocystin-13C18, typically supplied in an acetonitrile solution, presents multiple hazards that must be managed during the disposal process. The primary risks are associated with the mycotoxin's toxicity and the solvent's flammability and toxicity.

ParameterHazard Information
Compound Sterigmatocystin-13C18
CAS Number 10048-13-2 (unlabeled)
Primary Hazards Toxic if swallowed, Suspected of causing cancer[1]
Solvent Acetonitrile
Solvent Hazards Highly flammable liquid and vapor, Harmful if swallowed, in contact with skin, or if inhaled, Causes serious eye irritation
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles, lab coat, and work in a certified chemical fume hood.
Inactivation Reagent Sodium Hypochlorite (Bleach) Solution
Neutralization Reagent Sodium Thiosulfate
Waste Streams 1. Flammable Organic Solvent Waste (Acetonitrile) 2. Aqueous Hazardous Chemical Waste (Treated Mycotoxin Residue) 3. Solid Hazardous Waste (Contaminated Labware)

II. Experimental Protocol: Decontamination and Disposal

The following protocol details the chemical inactivation of Sterigmatocystin-13C18 and the subsequent management of all waste streams. This procedure must be performed in a certified chemical fume hood.

A. Evaporation of Acetonitrile Solvent

  • Preparation: Place the vial containing the Sterigmatocystin-13C18 in acetonitrile into a rack or beaker for stability within the chemical fume hood.

  • Evaporation: Remove the vial cap. Under a gentle stream of nitrogen, evaporate the acetonitrile solvent to dryness. This step is crucial to prevent potentially hazardous reactions between acetonitrile and the sodium hypochlorite solution and to ensure effective decontamination of the dried mycotoxin.

  • Solvent Waste Collection: The evaporated acetonitrile vapor should be properly vented through the fume hood. If a larger volume of solvent is being disposed of, it should be collected as flammable organic hazardous waste and not evaporated into the fume hood.

B. Chemical Inactivation of Sterigmatocystin-13C18 Residue

  • Prepare Inactivation Solution: Prepare a fresh solution of 5-10% sodium hypochlorite (household bleach is typically 5-6% sodium hypochlorite and can be used).

  • Decontamination: Add a volume of the sodium hypochlorite solution to the vial containing the dried Sterigmatocystin-13C18 residue sufficient to completely submerge the residue. For a standard 1 mL vial, adding 1-2 mL is typically adequate.

  • Reaction Time: Allow the sodium hypochlorite solution to react with the mycotoxin residue for a minimum of 4 hours to ensure complete inactivation.[2]

  • Decontaminate Labware: Any labware that has come into contact with the Sterigmatocystin-13C18 solution (e.g., pipette tips, original vial) must also be decontaminated. Immerse these items in a 5-10% sodium hypochlorite solution for at least 4 hours.

C. Neutralization and Final Disposal

  • Prepare Neutralizing Solution: Prepare a 10% (w/v) solution of sodium thiosulfate in water.

  • Neutralize Bleach: After the 4-hour inactivation period, carefully add the sodium thiosulfate solution to the vial containing the bleach-treated mycotoxin waste until the bleach is neutralized. This can be tested with potassium iodide-starch paper (the paper will no longer turn blue-black when the bleach is neutralized).

  • pH Adjustment: Check the pH of the neutralized solution. Adjust the pH to a neutral range (6.0-8.0) using a suitable acid (e.g., dilute hydrochloric acid) or base (e.g., sodium bicarbonate) as needed.

  • Aqueous Waste Collection: Transfer the neutralized, pH-adjusted aqueous waste into a designated and properly labeled hazardous waste container for aqueous chemical waste.

  • Solid Waste Collection: After decontamination, the labware should be removed from the bleach solution, rinsed with water, and disposed of in a designated container for solid hazardous waste.

  • Final Disposal: All collected hazardous waste (acetonitrile, treated aqueous waste, and solid waste) must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not pour any of this waste down the drain.[3][4]

III. Visualized Workflow for Disposal

The following diagram illustrates the logical steps and decision points in the proper disposal procedure for Sterigmatocystin-13C18.

SterigmatocystinDisposal cluster_prep Preparation cluster_solvent Solvent Removal cluster_decon Decontamination cluster_neutralize Neutralization & Final Disposal start Start: Sterigmatocystin-13C18 in Acetonitrile ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood evaporate Evaporate Acetonitrile with Nitrogen fume_hood->evaporate collect_solid Dispose of Decontaminated Labware as Solid Hazardous Waste fume_hood->collect_solid Contaminated Labware collect_solvent Collect as Flammable Organic Waste evaporate->collect_solvent Vapors to Fume Hood or Liquid to Waste Container add_bleach Add 5-10% Sodium Hypochlorite to Dried Residue evaporate->add_bleach end End: Waste Awaiting Pickup by EHS collect_solvent->end react Allow to React for >= 4 Hours add_bleach->react add_neutralizer Neutralize with Sodium Thiosulfate react->add_neutralizer adjust_ph Adjust pH to 6.0-8.0 add_neutralizer->adjust_ph collect_aqueous Collect as Aqueous Hazardous Waste adjust_ph->collect_aqueous collect_aqueous->end collect_solid->end

Caption: Disposal workflow for Sterigmatocystin-13C18.

References

Personal protective equipment for handling Sterigmatocystine-13C18

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of Sterigmatocystine-13C18, a mycotoxin and suspected carcinogen. Adherence to these procedures is essential to ensure personnel safety and prevent contamination. Sterigmatocystin is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans. The isotopically labeled version, this compound, should be handled with the same precautions as the unlabeled compound.

Personal Protective Equipment (PPE) and Decontamination Summary

Proper personal protective equipment and effective decontamination are paramount when working with this compound. The following table summarizes the essential quantitative parameters for safe handling.

ParameterSpecificationRationale & Citation
Primary Engineering Control Certified Chemical Fume Hood or Glove BoxTo minimize inhalation exposure to dust and aerosols.
Respiratory Protection N95 Respirator (minimum for solids) or Half/Full-face respirator with organic vapor/particulate cartridgesProtects against inhalation of aerosolized mycotoxin particles.[1][2]
Hand Protection Double-gloving with nitrile glovesProvides a robust barrier against skin contact.[1]
Eye Protection Chemical safety goggles or a face shieldPrevents eye contact from splashes or airborne particles.[1]
Body Protection Disposable solid-front lab coat or coverallsProtects skin and personal clothing from contamination.[1]
Surface Decontamination 1-2.5% Sodium Hypochlorite solution with a 30-minute contact time.Effective for the inactivation of structurally similar aflatoxins.[3]
Liquid Waste Decontamination 1-2.5% Sodium Hypochlorite solution with a 30-minute contact time.Renders liquid waste non-hazardous before disposal.[3]
Solid Waste Disposal Incineration in a licensed hazardous waste facilityEnsures complete destruction of the carcinogen.

Procedural Guidance: Handling and Disposal Workflow

The following diagram outlines the essential step-by-step procedure for the safe handling and disposal of this compound.

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination cluster_disposal Disposal prep1 Designate Work Area (Fume Hood/Glove Box) prep2 Don Full PPE (Double Gloves, Goggles, Lab Coat, Respirator) prep1->prep2 handle1 Weigh/Handle Compound in Designated Area prep2->handle1 handle2 Perform Experiment handle1->handle2 decon1 Wipe Surfaces with 1-2.5% Bleach Solution handle2->decon1 decon2 Decontaminate Glassware and Equipment decon1->decon2 decon3 Treat Liquid Waste with Bleach Solution decon2->decon3 disp1 Collect Solid Waste (Gloves, Wipes, etc.) in Labeled Bag decon2->disp1 disp2 Dispose of Decontaminated Liquid Waste decon3->disp2 disp3 Package for Hazardous Waste Incineration disp1->disp3 disp4 Doff PPE and Wash Hands Thoroughly disp2->disp4 disp3->disp4

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.